N-Acetyl-DL-penicillamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-acetamido-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNBCKASUFBXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870390 | |
| Record name | N-Acetyl-3-sulfanylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-53-0, 90580-84-0 | |
| Record name | N-Acetyl-3-mercaptovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-DL-penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92752 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-3-sulfanylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-mercapto-DL-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLPENICILLAMINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WNQ1H4H9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Acetyl-DL-penicillamine: A Comprehensive Technical Guide
An In-depth Examination of its Core Properties for Researchers, Scientists, and Drug Development Professionals
Introduction: N-Acetyl-DL-penicillamine, a synthetic derivative of the amino acid penicillamine (B1679230), is a compound of significant interest in various scientific fields. Its utility stems primarily from its function as a chelating agent and its role as a crucial negative control in studies involving nitric oxide (NO) signaling. This technical guide provides a detailed overview of the fundamental properties of this compound, its mechanism of action, and comprehensive experimental protocols for its key applications.
Core Properties and Data
This compound is a white crystalline powder.[1] The addition of an acetyl group to the penicillamine structure enhances its stability and solubility compared to the parent compound.[2] It exists as a racemic mixture of D and L isomers, which can influence its biological activity and pharmacokinetics.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 59-53-0 | [3] |
| Molecular Formula | C₇H₁₃NO₃S | [3] |
| Molecular Weight | 191.25 g/mol | [2] |
| Melting Point | 186-189 °C (decomposes) | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL | [4] |
| pKa | pK1: 9.90 (30°C) | [4] |
| Appearance | White crystalline powder | [1] |
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-acetamido-3-methyl-3-sulfanylbutanoic acid | [2] |
| SMILES | CC(=O)NC(C(=O)O)C(C)(C)S | [5] |
| InChI | InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11) | [3] |
Mechanism of Action
The primary mechanism of action of this compound is its function as a chelating agent. The thiol (-SH) group within its structure can bind to heavy metal ions, such as mercury and copper, forming a stable complex that can then be excreted from the body.[2][6] This property is the basis for its use in toxicological studies and as a potential therapeutic agent for heavy metal poisoning.[7][8]
A second critical role of this compound is as a negative control in experiments involving S-nitroso-N-acetyl-dl-penicillamine (SNAP). SNAP is a well-known nitric oxide (NO) donor that activates the soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[9][10] This NO/cGMP/PKG signaling pathway is crucial in processes like vasodilation and inhibition of platelet aggregation.[11][12] this compound, lacking the S-nitroso group, does not generate NO and therefore does not activate this pathway, allowing researchers to isolate the effects of NO in their experiments.[13]
Key Experimental Protocols
In Vitro Heavy Metal Chelation Assay
This protocol outlines a general procedure for assessing the ability of this compound to chelate mercury ions in an in vitro setting.
Objective: To determine the mercury chelating efficacy of this compound.
Materials:
-
This compound
-
Mercuric chloride (HgCl₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human erythrocytes
-
Centrifuge
-
Spectrophotometer or Atomic Absorption Spectrometer
Procedure:
-
Erythrocyte Preparation: Obtain fresh human blood and isolate erythrocytes by centrifugation. Wash the cells multiple times with cold PBS.
-
Mercury Loading: Incubate the isolated erythrocytes with a known concentration of HgCl₂ in PBS for a specified time (e.g., 1 hour) at 37°C to allow for mercury uptake.
-
Washing: After incubation, centrifuge the erythrocytes and wash them thoroughly with PBS to remove any unbound mercury.
-
Chelation Treatment: Resuspend the mercury-loaded erythrocytes in PBS containing various concentrations of this compound. A control group with no chelating agent should be included.
-
Incubation: Incubate the samples for a set period (e.g., 2 hours) at 37°C to allow for chelation to occur.
-
Separation: Centrifuge the samples to pellet the erythrocytes.
-
Quantification: Carefully collect the supernatant and the erythrocyte pellet separately. Measure the mercury content in both fractions using a suitable analytical method like atomic absorption spectroscopy.
-
Analysis: Calculate the percentage of mercury removed from the erythrocytes by this compound at each concentration.
In Vivo Mercury Detoxification Study in a Mouse Model
This protocol describes a typical in vivo experiment to evaluate the effectiveness of this compound in promoting the excretion of mercury.
Objective: To assess the in vivo efficacy of this compound in reducing mercury body burden.
Materials:
-
This compound
-
Methylmercuric chloride (CH₃HgCl)
-
Laboratory mice
-
Metabolic cages for urine and feces collection
-
Analytical balance
-
Atomic Absorption Spectrometer
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Mercury Administration: Administer a single non-lethal dose of methylmercuric chloride to the mice via oral gavage or intraperitoneal injection.
-
Treatment Groups: Divide the mice into several groups: a control group receiving a vehicle (e.g., saline) and treatment groups receiving different doses of this compound orally.[13]
-
Drug Administration: Begin the administration of this compound shortly after mercury exposure and continue for a predetermined period (e.g., 7-14 days).
-
Sample Collection: House the mice in metabolic cages to allow for the separate collection of urine and feces throughout the study period.
-
Tissue Collection: At the end of the study, euthanize the mice and collect key organs such as the liver, kidneys, and brain.
-
Mercury Analysis: Homogenize the collected tissues and analyze the mercury content in the urine, feces, and tissue samples using atomic absorption spectroscopy.
-
Data Analysis: Compare the mercury levels in the different treatment groups to the control group to determine the effect of this compound on mercury excretion and tissue distribution.
Platelet Aggregation Assay using SNAP with this compound as a Control
This protocol details the use of this compound as a negative control in a platelet aggregation assay induced by an agonist and inhibited by SNAP.
Objective: To demonstrate that the anti-platelet aggregation effect of SNAP is due to NO release, using this compound as a control.
Materials:
-
S-nitroso-N-acetyl-dl-penicillamine (SNAP)
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, collagen)
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
PRP Preparation: Obtain fresh whole blood from a healthy donor and prepare PRP by centrifugation.
-
Baseline Aggregation: In the aggregometer cuvette, add PRP and a stir bar. Record the baseline light transmission.
-
Agonist-Induced Aggregation: Add a platelet agonist (e.g., ADP) to the PRP and record the aggregation curve for a set period. This serves as the positive control for aggregation.
-
SNAP Inhibition: Pre-incubate PRP with SNAP for a few minutes before adding the agonist. Record the aggregation curve to observe the inhibitory effect of SNAP.
-
This compound Control: Pre-incubate PRP with this compound at the same concentration as SNAP for the same duration before adding the agonist. Record the aggregation curve.
-
Analysis: Compare the aggregation curves. The curve with SNAP should show significant inhibition of aggregation compared to the agonist-only control. The curve with this compound should show little to no inhibition, demonstrating that the acetyl-penicillamine backbone itself does not inhibit aggregation and that the effect of SNAP is due to NO release.[12][14]
Visualizations
Signaling Pathway of SNAP and the Role of this compound
Caption: The NO/cGMP/PKG signaling pathway activated by SNAP.
Experimental Workflow for In Vitro Mercury Chelation
Caption: Workflow for an in vitro mercury chelation assay.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for a platelet aggregation inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. NO-cGMP-PKG Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mercury poisoning and its treatment with N-acetyl-D,L-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. S-Nitroso-N-acetyl-DL-penicillamine = 97 , powder 67776-06-1 [sigmaaldrich.com]
- 12. Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-DL-penicillamine: A Comprehensive Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl-DL-penicillamine (NADLP), a synthetic derivative of the amino acid penicillamine (B1679230), exhibits a multifaceted mechanism of action with significant therapeutic implications. This technical guide provides an in-depth exploration of its core pharmacological activities, including its roles as a potent metal chelator, a modulator of the nitric oxide signaling pathway, an inducer of apoptosis via endoplasmic reticulum (ER) stress, and an immunomodulatory agent. This document synthesizes current scientific understanding, presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of relevant pathways and workflows to support further research and drug development efforts.
Introduction
This compound is a thiol-containing compound that has garnered interest for its diverse biochemical properties. The acetylation of the amino group in penicillamine modifies its pharmacokinetic and pharmacodynamic profile, leading to a range of biological effects. This guide will dissect the primary mechanisms through which NADLP exerts its effects at the molecular and cellular levels.
Metal Chelation
A primary and well-established mechanism of action for this compound is its ability to chelate heavy metals. The free sulfhydryl group in its structure acts as a high-affinity binding site for various metal ions.
Mechanism of Chelation
This compound forms stable complexes with divalent and trivalent metal ions, including copper (Cu²⁺), mercury (Hg²⁺), and lead (Pb²⁺). This interaction is crucial for its therapeutic use in conditions of metal overload, such as Wilson's disease. The formation of these complexes facilitates the solubilization and subsequent renal excretion of the metals.[1][2] The chelation process can be represented by the following general reaction:
Mⁿ⁺ + 2 R-SH → [M(R-S)₂] + 2H⁺
Where Mⁿ⁺ represents a metal ion and R-SH represents this compound.
While specific stability constants for this compound with all relevant metals are not exhaustively documented in a single source, studies on the parent compound, D-penicillamine, and related thiols provide insights into its chelating efficacy. For instance, D-penicillamine is a well-established treatment for Wilson's disease, a disorder of copper metabolism, highlighting its potent copper-chelating properties.[3] Studies have shown that D-penicillamine effectively reduces copper levels, leading to clinical improvement.[3] this compound is also known to be a chelating agent for mercury, reducing its biological half-life and increasing its urinary excretion.[4]
Quantitative Data on Chelation Efficacy
The following table summarizes the efficacy of penicillamine in treating Wilson's disease, a condition characterized by copper accumulation.
| Parameter | D-penicillamine Efficacy | Reference |
| Urinary Copper Excretion | Significantly increases 24-hour urinary copper excretion. | [5] |
| Serum Copper Levels | Leads to a progressive decrease in serum copper concentrations. | [5] |
| Clinical Improvement | Associated with significant improvement in hepatic and neurological symptoms. | [3] |
Modulation of Nitric Oxide Signaling
This compound is a precursor to S-nitroso-N-acetyl-DL-penicillamine (SNAP), a potent nitric oxide (NO) donor.[6] This positions NADLP as a key molecule in the modulation of NO-mediated signaling pathways, which are critical in various physiological processes, including vasodilation and neurotransmission.
Nitric Oxide Release from SNAP
SNAP spontaneously releases NO under physiological conditions. This release can be catalyzed by factors such as light, heat, and the presence of copper ions.[7] The released NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events.
Experimental Protocol: Measurement of Nitric Oxide Release
A common method to quantify NO release from SNAP is chemiluminescence.
Materials:
-
S-nitroso-N-acetyl-DL-penicillamine (SNAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric Oxide Analyzer (NOA) based on chemiluminescence
-
Sample vessel
-
Nitrogen gas
Procedure:
-
Prepare a stock solution of SNAP in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration in PBS (pH 7.4).
-
Place the SNAP solution into the sample vessel of the NOA.
-
Maintain the sample at 37°C.
-
Purge the headspace of the sample vessel with a constant flow of nitrogen gas.
-
The nitrogen gas carries the released NO into the chemiluminescence detection chamber of the NOA.
-
In the chamber, NO reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂*).
-
As NO₂* decays to its ground state, it emits light, which is detected by a photomultiplier tube.
-
The intensity of the emitted light is proportional to the concentration of NO.[7][8]
Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress
Recent studies have implicated N-acetylcysteine (NAC) and penicillamine in the induction of apoptosis in cancer cells through the activation of the ER stress response pathway.[9] Given its structural similarity, this compound is also suggested to mediate its effects through this pathway.
ER Stress Signaling Pathway
The accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR). Three main transmembrane proteins mediate this response: PERK, IRE1α, and ATF6. Chronic or severe ER stress leads to the activation of pro-apoptotic pathways, a key component of which is the C/EBP homologous protein (CHOP).
-
PERK Pathway: Upon ER stress, PERK is activated and phosphorylates eIF2α, leading to a general shutdown of protein synthesis. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of CHOP.
-
IRE1α Pathway: Activated IRE1α splices X-box binding protein 1 (XBP1) mRNA, leading to the production of the active XBP1s transcription factor. XBP1s upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 Pathway: ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain, which then moves to the nucleus to activate the transcription of ER chaperones.
When ER stress is prolonged, the sustained upregulation of CHOP can lead to apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.[10][11]
Immunomodulation in Rheumatoid Arthritis
D-penicillamine, the D-isomer of penicillamine, has been used as a disease-modifying antirheumatic drug (DMARD) in the treatment of rheumatoid arthritis.[12][13] While the exact mechanism is not fully elucidated, it is believed to involve the modulation of T-cell function.
Effects on T-Lymphocytes
Studies have shown that D-penicillamine can depress T-cell activity.[14] This may be due to its interaction with copper ions, as the combination of D-penicillamine and copper salts has been shown to synergistically inhibit mitogen-induced lymphocyte proliferation.[15] The precise signaling pathways within T-cells that are affected by this compound are still under investigation, but potential targets include pathways critical for T-cell activation, such as the calcineurin-NFAT pathway and signaling cascades downstream of the T-cell receptor (TCR).
Quantitative Data from Clinical Trials in Rheumatoid Arthritis
The following table summarizes the results from a meta-analysis of six clinical trials comparing D-penicillamine to placebo in patients with rheumatoid arthritis.[13]
| Outcome Measure | Standardized Weighted Mean Difference (95% CI) - Moderate Dose |
| Tender Joint Counts | -0.51 (-0.88, -0.14) |
| Pain | -0.56 (-0.87, -0.26) |
| Physician's Global Assessment | -0.97 (-1.25, -0.70) |
| Outcome Measure | Weighted Mean Difference - Moderate Dose |
| Erythrocyte Sedimentation Rate (ESR) | -10.6 mm/hr |
A negative value indicates a greater improvement with D-penicillamine compared to placebo.
Experimental Protocols
HPLC Analysis of this compound
High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound and its parent compound in biological matrices.
Principle: The method often involves pre-column derivatization of the thiol group to introduce a chromophore or fluorophore, enhancing detection sensitivity.
Workflow:
Detailed Protocol (Example with N-(1-pyrenyl)maleimide - NPM): [16]
-
Sample Preparation: To a plasma sample, add a precipitating agent like perchloric acid to remove proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube and add a solution of NPM in a suitable solvent (e.g., acetonitrile).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
HPLC Analysis: Inject an aliquot of the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Separation: Use a mobile phase gradient (e.g., acetonitrile (B52724) and water with additives) to separate the NPM-thiol adduct from other components.
-
Detection: Monitor the fluorescence at the appropriate excitation and emission wavelengths for the NPM derivative.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the analyte.
Conclusion
This compound demonstrates a complex and versatile mechanism of action, making it a molecule of significant interest for therapeutic development. Its ability to chelate metals, modulate nitric oxide signaling, induce apoptosis in cancer cells, and potentially regulate immune responses provides a foundation for its application in a range of pathological conditions. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of this compound. Future research should focus on delineating the specific intracellular signaling pathways modulated by this compound, particularly in immune cells, and on conducting further quantitative studies to establish precise binding affinities and stability constants for its metal complexes.
References
- 1. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 2. T cell receptor–dependent S-acylation of ZAP-70 controls activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Distinct structural and catalytic roles for Zap70 in formation of the immunological synapse in CTL | eLife [elifesciences.org]
- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 7. Flowchart Creation [developer.mantidproject.org]
- 8. medium.com [medium.com]
- 9. Determination of stability constants of Cu(I), Cd(II) & Zn(II) complexes with thiols using fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl-D-penicillamine | C7H13NO3S | CID 65532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of D-penicillamine on mitogen-induced human lymphocyte proliferation: synergistic inhibition by D-penicillamine and copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tools for visualization and analysis of molecular networks, pathways, and -omics data - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-DL-penicillamine: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-penicillamine (NAP), a derivative of the amino acid penicillamine, is a versatile compound with significant applications in various research fields. Its utility stems from its unique chemical structure, featuring a reactive thiol group, which imparts properties as a chelating agent and an antioxidant. Furthermore, its structural similarity to other biologically active molecules makes it an invaluable tool as a negative control and a precursor for the synthesis of important research compounds. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to facilitate its effective use in the laboratory.
Core Research Applications
The research applications of this compound are centered around four key areas:
-
Chelating Agent for Heavy Metals: NAP is widely investigated for its ability to bind and facilitate the excretion of heavy metals, most notably mercury. Its thiol group readily forms stable complexes with metal ions, reducing their toxicity and bioavailability.
-
Negative Control in Nitric Oxide (NO) Research: this compound is structurally identical to the backbone of the potent nitric oxide donor S-nitroso-N-acetyl-dl-penicillamine (SNAP), but lacks the S-nitroso group responsible for NO release. This makes NAP an ideal negative control in experiments studying the effects of SNAP, allowing researchers to differentiate the biological effects of nitric oxide from those of the parent molecule.[1][2]
-
Precursor for S-nitroso-N-acetyl-dl-penicillamine (SNAP) Synthesis: NAP serves as the direct precursor for the chemical synthesis of SNAP, a widely used nitric oxide donor in biomedical research. The synthesis involves the nitrosation of the thiol group of NAP.
-
Chiral Derivatizing Agent in Chromatography: Although less common than other reagents, N-acetyl-cysteine, a related compound, is used for the chiral derivatization of amino acids for their separation and analysis by high-performance liquid chromatography (HPLC).[3] This principle can be extended to NAP for similar applications.
Quantitative Data Summary
The following tables summarize key quantitative data related to the research applications of this compound.
Table 1: In Vitro Efficacy of this compound as a Chelating Agent
| Metal Ion | System | Concentration of NAP | Effect | Reference |
| Methyl Mercury | Isolated Human Erythrocytes | 1 mM | 50% inhibition of methyl mercury binding | [4] |
| Methyl Mercury | Methyl mercury-loaded blood cells | 1 mM | 50% removal of methyl mercury ions | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Mercury Poisoning
| Administration Route | Dosage | Effect on Mercury Levels | Reference |
| Oral | 3 mmol/kg per day | Reduced biological half-life of mercury | [4] |
| Oral | 3 mmol/kg per day | Decreased liver, kidney, brain, and blood mercury levels | [4] |
| Oral | 3 mmol/kg per day | Increased urinary excretion of mercury | [4] |
| Oral | 1.6 mmol/kg | Decreased mercuric chloride-induced mortality | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of S-nitroso-N-acetyl-dl-penicillamine (SNAP) from this compound
This protocol describes a common method for the synthesis of the nitric oxide donor SNAP.
Materials:
-
This compound (NAP)
-
Sodium nitrite (B80452) (NaNO₂)
-
Deionized water
-
Hydrochloric acid (HCl, 2 M)
-
Sulfuric acid (H₂SO₄, 2 M)
-
Ice bath
-
Filtration apparatus
-
Beakers and stirring equipment
-
Light-protective covering (e.g., aluminum foil)
Procedure:
-
Prepare a 1:1 mixture of methanol and water.
-
In this solvent mixture, dissolve equimolar amounts of this compound and sodium nitrite.
-
To the solution, add 2 M HCl and 2 M H₂SO₄.
-
Stir the reaction mixture for 30-45 minutes at room temperature, ensuring the reaction vessel is protected from light.[3][5] The solution will typically turn green, which is characteristic of tertiary S-nitrosothiols like SNAP.[3]
-
After stirring, place the reaction vessel in an ice bath to facilitate the precipitation of SNAP crystals.[5]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with ice-cold water to remove any salt byproducts.[3]
-
Further wash the crystals with chilled acetone (B3395972) and then diethyl ether to aid in drying.[3]
-
Dry the SNAP crystals under a stream of nitrogen or via rotary evaporation.[3]
-
Store the synthesized SNAP crystals at -20°C, protected from light.
In Vitro Cytotoxicity Assay Using NAP as a Negative Control
This protocol details the use of the MTT assay to assess the cytotoxicity of SNAP, with NAP serving as a crucial negative control.
Materials:
-
Cell line of interest (e.g., human gingival epithelial cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
S-nitroso-N-acetyl-dl-penicillamine (SNAP)
-
This compound (NAP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare a series of dilutions of both SNAP and NAP in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of SNAP or NAP to the respective wells. Include wells with medium only (no cells) as a background control and wells with untreated cells as a vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[6][7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][7]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.[7]
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol describes how to evaluate the antioxidant potential of this compound using the DPPH assay.
Materials:
-
This compound (NAP)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer (absorbance at 517 nm)
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]
-
Prepare a series of dilutions of NAP and the positive control in the same solvent.
-
In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with a specific volume of the NAP or control solutions. A typical ratio is 1 mL of DPPH solution to 3 mL of the sample solution.[9]
-
Include a control containing the solvent instead of the antioxidant.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of NAP.
Visualizations
Synthesis of S-nitroso-N-acetyl-dl-penicillamine (SNAP)
Caption: Workflow for the synthesis of SNAP from this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay using the MTT method.
Conclusion
This compound is a multifaceted and indispensable tool in modern biomedical research. Its applications as a heavy metal chelator, a precise negative control in nitric oxide studies, a precursor for SNAP synthesis, and a potential chiral derivatizing agent highlight its versatility. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively harness the capabilities of this compound in their experimental designs, contributing to the advancement of scientific knowledge in toxicology, pharmacology, and analytical chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. nrfhh.com [nrfhh.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
N-Acetyl-DL-penicillamine: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-penicillamine, a derivative of the amino acid penicillamine (B1679230), is a compound of significant interest in pharmacology and medicinal chemistry. Primarily recognized for its role as a chelating agent, it has been investigated for its therapeutic potential in heavy metal poisoning. Furthermore, its structural similarity to other biologically active molecules and its use as a precursor for S-nitroso-N-acetyl-DL-penicillamine (SNAP), a potent nitric oxide (NO) donor, underscore its importance in biomedical research. This technical guide provides a comprehensive overview of the discovery and synthesis history of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its mechanisms of action.
Discovery and Historical Development
The story of this compound is intrinsically linked to the discovery and therapeutic application of its parent compound, D-penicillamine.
The Genesis: D-Penicillamine
In the early 1950s, Dr. John Walshe identified D-penicillamine in the urine of patients with liver disease who were being treated with penicillin.[1] He astutely observed its potential as a copper-chelating agent, a hypothesis he later confirmed. In 1956, Walshe published a groundbreaking paper on the use of D-penicillamine as the first effective oral therapy for Wilson's disease, a genetic disorder characterized by copper accumulation.[2]
The Emergence of an Acetylated Derivative
Following the success of D-penicillamine, researchers began to explore its derivatives. In 1959, H. V. Aposhian and M. M. Aposhian reported that this compound was an effective oral protective agent against the lethal effects of mercuric chloride in animal models.[3][4] This discovery established this compound as a significant chelating agent in its own right, with a particular affinity for mercury.
A timeline of the key discoveries is presented below:
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acetylation of DL-penicillamine. Alternative patented methods, such as synthesis from DL-valine, have also been described.[1]
Primary Synthesis Route: Acetylation of DL-Penicillamine
This method involves the reaction of DL-penicillamine with an acetylating agent, typically acetic anhydride (B1165640), in a suitable solvent.[1]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
Materials:
-
DL-Penicillamine
-
Acetic Anhydride
-
Hydrochloric Acid (1 M)
-
Magnesium Sulfate (B86663) (anhydrous)
-
Hexanes
Procedure:
-
Dissolve DL-penicillamine in pyridine in a round-bottom flask.
-
In a separate beaker, prepare a solution of acetic anhydride in pyridine.
-
Cool both solutions in an ice bath for approximately one hour.
-
Slowly add the acetic anhydride solution to the DL-penicillamine solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours. The solution will typically change color to a light red or amber.
-
Remove the pyridine by rotary evaporation at 45 °C.
-
Increase the temperature to 60 °C to remove any remaining solvent, yielding a viscous liquid.
-
Dissolve the resulting product in chloroform and wash it three times with 1 M hydrochloric acid in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the chloroform by rotary evaporation at room temperature.
-
Wash the resulting crystals with hexanes and filter to obtain the purified this compound.
-
Dry the final product under vacuum.
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₃NO₃S | [4] |
| Molecular Weight | 191.25 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 188-190 °C | |
| Purity (HPLC) | ≥99.0% | [1] |
| ¹H NMR (D₂O, 500 MHz) | Predicted δ (ppm): 4.45 (s, 1H), 2.10 (s, 3H), 1.55 (s, 3H), 1.40 (s, 3H) | [5] |
| ¹³C NMR (CDCl₃, 75 MHz) | Predicted δ (ppm): 175.0, 172.5, 62.0, 48.0, 29.0, 28.5, 22.5 |
Note: NMR data is predicted and may vary based on solvent and experimental conditions.
Mechanisms of Action and Signaling Pathways
The biological effects of this compound are primarily attributed to its chelating properties. It also serves as a precursor to the nitric oxide donor, SNAP, and its parent compound, D-penicillamine, has shown potential in modulating specific signaling pathways.
Chelation of Heavy Metals
This compound is a potent chelating agent, particularly for heavy metals like mercury and copper. The thiol group (-SH) in its structure is crucial for this activity, as it can form stable complexes with metal ions, facilitating their excretion from the body.[1][6]
Role as a Precursor to a Nitric Oxide (NO) Donor
This compound is a key precursor in the synthesis of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely used nitric oxide (NO) donor in research.[1] SNAP releases NO, which then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events, such as smooth muscle relaxation.
Potential Neuroprotective Effects via Ferroptosis Inhibition (as D-penicillamine)
Recent research on the parent compound, D-penicillamine, has suggested a neuroprotective role by inhibiting ferroptosis, a form of iron-dependent programmed cell death.[7] This pathway involves the suppression of lipid reactive oxygen species (ROS) accumulation, a key event in ferroptosis. While this has been demonstrated for D-penicillamine, it suggests a potential area of investigation for this compound.
Conclusion
This compound has a rich history rooted in the therapeutic advancements of its parent compound. Its discovery as a potent mercury chelator carved its own niche in pharmacology. The synthesis of this compound is well-established, with the acetylation of DL-penicillamine being the most common method. While its primary mechanism of action is chelation, its role as a precursor to the NO donor SNAP and the emerging research on the biological activities of penicillamine derivatives continue to make it a molecule of interest for researchers and drug development professionals. Further investigation into its direct effects on cellular signaling pathways may unveil new therapeutic applications for this versatile compound.
References
- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 2. N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-acetyl-D-penicillamine | C7H13NO3S | CID 65532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0255055) [hmdb.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
N-Acetyl-DL-penicillamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-DL-penicillamine, a derivative of the amino acid penicillamine (B1679230), is a compound with significant applications in biomedical research and clinical settings. This technical guide provides an in-depth overview of its chemical structure, biological functions, and relevant experimental methodologies. Primarily recognized for its role as a heavy metal chelating agent, particularly for mercury, this compound also serves as a crucial negative control in studies involving the nitric oxide donor S-nitroso-N-acetyl-DL-penicillamine (SNAP). This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to support further research and development.
Chemical Structure and Properties
This compound is the N-acetylated form of DL-penicillamine. The presence of the acetyl group modifies its chemical properties, influencing its stability and biological activity.
Chemical Identifiers:
-
IUPAC Name: 2-acetamido-3-methyl-3-sulfanylbutanoic acid[1]
-
Molecular Weight: 191.25 g/mol [1]
-
SMILES: CC(=O)NC(C(=O)O)C(C)(C)S[3]
-
CAS Number: 59-53-0[2]
Synonyms: N-Acetyl-3-mercapto-DL-valine, NAPA[2]
Biological Function and Mechanism of Action
The primary biological functions of this compound stem from its chemical structure, particularly the presence of a free sulfhydryl (-SH) group.
Heavy Metal Chelation
This compound acts as a chelating agent, forming stable complexes with heavy metal ions. This function is crucial for its therapeutic application in heavy metal poisoning.
-
Mechanism: The sulfhydryl group has a high affinity for heavy metals such as mercury (Hg), lead (Pb), and copper (Cu)[4][5]. By binding to these metals, it forms water-soluble complexes that can be readily excreted from the body, primarily through urine. This process reduces the systemic toxicity of the metals.
-
Mercury Detoxification: this compound has been shown to be effective in treating mercury poisoning[6]. It reduces the biological half-life of mercury and decreases its concentration in various tissues, including the liver, kidneys, brain, and blood[7]. In vitro studies have demonstrated that at a concentration of 1 mM, it can inhibit the binding of methyl mercury to human erythrocytes by 50% and remove 50% of methyl mercury from already loaded red blood cells[7].
Role as a Negative Control in Nitric Oxide Research
S-nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely used laboratory reagent that spontaneously releases nitric oxide (NO), a critical signaling molecule. This compound, lacking the S-nitroso group, does not generate NO. This property makes it an ideal negative control in experiments investigating the effects of SNAP. By comparing the biological effects of SNAP to those of this compound, researchers can specifically attribute observed effects to the release of nitric oxide.
Influence on Signaling Pathways
While direct modulation of signaling pathways by this compound is not extensively documented, its parent compound, penicillamine, has been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress response pathway. This suggests a potential area for further investigation with the N-acetylated form. The pathway involves the upregulation of Glucose-Regulated Protein 78 (GRP78) and subsequent activation of the PERK-ATF4 and ATF6-XBP1 arms, leading to the expression of the pro-apoptotic transcription factor CHOP[8].
Quantitative Data
The following tables summarize key quantitative data related to the function of this compound.
| Parameter | Value | Conditions | Reference |
| Inhibition of Methyl Mercury Binding to Erythrocytes | 50% | 1 mM this compound | [7] |
| Removal of Methyl Mercury from Erythrocytes | 50% | 1 mM this compound | [7] |
| In vivo effect on Mercury Levels | Reduction in liver, kidney, brain, and blood | 3 mmol/kg per day, p.o. in mice | [7] |
| In vivo effect on Mercury Excretion | Increased urinary excretion | 3 mmol/kg per day, p.o. in mice | [7] |
| In vivo effect on Mercuric Chloride-induced Mortality | Decreased mortality | 1.6 mmol/kg, p.o. in mice | [7] |
Table 1: Quantitative Data on the Chelating Activity of this compound
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) of D-penicillamine | 1-2 mg/L | 250 mg oral dose | [9] |
| Time to Peak Plasma Concentration (Tmax) of D-penicillamine | 1-3 hours | Oral administration | [9] |
| Oral Bioavailability of D-penicillamine | 40-70% | - | [9] |
| Protein Binding of D-penicillamine | >80% | Plasma | [9] |
Table 2: Pharmacokinetic Parameters of D-penicillamine (Parent Compound)
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct acetylation of DL-penicillamine.
Detailed Protocol:
-
Dissolve DL-penicillamine in a suitable solvent such as pyridine.
-
Slowly add an acetylating agent, like acetic anhydride, to the solution, typically under cooled conditions to control the reaction rate.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete.
-
Remove the solvent, for example, by rotary evaporation.
-
Purify the resulting product, often by recrystallization from a suitable solvent like hot water, to obtain pure this compound.
Heavy Metal Chelation Assay (In Vitro)
This protocol describes a general method to assess the ability of this compound to chelate heavy metals in a cellular context.
Methodology:
-
Cell Preparation: Isolate and prepare a suspension of human erythrocytes.
-
Metal Loading: Incubate the erythrocytes with a known concentration of a heavy metal salt (e.g., methyl mercuric chloride) for a specified time to allow for metal uptake.
-
Washing: Centrifuge the cells and wash them multiple times with a suitable buffer (e.g., PBS) to remove any unbound extracellular metal.
-
Chelation: Resuspend the metal-loaded erythrocytes in a buffer containing a specific concentration of this compound (e.g., 1 mM) and incubate for a set period.
-
Analysis: Separate the erythrocytes from the supernatant by centrifugation. Lyse the erythrocytes and measure the concentration of the heavy metal in both the cell lysate and the supernatant using a sensitive analytical technique such as atomic absorption spectroscopy. The amount of metal in the supernatant relative to the amount remaining in the cells indicates the chelating efficacy of this compound.
HPLC Analysis of Penicillamine
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of penicillamine and its derivatives in biological samples. Pre-column derivatization is often required to enhance detection.
Protocol for Derivatization and HPLC:
-
Sample Preparation: Prepare plasma or tissue homogenate samples.
-
Derivatization:
-
Add a Tris-EDTA buffer to the sample.
-
Add a solution of a derivatizing agent that reacts with the sulfhydryl group, such as N-(1-pyrenyl)maleimide (NPM), which forms a fluorescent adduct.
-
Incubate the mixture at room temperature.
-
Stop the reaction by acidification (e.g., with HCl).
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and water with additives like o-phosphoric acid and acetic acid.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., excitation at 330 nm and emission at 380 nm for NPM derivatives)[10].
-
Quantification: Generate a standard curve with known concentrations of the analyte to quantify the amount in the samples.
-
Conclusion
This compound is a multifaceted compound with well-established roles in heavy metal chelation and as a fundamental tool in nitric oxide research. Its straightforward chemical synthesis and clear mechanisms of action make it a valuable molecule for both therapeutic and research applications. The provided data and protocols offer a solid foundation for professionals in drug development and scientific research to utilize this compound in their work. Further investigation into its potential effects on cellular signaling pathways, such as the ER stress response, may reveal novel therapeutic opportunities.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) [mdpi.com]
- 3. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 4. [THE USE OF PENICILLAMINE AND N-ACTYL-DL-PENICILLAMINE AS AN ANTIDOTE IN COPPER, LEAD AND MERCURY POISONINGS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [THE USE OF PENICILLAMINE AND this compound AS AN ANTIDOTE IN COPPER, LEAD AND MERCURY POISONINGS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mercury poisoning and its treatment with N-acetyl-D, L-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. N-acetyl cysteine and penicillamine induce apoptosis via the ER stress response-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
N-Acetyl-DL-penicillamine: A Technical Guide to its Core Function as a Heavy Metal Chelator
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-DL-penicillamine (NADPA), a derivative of the amino acid penicillamine (B1679230), has demonstrated significant potential as a chelating agent for the detoxification of heavy metals. Its chemical structure, characterized by a thiol group, an acetylated amino group, and a carboxylic acid function, enables it to form stable complexes with various toxic metal ions. This technical guide provides an in-depth analysis of NADPA's core function as a heavy metal chelator, consolidating available quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of chelation therapy.
Introduction
Heavy metal poisoning remains a significant global health concern, with elements such as mercury, lead, and cadmium posing severe risks to human health due to their systemic toxicity. Chelation therapy is a primary medical intervention for treating heavy metal intoxication, involving the administration of a chelating agent that binds to the metal ions, forming a stable, water-soluble complex that can be excreted from the body.
This compound (NADPA) has emerged as a promising chelator, particularly in the context of mercury poisoning. The acetylation of the amino group in penicillamine is believed to reduce some of the toxic side effects associated with the parent compound, D-penicillamine, while retaining its metal-binding efficacy. This document explores the fundamental chemical and biological aspects of NADPA as a heavy metal chelator.
Chemical and Physical Properties
NADPA is a white crystalline powder with the molecular formula C₇H₁₃NO₃S and a molecular weight of 191.25 g/mol . Its structure, featuring a sulfhydryl (-SH) group, is central to its chelating activity, as this group readily forms coordination bonds with heavy metal ions.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₃S |
| Molecular Weight | 191.25 g/mol |
| Appearance | White crystalline powder |
| CAS Number | 59-53-0 |
| Melting Point | 186-189 °C (decomposes) |
Mechanism of Action as a Heavy Metal Chelator
The primary mechanism by which this compound exerts its therapeutic effect in heavy metal poisoning is through chelation. The thiol (-SH) group in the NADPA molecule acts as a Lewis base, donating a pair of electrons to the positively charged heavy metal ion (a Lewis acid) to form a coordinate covalent bond. The resulting metal-NADPA complex is a stable, water-soluble compound that can be readily excreted from the body, primarily through the urine. This process effectively removes the toxic metal ions from tissues and the bloodstream, mitigating their harmful effects.
The chelation process can be represented by the following general reaction:
Quantitative Data on Chelation Efficacy
Table 1: Stability Constants (log K) of N-Acetyl-D-penicillamine with Various Metal Ions
| Metal Ion | Log K₁ | Log K₂ | Reference |
| Cu(II) | 8.5 | 7.2 | [1] |
| Ni(II) | 6.1 | 5.3 | [1] |
| Zn(II) | 5.8 | 4.9 | [1] |
Note: Data for other key heavy metals like mercury, lead, and cadmium with this compound are not consistently reported in easily accessible literature. The provided data is for N-Acetyl-D-penicillamine.
In vivo studies have provided quantitative evidence of NADPA's efficacy, particularly in mercury detoxification. For instance, in a mouse model of methylmercury (B97897) poisoning, oral administration of this compound at a dose of 3 mmol/kg per day was shown to reduce the biological half-life of mercury and decrease its levels in the liver, kidney, brain, and blood, while concurrently increasing its urinary excretion.[2]
Table 2: Efficacy of this compound in a Mouse Model of Mercury Poisoning
| Parameter | Observation |
| Mercury Half-life | Reduced |
| Tissue Mercury Levels | Decreased in liver, kidney, brain, and blood |
| Urinary Mercury Excretion | Increased in a concentration-dependent manner |
| Mortality (Mercuric Chloride) | Decreased at a dose of 1.6 mmol/kg |
Source: Cayman Chemical, citing Aaseth, J. (1976) and Nielsen, J.B., & Andersen, O. (1991).[2]
Experimental Protocols
Detailed experimental protocols are crucial for the standardized evaluation of chelating agents. Below are outlines for key in vitro and in vivo experiments.
In Vitro Chelation Efficacy Assessment
Objective: To determine the ability of this compound to bind to heavy metals in a controlled, cell-free environment.
Protocol Outline:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of the heavy metal salts (e.g., HgCl₂, Pb(NO₃)₂) of known concentrations in deionized water.
-
-
Incubation:
-
In a series of test tubes, mix varying concentrations of NADPA with a fixed concentration of the heavy metal solution.
-
Include control tubes with only the heavy metal solution and only the NADPA solution.
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specified period to allow for complex formation.
-
-
Quantification of Unbound Metal:
-
Use a method to separate the metal-NADPA complex from the free metal ions. This can be achieved by techniques such as ultrafiltration or size-exclusion chromatography.
-
Quantify the concentration of the remaining free metal ions in the filtrate or appropriate fractions using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Data Analysis:
-
Calculate the percentage of metal bound by NADPA at each concentration.
-
Determine the binding affinity (e.g., by Scatchard analysis) or stability constants.
-
In Vivo Evaluation in a Mouse Model of Mercury Poisoning
Objective: To assess the efficacy of this compound in promoting the excretion of mercury and reducing its toxicity in a living organism.
Protocol Outline:
-
Animal Model:
-
Use a suitable strain of mice (e.g., BALB/c).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Mercury Poisoning:
-
Administer a single, non-lethal dose of a mercury compound (e.g., methylmercuric chloride) via oral gavage or intraperitoneal injection.
-
-
Treatment Groups:
-
Divide the mice into several groups:
-
Control group (no treatment).
-
Vehicle group (receiving the solvent used for NADPA).
-
NADPA treatment groups (receiving different doses of NADPA, e.g., administered orally).
-
Positive control group (receiving a known effective chelator like D-penicillamine).
-
-
-
Treatment Administration:
-
Begin treatment with NADPA or the control substances at a specified time point after mercury administration (e.g., 24 hours).
-
Administer the treatments daily for a predetermined period (e.g., 7 days).
-
-
Sample Collection and Analysis:
-
Collect 24-hour urine and feces samples at regular intervals to measure mercury excretion using AAS or ICP-MS.
-
At the end of the treatment period, euthanize the animals and collect tissues (liver, kidneys, brain) and blood for mercury content analysis.
-
-
Data Analysis:
-
Compare the levels of mercury in urine, feces, tissues, and blood between the different treatment groups.
-
Assess any clinical signs of toxicity and mortality rates.
-
Statistically analyze the data to determine the significance of the treatment effects.
-
Signaling Pathways in Heavy Metal Toxicity and the Role of Chelation
Heavy metals induce toxicity through various cellular mechanisms, primarily by inducing oxidative stress and apoptosis. This compound, by chelating these metals, can indirectly mitigate these downstream effects.
Oxidative Stress Pathway
Heavy metals like mercury and lead can deplete intracellular glutathione (B108866) (GSH) and bind to sulfhydryl groups of proteins, leading to the generation of reactive oxygen species (ROS). This overwhelms the cell's antioxidant defense system, causing oxidative damage to lipids, proteins, and DNA. NADPA, with its thiol group, can directly scavenge ROS and, more importantly, by removing the causative metal ions, it helps restore the cellular redox balance.
Endoplasmic Reticulum (ER) Stress and Apoptosis
Heavy metal exposure can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) or ER stress. Prolonged ER stress activates apoptotic pathways. Studies have shown that N-acetylcysteine (a related compound) and penicillamine can induce apoptosis in cancer cells via the ER stress response-signaling pathway.[3] This suggests that while beneficial in removing heavy metals, the direct cellular effects of these chelators on apoptosis signaling warrant further investigation.
The ER stress-induced apoptosis pathway involves several key proteins. The accumulation of unfolded proteins activates sensors like PERK, IRE1, and ATF6. This leads to the upregulation of the pro-apoptotic transcription factor CHOP, which in turn modulates the expression of Bcl-2 family proteins, ultimately leading to caspase activation and cell death.
Pharmacokinetics
The pharmacokinetic profile of a chelating agent is critical to its therapeutic efficacy and safety. While detailed pharmacokinetic data specifically for this compound is limited, information on the parent compound, D-penicillamine, provides some insights.
D-penicillamine is absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1-3 hours.[4][5] It is metabolized in the liver, and its metabolites, along with the parent drug, are primarily excreted in the urine.[6][7] The acetylation in NADPA may alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially affecting its efficacy and side-effect profile. Further research is needed to fully characterize the pharmacokinetics of NADPA.
Table 3: Pharmacokinetic Parameters of D-penicillamine in Humans
| Parameter | Value |
| Bioavailability | 40-70% |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours |
| Protein Binding | ~80% |
| Elimination Half-life | 1.7-7 hours (variable) |
| Primary Route of Excretion | Renal |
Source: Perrett, D. (1981), Netter, P. et al. (1986).[5][7]
Conclusion
This compound is a promising chelating agent for the treatment of heavy metal poisoning, with demonstrated efficacy in preclinical models of mercury toxicity. Its mechanism of action is centered on the formation of stable, excretable complexes with metal ions, thereby reducing their systemic toxicity. While existing data supports its potential, further research is required to fully elucidate its quantitative binding affinities with a broader range of heavy metals, establish detailed pharmacokinetic and pharmacodynamic profiles, and further clarify its specific interactions with cellular signaling pathways. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate such future investigations, ultimately contributing to the development of more effective and safer chelation therapies.
References
- 1. D-penicillamine and N-acetyl-D-penicillamine in lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Chronic inorganic mercury poisoning treated with N-acetyl-D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism and disposition of D-penicillamine in the DA-strain rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N-Acetyl-DL-penicillamine in Advancing Nitric Oxide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-penicillamine (NAP), a derivative of the amino acid penicillamine, serves a critical, albeit often indirect, role in the expansive field of nitric oxide (NO) research. While not an NO donor itself, its thiol group makes it an ideal precursor for the synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP), a widely utilized and relatively stable S-nitrosothiol that releases nitric oxide under physiological conditions.[1][2][3][4] This guide provides an in-depth exploration of NAP's function in NO research, focusing on its transformation into the potent NO donor SNAP, the mechanisms of NO release, and its application in various experimental models. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key pathways and workflows to provide a comprehensive resource for the scientific community.
From this compound to a Potent NO Donor: The Synthesis of SNAP
The primary significance of this compound in nitric oxide research lies in its role as a starting material for the synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP). The free thiol group in NAP is readily S-nitrosated to form SNAP, a compound that can be isolated and stored, and which subsequently releases NO in a controlled manner.
Synthesis of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)
A common method for the synthesis of SNAP involves the reaction of this compound with a nitrosating agent in an acidic medium.[2]
Experimental Protocol: Synthesis of SNAP from this compound
Materials:
-
This compound (NAP)
-
Sodium nitrite (B80452) (NaNO₂)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
1M Sulfuric acid (H₂SO₄)
-
Ice bath
-
Stir plate and stir bar
-
Vacuum filtration apparatus
-
Desiccator
Procedure:
-
Dissolve equal concentrations of this compound and sodium nitrite in a mixture of deionized water and methanol containing 1M HCl and 1M H₂SO₄.[5]
-
Stir the solution at room temperature for 30 minutes.[5] It is crucial to protect the reaction mixture from light to prevent premature decomposition of the newly formed SNAP.[5]
-
Transfer the reaction vessel to an ice bath and continue stirring for 6 hours, or until SNAP crystals precipitate out of the solution.[5]
-
Collect the SNAP crystals by vacuum filtration.
-
Dry the crystals in a desiccator for 24 hours.[5]
-
Store the synthesized SNAP protected from light and moisture.
Mechanisms of Nitric Oxide Release from SNAP
Once synthesized, SNAP serves as a reliable source of nitric oxide. The release of NO from SNAP can be initiated through several mechanisms:
-
Spontaneous Decomposition: Under physiological conditions (aqueous solution, 37°C), SNAP can slowly decompose to release NO.[4]
-
Photolytic Cleavage: Exposure to light can trigger the release of NO from SNAP.[6]
-
Metal-Ion Catalysis: Trace amounts of transition metal ions, particularly copper(I) (Cu⁺), can significantly accelerate the decomposition of SNAP and the release of NO.[7][8] This catalytic activity has been harnessed to create materials that release NO in a controlled manner.[9]
Applications of SNAP in Nitric Oxide Research
The ability to generate NO in a controlled fashion has made SNAP an invaluable tool in a wide array of research applications, from fundamental studies of NO signaling to the development of novel therapeutic strategies.
Vasodilation and Cardiovascular Research
SNAP is a potent vasodilator and is frequently used in in vitro and in vivo models to study the effects of NO on vascular tone and blood pressure.[4] For example, studies have shown that intracoronary administration of SNAP can reduce infarct size and improve endothelial function in animal models of myocardial ischemia-reperfusion injury.[10]
Platelet Aggregation
Nitric oxide is a known inhibitor of platelet aggregation. SNAP is used to investigate the molecular mechanisms by which NO exerts its anti-platelet effects, including the inhibition of fibrinogen binding and the release of P-selectin.[3]
Antimicrobial Activity
Nitric oxide possesses broad-spectrum antimicrobial properties. SNAP has been incorporated into various materials, such as nanoparticles and polymer films, to create surfaces that release NO and inhibit bacterial growth and biofilm formation.[11][12] This is a promising strategy for preventing medical device-associated infections.
Neuroscience
In the nervous system, nitric oxide acts as a neurotransmitter. SNAP is utilized to explore the diverse roles of NO in neuronal signaling, synaptic plasticity, and neurotoxicity.
Quantitative Data on the Effects of SNAP
The following tables summarize key quantitative data from studies utilizing SNAP to investigate the effects of nitric oxide.
| Parameter | Concentration of SNAP | Effect | Organism/System | Reference |
| Cardiovascular Effects | ||||
| Infarct Size Reduction | 0.5 µmol | Reduced from 85±3% to 63±3% of the area at risk | Anesthetized pigs | [10] |
| Myeloperoxidase Activity | 0.5 µmol | Reduced from 8.45±0.25 U/g to 4.97±0.61 U/g | Anesthetized pigs | [10] |
| Vasorelaxation (IC₅₀) | 113 nM | - | Isolated canine coronary arteries | [4] |
| Cell Viability | ||||
| Endothelial Cell Viability (Hypoxic) | 5 mM (8 hours) | ~90% loss in cell viability | Cultured endothelial cells | [13][14] |
| Endothelial Cell Viability (Normoxic) | 5 mM (8 hours) | ~45% loss in cell viability | Cultured endothelial cells | [13][14] |
| Cardiomyocyte Toxicity (Normoxic) | 10 mM (8 hours) | ~80% toxicity after 6 hours | Isolated rat ventricular myocytes | [1] |
| Nitric Oxide Release | ||||
| NO from TiNP-SNAP | - | 127.55 ± 4.68 nmol/mg total immobilization | Titanium dioxide nanoparticles | [11] |
| NO from SNAP-doped CarboSil films | - | Flux of 1.32 ± 0.6 ×10⁻¹⁰ mol min⁻¹ cm⁻² | Polymer films | [9] |
| NO from SNAP-doped CarboSil films with 5 wt% Cu-NPs | - | Flux of 11.7 ± 3.6 ×10⁻¹⁰ mol min⁻¹ cm⁻² | Polymer films with copper nanoparticles | [9] |
| Intracellular pH | ||||
| Basal pHi in Cardiomyocytes | 100 µM (30 minutes) | Sustained decrease from 7.09±0.07 to 6.98±0.08 | Isolated rat ventricular myocytes | [1][15] |
Visualizing the Role of this compound in NO Research
The following diagrams, created using the DOT language, illustrate key processes and workflows related to the use of this compound and SNAP in nitric oxide research.
Caption: Synthesis of SNAP from NAP and subsequent NO release leading to biological effects.
Caption: Experimental workflow for evaluating the antimicrobial efficacy of a SNAP-releasing material.
The Dual Role of this compound: Beyond an NO Donor Precursor
While its primary role in NO research is as a precursor to SNAP, it is important to note that this compound can also act as a chelating agent and a scavenger of reactive oxygen species (ROS).[2][16][17] This is particularly relevant in the context of NO biology, as the interplay between reactive oxygen species and reactive nitrogen species (like NO) is crucial in many physiological and pathological processes. For instance, in some experimental settings, N-Acetyl-D-penicillamine is used as a control molecule to differentiate the effects of the NO moiety from those of the parent compound.[2]
Conclusion
This compound is a cornerstone molecule in nitric oxide research, primarily through its conversion to the versatile NO donor, S-nitroso-N-acetyl-DL-penicillamine. The ability to synthesize and utilize SNAP has empowered researchers to unravel the complex signaling pathways of nitric oxide and to develop innovative therapeutic strategies for a myriad of diseases. This guide has provided a comprehensive overview of the synthesis, mechanisms, and applications of NAP-derived SNAP, supported by detailed protocols and quantitative data. A thorough understanding of the chemistry and biology of this compound and its S-nitroso derivative is essential for any scientist working in the dynamic and impactful field of nitric oxide research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective effect induced by brief exposure to nitric oxide before myocardial ischemia-reperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-penicillamine inhibits the action of reactive oxygen species in the pig pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into N-Acetyl-DL-penicillamine and D-penicillamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-penicillamine is a long-standing therapeutic agent with well-established roles in the management of Wilson's disease, cystinuria, and rheumatoid arthritis. Its therapeutic efficacy is primarily attributed to its potent metal chelation and immunomodulatory properties. N-Acetyl-DL-penicillamine, a derivative of its parent compound, has been investigated as an alternative with a potentially different safety and efficacy profile. This technical guide provides a comprehensive comparison of these two molecules, focusing on their fundamental chemical differences, mechanisms of action, clinical efficacy, and safety profiles. This document is intended to serve as a resource for researchers and professionals in drug development, offering a detailed examination of the available scientific literature.
Chemical and Structural Differences
The core structural difference between D-penicillamine and this compound lies in the acetylation of the primary amine group. D-penicillamine, or (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, possesses a free primary amine. In contrast, this compound has an acetyl group (CH₃CO) attached to the nitrogen atom of the penicillamine (B1679230) backbone. The "DL" designation indicates that this compound is a racemic mixture, containing both the D and L stereoisomers, whereas the therapeutically used form of penicillamine is the D-isomer, as the L-isomer is associated with significant toxicity, including the inhibition of pyridoxine (B80251) (vitamin B6).[1]
| Feature | D-penicillamine | This compound |
| Chemical Name | (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | (2RS)-2-acetamido-3-methyl-3-sulfanylbutanoic acid |
| Primary Amine | Free | Acetylated |
| Stereochemistry | D-isomer | Racemic mixture (DL) |
| Molecular Formula | C₅H₁₁NO₂S | C₇H₁₃NO₃S |
| Molar Mass | 149.21 g/mol | 191.25 g/mol |
Mechanisms of Action
Both molecules exert their therapeutic effects primarily through the reactivity of their sulfhydryl (-SH) group. However, the presence of the N-acetyl group in this compound can influence its chemical properties and biological activity.
Chelation of Metals
Both compounds are effective chelating agents, forming stable complexes with heavy metals, which are then excreted from the body.
-
D-penicillamine: It is a well-established chelator of copper, making it a first-line treatment for Wilson's disease, a genetic disorder characterized by copper accumulation.[2] It is also used to chelate other heavy metals such as lead and mercury.[2]
-
This compound: This derivative has also demonstrated chelating properties, particularly for mercury. Studies have shown its efficacy in increasing mercury excretion in cases of mercury poisoning.
The precise differences in binding affinities and in vivo chelation efficacy for a range of metals are not extensively documented in comparative studies.
Disulfide Interchange in Cystinuria
In cystinuria, an inherited disorder causing the formation of cystine kidney stones, both molecules act by a disulfide exchange mechanism. They cleave the disulfide bond in the insoluble cystine molecule, forming a more soluble mixed disulfide compound that is readily excreted in the urine.
Immunomodulation (D-penicillamine)
D-penicillamine exhibits complex immunomodulatory effects, which are thought to be central to its efficacy in rheumatoid arthritis. Its mechanisms are not fully elucidated but are known to involve:
-
T-lymphocyte inhibition: In the presence of copper ions, D-penicillamine can inhibit the proliferation of T-lymphocytes, particularly helper T-cells. This is believed to be mediated by the production of hydrogen peroxide (H₂O₂).[3][4]
-
Macrophage activation: D-penicillamine can bind to aldehyde groups on the surface of macrophages, leading to their activation and the production of various cytokines such as TNF-alpha, IL-6, and IL-23.[5]
-
Reduction of IgM rheumatoid factor: D-penicillamine therapy is associated with a decrease in the levels of IgM rheumatoid factor.
The immunomodulatory properties of this compound have not been extensively studied, and it is unclear if the acetylation of the amine group alters these effects.
Comparative Clinical Efficacy
Direct comparative clinical trials of this compound and D-penicillamine are limited, with the most robust data coming from studies in cystinuria.
Cystinuria
A key clinical trial directly compared the efficacy of N-acetyl-D-penicillamine and D-penicillamine in the treatment of cystinuria. The study found that both drugs were effective in reducing the urinary excretion of cystine, with similar effective doses.[6][7]
| Outcome | N-Acetyl-D-penicillamine | D-penicillamine | Reference |
| Reduction in Urinary Cystine Excretion | Effective | Effective | [6][7] |
| Effective Dose | Similar | Similar | [6][7] |
Heavy Metal Poisoning
While both are chelating agents, their clinical applications in heavy metal poisoning have some distinctions. D-penicillamine is used for lead and mercury poisoning.[2] this compound has also been shown to be effective in treating mercury poisoning.[8]
Comparative Safety and Side Effect Profiles
The side effect profiles of these two compounds represent a critical point of differentiation.
A comparative study in cystinuria revealed a notable difference in the incidence of acute hypersensitivity reactions.[7]
| Side Effect | N-Acetyl-D-penicillamine | D-penicillamine | Reference |
| Acute Hypersensitivity Reaction | 1 mild reaction in 9 patients | 10 severe reactions in 19 patients | [7] |
| Proteinuria | Occurred with about equal frequency and severity | Occurred with about equal frequency and severity | [7] |
D-penicillamine is associated with a wide range of adverse effects, with an overall incidence of 30-60%, leading to a withdrawal rate of 20-30%.[9] Common side effects include:[10]
-
Gastrointestinal: Decreased sense of taste, stomach pain, nausea, vomiting, diarrhea, loss of appetite.
-
Dermatological: Skin wrinkling or pimples.
-
Neurological: Numbness or tingling, ringing in the ears.
-
Hematological: Can cause serious and potentially fatal blood dyscrasias, including thrombocytopenia, leukopenia, and aplastic anemia.
-
Renal: Proteinuria and, in some cases, nephrotic syndrome.[11]
-
Autoimmune: Can induce various autoimmune diseases such as myasthenia gravis, pemphigus, and a lupus-like syndrome.
The safety profile of This compound is less extensively documented, but the available comparative data suggests a lower incidence of acute hypersensitivity reactions.[7] However, the risk of proteinuria appears to be similar to that of D-penicillamine.[7]
Pharmacokinetics
There is a significant disparity in the available pharmacokinetic data for the two compounds.
D-penicillamine
The pharmacokinetics of D-penicillamine are well-characterized, though they exhibit wide interindividual variation.[12]
| Parameter | Value | Reference |
| Oral Bioavailability | 40-70% | [2][12][13] |
| Time to Peak Plasma Concentration | 1-3 hours | [12][13] |
| Plasma Protein Binding | >80% (mainly albumin) | [2][12] |
| Metabolism | Primarily hepatic, to disulfides and S-methyl-D-penicillamine | [2][12] |
| Elimination Half-life | Biphasic, with a slow elimination phase of 4-6 days | [12] |
| Excretion | Mainly renal | [2][13] |
This compound
Experimental Protocols
In Vitro Assessment of Metal Chelation
A common method to compare the metal chelation efficiency of compounds like penicillamine and its derivatives is through UV-Vis spectrophotometry.
Objective: To determine and compare the stoichiometry and stability constants of metal-ligand complexes for D-penicillamine and this compound.
Materials:
-
D-penicillamine and this compound
-
Stock solutions of metal salts (e.g., CuSO₄, HgCl₂) of known concentration
-
A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the chelators and metal salts in the chosen buffer.
-
Spectral Analysis of Ligands: Record the UV-Vis spectrum of each free chelator solution to determine its maximum absorption wavelength (λmax).
-
Titration:
-
Place a known concentration of the chelator solution in a cuvette.
-
Incrementally add small aliquots of the concentrated metal salt solution.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the λmax of the ligand and any new peaks that appear due to complex formation.
-
Plot the change in absorbance against the molar ratio of metal to ligand. The inflection point of the curve indicates the stoichiometry of the complex.
-
Use appropriate software to calculate the binding or stability constants from the titration data.
-
HPLC Analysis of Penicillamine and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of penicillamine and its metabolites in biological samples.
Objective: To quantify the concentration of D-penicillamine or this compound in plasma or urine.
Instrumentation:
-
HPLC system with a pump, autosampler, and a suitable detector (e.g., UV or electrochemical detector).
-
Reversed-phase C18 column.
General Procedure (example for D-penicillamine):
-
Sample Preparation:
-
To a plasma or urine sample, add a derivatizing agent (e.g., 5,5′-dithiobis(2-nitrobenzoic acid) or N-(1-pyrenyl)maleimide) to form a stable, detectable adduct.[14][15]
-
Incubate the mixture to allow the reaction to complete.
-
Precipitate proteins with an acid (e.g., perchloric acid).[14]
-
Centrifuge the sample and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the supernatant onto the C18 column.
-
Use a mobile phase (e.g., a mixture of methanol (B129727) and a buffer like sodium acetate) to separate the analyte from other components.[14]
-
-
Detection and Quantification:
-
Detect the derivatized analyte using a UV detector at a specific wavelength or an electrochemical detector.
-
Quantify the concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of the analyte.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Immunomodulatory pathway of D-penicillamine.
Caption: Disulfide exchange mechanism in cystinuria.
Conclusion and Future Directions
D-penicillamine and this compound are closely related compounds with distinct chemical properties that translate into differences in their clinical profiles. While both are effective in reducing cystine excretion in cystinuria, N-acetyl-D-penicillamine appears to have a more favorable profile regarding acute hypersensitivity reactions. However, the risk of proteinuria seems comparable between the two. The immunomodulatory effects of D-penicillamine are a key aspect of its therapeutic action in rheumatoid arthritis, but it is unknown if this compound shares these properties.
A significant gap in the current literature is the lack of comprehensive pharmacokinetic data for this compound in humans. Further research is warranted to elucidate its absorption, distribution, metabolism, and excretion to allow for a more complete comparison with D-penicillamine. Additionally, studies into the potential immunomodulatory effects of this compound could reveal new therapeutic applications or further differentiate it from its parent compound. For drug development professionals, the potentially improved safety profile of the N-acetylated form, particularly in terms of hypersensitivity, may warrant further investigation for indications where D-penicillamine is effective but limited by its adverse effects.
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-penicillamine-induced autoimmunity: relationship to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The treatment of cystinuria with N-acetyl-D-penicillamine, a comparison with the results of D-penicillamine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [D-penicillamine--side effects, pathogenesis and decreasing the risks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillamine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. The use of D-penicillamine in cystinuria: efficacy and untoward reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "High Performance Liquid Chromatography Analysis of D-penicillamine by " by Mozow Yusof, Rachel Neal et al. [scholarsmine.mst.edu]
N-Acetyl-DL-penicillamine: A Technical Guide to Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Acetyl-DL-penicillamine in a range of common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in the fields of drug development and life sciences in the preparation of stock solutions and in the design of experimental protocols.
Core Solubility Data
The solubility of a compound is a critical physicochemical property that influences its biological activity, formulation, and delivery. This compound, a derivative of the amino acid penicillamine, exhibits variable solubility depending on the solvent system employed. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents.
| Solvent | Solubility | Temperature |
| Dimethylformamide (DMF) | 30 mg/mL[1][2] | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[1][2] | Not Specified |
| Ethanol | 5 mg/mL[1][2] | Not Specified |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL[1][2] | Not Specified |
Note on Aqueous and Methanol (B129727) Solubility:
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical and chemical research. The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . The following is a generalized protocol based on this established technique.
Generalized Shake-Flask Method
This method relies on achieving a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or other agitation device
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Dilution (if necessary): Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and any dilution factors.
The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound.
References
An In-Depth Technical Guide to Preliminary In Vitro Studies with N-Acetyl-DL-penicillamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro studies involving N-Acetyl-DL-penicillamine, a molecule with significant potential in chelation therapy and immunomodulation. This document details its role as a heavy metal chelator, its application as a crucial negative control in nitric oxide research, and its effects on lymphocyte proliferation. Included are detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development.
Chelating Properties: In Vitro Mercury Sequestration
This compound is recognized for its efficacy as a chelating agent, capable of binding to heavy metals. In vitro studies have specifically highlighted its ability to counteract the toxic effects of mercury on human red blood cells.
Quantitative Data: Inhibition of Methyl Mercury Binding
The effectiveness of this compound in preventing the binding of methyl mercury to human erythrocytes has been quantified. These studies provide a baseline for understanding its chelating potential.
| Compound | Concentration | Inhibition of Methyl Mercury Binding | Reference Cell Type |
| This compound | 1 mM | 50% | Isolated Human Erythrocytes |
Experimental Protocol: In Vitro Mercury Chelation Assay with Human Erythrocytes
This protocol outlines the methodology to assess the mercury chelating efficacy of this compound in an in vitro setting using human erythrocytes.
Objective: To determine the concentration-dependent inhibition of methyl mercury binding to human erythrocytes by this compound.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Methylmercuric chloride (CH₃HgCl) solution (radiolabeled, e.g., with ²⁰³Hg, or for analysis by atomic absorption spectroscopy)
-
Centrifuge
-
Incubator (37°C)
-
Scintillation counter or atomic absorption spectrophotometer
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood to pellet the erythrocytes.
-
Remove the plasma and buffy coat.
-
Wash the erythrocytes three times with cold PBS.
-
Resuspend the erythrocyte pellet in PBS to a defined hematocrit (e.g., 10%).
-
-
Incubation:
-
Prepare a series of tubes with the erythrocyte suspension.
-
Add varying concentrations of this compound to the tubes. Include a control tube with no this compound.
-
Pre-incubate the tubes at 37°C for 15 minutes with gentle shaking.
-
Add a fixed concentration of methylmercuric chloride to all tubes.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
-
Analysis:
-
After incubation, centrifuge the tubes to pellet the erythrocytes.
-
Carefully remove the supernatant.
-
Wash the erythrocyte pellet three times with cold PBS to remove unbound mercury.
-
Measure the amount of mercury bound to the erythrocytes. If using radiolabeled mercury, this can be done using a gamma counter. If not, the erythrocytes can be lysed and the mercury content analyzed by cold vapor atomic absorption spectroscopy.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition of methyl mercury binding for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of methyl mercury binding is inhibited).
-
Role as a Negative Control in Nitric Oxide (NO) Donor Studies
This compound is structurally similar to S-nitroso-N-acetyl-penicillamine (SNAP), a commonly used nitric oxide (NO) donor. However, this compound itself does not release NO. This property makes it an ideal negative control in experiments investigating the effects of SNAP, allowing researchers to discern which effects are attributable to the release of NO versus the effects of the parent molecule.
Experimental Protocol: Use as a Negative Control for SNAP
Objective: To differentiate the biological effects of nitric oxide from those of the carrier molecule in in vitro cell culture experiments.
Materials:
-
Cell line of interest (e.g., endothelial cells, platelets, neurons)
-
Appropriate cell culture medium and supplements
-
S-nitroso-N-acetyl-penicillamine (SNAP)
-
This compound
-
Assay-specific reagents (e.g., for viability, apoptosis, or signaling pathway analysis)
-
Plate reader, flow cytometer, or other relevant analytical instrument
Procedure:
-
Cell Culture:
-
Culture the chosen cell line to the desired confluency in appropriate culture vessels (e.g., 96-well plates, 6-well plates).
-
-
Treatment Groups:
-
Prepare the following treatment groups in the cell culture medium:
-
Vehicle control (medium only)
-
SNAP at the desired experimental concentration(s)
-
This compound at the same molar concentration(s) as SNAP
-
Optional: Other controls such as denitrosylated SNAP (SNAP that has been allowed to decompose and no longer releases NO).
-
-
-
Incubation:
-
Remove the old medium from the cells and add the prepared treatment media.
-
Incubate the cells for the desired experimental duration.
-
-
Endpoint Analysis:
-
After incubation, perform the desired assay to measure the biological endpoint of interest. This could include:
-
Cell Viability Assays: (e.g., MTT, MTS, or Calcein-AM/Ethidium Homodimer-1 staining)
-
Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining, caspase activity assays)
-
Signaling Pathway Analysis: (e.g., Western blotting for protein phosphorylation, reporter gene assays)
-
-
-
Data Interpretation:
-
Compare the results from the SNAP-treated group to the this compound-treated group and the vehicle control.
-
If a biological effect is observed in the SNAP-treated group but not in the this compound or vehicle control groups, it can be concluded that the effect is mediated by the release of nitric oxide.
-
Immunomodulatory Effects: Inhibition of T-Cell Proliferation
D-penicillamine, the parent compound of this compound, has been shown to inhibit the proliferation of T-lymphocytes in vitro. This effect is notably dependent on the presence of copper ions and is mediated by the generation of hydrogen peroxide.
Quantitative Data: Inhibition of Lymphocyte Proliferation
Studies have demonstrated a dose-dependent inhibition of lymphocyte proliferation by D-penicillamine, particularly in the presence of copper.
| Compound | Mitogen | Copper Sulfate (B86663) (CuSO₄) | Effect on T-Cell Proliferation |
| D-penicillamine | PHA | With added CuSO₄ | Marked inhibition |
| D-penicillamine | PHA | Without added CuSO₄ | Modest inhibition |
Signaling Pathway: Copper-Dependent H₂O₂ Generation and T-Cell Suppression
The proposed mechanism for the immunosuppressive effect of D-penicillamine involves a copper-catalyzed reaction that produces reactive oxygen species, leading to the inhibition of T-cell proliferation.
Experimental Protocol: Lymphocyte Proliferation Assay (LPA)
This protocol describes a method to assess the inhibitory effect of D-penicillamine on mitogen-stimulated lymphocyte proliferation.
Objective: To measure the in vitro effect of D-penicillamine, with and without copper sulfate, on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA) or another suitable mitogen
-
D-penicillamine
-
Copper (II) sulfate (CuSO₄)
-
[³H]-Thymidine
-
96-well round-bottom cell culture plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from fresh human blood.
-
Resuspend the cells in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.
-
-
Plate Setup:
-
Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Prepare treatment groups in triplicate:
-
Unstimulated control (medium only)
-
Stimulated control (PHA)
-
PHA + D-penicillamine (various concentrations)
-
PHA + D-penicillamine (various concentrations) + CuSO₄ (fixed concentration)
-
PHA + CuSO₄ only
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
Thymidine Incorporation:
-
After 72 hours, pulse each well with 1 µCi of [³H]-Thymidine.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Analysis:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Interpretation:
-
Express the results as counts per minute (CPM).
-
Calculate the stimulation index (SI) for the stimulated control (CPM of stimulated cells / CPM of unstimulated cells).
-
Calculate the percentage of inhibition of proliferation for each treatment group compared to the stimulated control.
-
This technical guide provides a foundational understanding of the key in vitro properties of this compound and its parent compound. The detailed protocols and data are intended to facilitate the design and execution of further investigations into the therapeutic potential of this versatile molecule.
The Alchemist's Shield: A Technical Guide to the Safe Handling and Laboratory Application of N-Acetyl-DL-penicillamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safe handling, experimental applications, and disposal of N-Acetyl-DL-penicillamine. Designed for laboratory personnel, this document consolidates critical safety data, detailed experimental methodologies, and essential visualizations to ensure safe and effective laboratory practices.
Core Safety and Chemical Profile
This compound is a chelating agent and a crucial control molecule in studies involving S-nitroso-N-acetyl-dl-penicillamine (SNAP).[1][2] Understanding its chemical properties and associated hazards is paramount for safe laboratory use.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃NO₃S |
| Molecular Weight | 191.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (5 mg/ml). Slightly soluble in DMSO:PBS (pH 7.2) (1:7) (0.12 mg/ml). |
| Storage Temperature | -20°C |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE) is mandatory when handling this compound.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory PPE for handling this compound.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
Experimental Protocols
This compound is primarily used in two key laboratory applications: as a heavy metal chelating agent and as a negative control in studies involving the nitric oxide (NO) donor, SNAP.
In Vitro Heavy Metal Chelation Assay
This protocol provides a method for assessing the mercury chelation capacity of this compound in a controlled in vitro setting.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of mercuric chloride (HgCl₂) in deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Prepare a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to maintain physiological pH.
-
-
Chelation Reaction:
-
In a microcentrifuge tube, combine the mercury solution and the this compound solution at various molar ratios (e.g., 1:1, 1:2, 1:5 of Hg²⁺ to chelator).
-
Include a control group with only the mercury solution in the buffer.
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) with gentle agitation to allow for the chelation reaction to occur.
-
-
Quantification of Free Mercury:
-
After incubation, separate the mercury-chelator complexes from any remaining free mercury. This can be achieved by methods such as ultrafiltration, where a membrane with a specific molecular weight cutoff allows the smaller free mercury ions to pass through while retaining the larger complex.
-
Quantify the concentration of free mercury in the filtrate using a sensitive analytical technique like Cold Vapor Atomic Absorption Spectrometry (CVAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis:
-
Calculate the percentage of mercury chelated by this compound at each molar ratio by comparing the amount of free mercury in the experimental samples to the control.
-
Plot the percentage of chelated mercury against the molar ratio of chelator to metal to determine the efficiency of chelation.
-
Experimental Workflow for In Vitro Mercury Chelation Assay
Use as a Negative Control for SNAP in Cell Culture
This compound is structurally similar to the NO donor SNAP but lacks the S-nitroso group, making it an ideal negative control to ensure that observed cellular effects are due to nitric oxide release from SNAP and not the parent molecule.
Methodology:
-
Cell Culture:
-
Culture the desired cell line (e.g., endothelial cells, smooth muscle cells) in appropriate growth medium until they reach the desired confluency for the experiment.
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of SNAP in a suitable solvent (e.g., cold, dark DMSO) immediately before use due to its light and temperature sensitivity.
-
Prepare a stock solution of this compound in the same solvent at the same concentration as the SNAP stock solution.
-
Prepare working solutions of SNAP and this compound by diluting the stock solutions in the cell culture medium to the final desired concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
-
Cell Treatment:
-
Remove the growth medium from the cultured cells and replace it with the prepared treatment media:
-
Vehicle Control
-
This compound (Negative Control)
-
SNAP (Experimental Group)
-
-
Incubate the cells for the desired experimental duration.
-
-
Assay for Cellular Response:
-
After the incubation period, assess the cellular response of interest. This could include:
-
Cell Viability/Apoptosis Assays: (e.g., MTT assay, Annexin V/PI staining followed by flow cytometry).
-
Gene or Protein Expression Analysis: (e.g., qPCR, Western blotting for specific signaling molecules).
-
Functional Assays: (e.g., measurement of intracellular calcium levels, assessment of cell migration).
-
-
-
Data Analysis:
-
Compare the results from the SNAP-treated group to both the vehicle control and the this compound-treated group. A significant difference between the SNAP group and both control groups would indicate that the observed effect is due to nitric oxide.
-
Logical Relationship in SNAP Control Experiment
Signaling Pathway Involvement: Endoplasmic Reticulum Stress and Apoptosis
Recent studies have indicated that penicillamine (B1679230), the parent compound of this compound, can induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress response pathway.[3][4] This pathway is a critical area of investigation for drug development professionals.
The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the Unfolded Protein Response (UPR). Chronic or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response. Key signaling events include the upregulation of Glucose-Regulated Protein 78 (GRP78), and the activation of the PERK, ATF6, and IRE1 pathways, all of which can converge on the induction of the pro-apoptotic transcription factor CHOP.
ER Stress-Induced Apoptosis Pathway
Disposal and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. As a thiol-containing compound, it can be chemically neutralized before disposal.
Chemical Neutralization of Thiol Waste
Small quantities of this compound waste can be neutralized by oxidation with sodium hypochlorite (B82951) (bleach) to convert the thiol group to a less odorous and less reactive sulfonic acid.[2][5]
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare Bleach Solution: Prepare a solution of sodium hypochlorite (commercial bleach is typically ~5.25-6.15%). A 1:1 mixture of bleach and water is often recommended for decontaminating glassware.[2]
-
Neutralization:
-
Slowly add the this compound waste (liquid or dissolved solid) to an excess of the stirred bleach solution.
-
The reaction can be exothermic, so cooling the bleach solution in an ice bath may be necessary, especially for larger quantities.
-
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete oxidation. For decontamination of glassware, a soaking time of 14-24 hours is recommended.[2]
-
Neutralization of pH: After the reaction is complete, neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
Disposal: The neutralized solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal Workflow
Solid Waste and Contaminated Materials
All solid waste, including contaminated gloves, paper towels, and empty containers, should be collected in a designated, labeled hazardous waste container and disposed of through your institution's hazardous waste management program. Empty containers should be thoroughly rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
By adhering to the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their laboratory work.
References
- 1. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. flinnsci.com [flinnsci.com]
- 5. article.sapub.org [article.sapub.org]
N-Acetyl-DL-penicillamine: A Technical Guide to its Application as a Control Molecule for SNAP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Acetyl-DL-penicillamine (NAP) and its critical role as a control molecule in research involving the nitric oxide (NO) donor, S-nitroso-N-acetylpenicillamine (SNAP). This document details the rationale for using NAP, presents quantitative data from comparative studies, and offers detailed experimental protocols and visualizations of the key signaling pathways involved.
Introduction: The Importance of a Proper Control in Nitric Oxide Research
S-nitroso-N-acetylpenicillamine (SNAP) is a widely utilized experimental tool for investigating the myriad of physiological and pathophysiological effects of nitric oxide (NO). As a member of the S-nitrosothiol (RSNO) class of molecules, SNAP spontaneously decomposes under physiological conditions to release NO. This property makes it invaluable for studying NO-mediated signaling events.
However, the SNAP molecule itself is composed of an this compound backbone to which the nitroso group is attached. To unequivocally attribute an observed biological effect to the release of NO, it is imperative to employ a control molecule that shares the same backbone structure but lacks the ability to generate NO. This compound (NAP) serves as this ideal negative control.[1] By comparing the effects of SNAP to those of NAP, researchers can effectively dissect the specific contributions of NO from any potential non-specific effects of the penicillamine (B1679230) moiety.
Physicochemical Properties
A clear understanding of the properties of both SNAP and NAP is essential for their proper use in experimental settings.
| Property | S-nitroso-N-acetylpenicillamine (SNAP) | This compound (NAP) |
| Molecular Formula | C₇H₁₂N₂O₄S | C₇H₁₃NO₃S |
| Molecular Weight | 220.25 g/mol | 191.25 g/mol |
| Appearance | Faint green to very dark green powder | White to off-white crystalline powder[2] |
| Key Functional Group | S-nitroso (-S-N=O) | Thiol/Sulfhydryl (-SH)[2] |
| Primary Function | Nitric Oxide (NO) Donor[3] | Control Molecule, Chelating Agent[1] |
| Solubility | Soluble in DMSO and water.[4] | Soluble in DMF, DMSO, and Ethanol.[1] |
| Stability | Unstable in solution, fresh preparation recommended.[3] Half-life of approximately 5 hours in aqueous media.[4] | Air-sensitive, should be stored in a cool, dark place.[2] |
Quantitative Data: SNAP vs. This compound
The following tables summarize quantitative data from studies where this compound was used as a control for SNAP, highlighting the NO-specific effects of SNAP.
Vasodilation Studies
| Parameter | SNAP | This compound (NAP) | Reference |
| Vasodilation in Rat Femoral Arteries (PD₂ value) | 5.83 ± 0.17 | Not reported to cause vasodilation | [5] |
| Recovery of Pre-injection Pressure | Recovers to or above pre-injection pressure | No initial vasodilation to recover from | [5] |
Note: The study by N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine did not explicitly test NAP as a control for vasodilation, but it is widely accepted that the vasodilation is NO-dependent.
Platelet Aggregation
| Parameter | SNAP | This compound (NAP) | Reference |
| Inhibition of Platelet Aggregation | Potent inhibitor | Not reported to inhibit aggregation | [6] |
| Increase in Intraplatelet cGMP | Correlates with inhibition of fibrinogen binding and P-selectin release | No effect on cGMP levels | [6] |
Cytotoxicity
| Cell Line | Treatment | Viability (%) | Reference |
| Human Gingival Epithelial Cells | Control | 100 | [3] |
| SNAP (1 mM) | ~55 | [3] | |
| This compound (1 mM) | ~100 |
Note: The referenced study states that N-acetyl-D,L-penicillamine did not affect viability, implying a value close to 100%.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following sections provide step-by-step protocols for common assays involving SNAP and its control, NAP.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for various cell lines.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
SNAP
-
This compound (NAP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Test Compounds: Prepare fresh stock solutions of SNAP and NAP in an appropriate solvent (e.g., DMSO or cooled PBS). Further dilute the stock solutions in complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of SNAP, NAP, or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Aortic Ring Vasodilation Assay
This ex vivo assay is a classic method for studying the effects of vasoactive compounds on blood vessel tone.
Materials:
-
Thoracic aorta from a rat or mouse
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
SNAP
-
This compound (NAP)
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction has stabilized, add cumulative concentrations of SNAP or NAP to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Signaling Pathways and Visualizations
Nitric oxide released from SNAP elicits its biological effects primarily through two major signaling pathways: the canonical cGMP-dependent pathway and the cGMP-independent pathway, which largely involves the S-nitrosylation of proteins.
cGMP-Dependent Signaling Pathway
In this pathway, NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[7][8]
Caption: cGMP-dependent signaling pathway initiated by SNAP.
cGMP-Independent Signaling: S-Nitrosylation
Nitric oxide can also directly modify proteins through S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue. This post-translational modification can alter a protein's function, stability, or localization, thereby influencing a wide range of cellular processes.[9][10]
Caption: cGMP-independent S-nitrosylation pathway initiated by SNAP.
Experimental Workflow: A Logical Approach
The following diagram illustrates a logical workflow for an experiment utilizing SNAP and NAP to investigate the effects of nitric oxide.
Caption: Logical workflow for experiments using SNAP and NAP.
Conclusion
The use of this compound as a control for S-nitroso-N-acetylpenicillamine is not merely a suggestion but a requirement for rigorous scientific investigation into the roles of nitric oxide. By accounting for any potential effects of the molecular backbone, NAP allows researchers to confidently attribute their findings to the biological activity of NO. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective implementation of this critical experimental control, thereby enhancing the validity and impact of research in the field of nitric oxide biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 8. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multienzyme S-nitrosylation cascade regulates cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of N-Acetyl-DL-penicillamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-penicillamine (NAP), a derivative of the amino acid penicillamine, is a compound of significant interest in pharmaceutical and biochemical research. Its structure, featuring a thiol group, a carboxylic acid, and an N-acetyl moiety, confers upon it notable chelating properties and makes it a crucial control molecule in studies involving its S-nitroso derivative, S-nitroso-N-acetyl-DL-penicillamine (SNAP), a potent nitric oxide donor.[1][2] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). Detailed experimental protocols and visualizations of analytical workflows are also presented to aid researchers in their laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its constituent atoms.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| 4.45 | s | α-CH |
| 2.12 | s | -COCH₃ |
| 1.55 | s | gem-di-CH₃ |
| 1.43 | s | gem-di-CH₃ |
Note: The absence of coupling is predicted. The broad singlet for the -SH and -NH protons is typically not observed in D₂O due to proton exchange with the solvent.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| Carbonyl (-COOH) | 170 - 185 |
| Amide Carbonyl (-NHCOCH₃) | 168 - 175 |
| α-Carbon (-CH) | 50 - 65 |
| Quaternary Carbon (-C(CH₃)₂) | 40 - 55 |
| Acetyl Methyl (-COCH₃) | 20 - 30 |
| gem-di-Methyl (-C(CH₃)₂) | 20 - 35 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Carboxylic acid |
| ~3270 | N-H stretch | Amide |
| 2980 - 2850 | C-H stretch | Aliphatic |
| ~2550 (weak) | S-H stretch | Thiol |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1640 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| 1470 - 1370 | C-H bend | Aliphatic |
| 1300 - 1200 | C-O stretch | Carboxylic acid |
Note: The exact positions of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, thin film) and the physical state of the sample.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound (molar mass: 191.25 g/mol ), electrospray ionization (ESI) is a common method for generating gas-phase ions.
Table 4: MS/MS Fragmentation Data for this compound [3]
| Precursor Ion (m/z) | Mode | Major Fragment Ions (m/z) | Tentative Fragment Assignment |
| 192.0689 [M+H]⁺ | Positive | 174, 146, 150 | [M+H-H₂O]⁺, [M+H-H₂O-CO]⁺, [M+H-CH₃CO]⁺ |
| 190.0543 [M-H]⁻ | Negative | 112, 115.9, 74.9 | [M-H-CH₃COOH-H₂O]⁻, [M-H-CH₃COOH]⁻, [C₃H₅S]⁻ |
Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
FT-IR Spectroscopy
Protocol for Solid Sample Analysis using KBr Pellet Method:
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet-forming die.
-
-
Pellet Formation:
-
Assemble the die and press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.
Metal Chelation Mechanism
This compound acts as a chelating agent, particularly for heavy metals, through the coordinating action of its thiol and carboxylate groups. The following diagram illustrates a plausible chelation mechanism with a divalent metal ion (M²⁺).
References
Methodological & Application
N-Acetyl-DL-penicillamine Protocol for Heavy Metal Chelation: Application Notes for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-Acetyl-DL-penicillamine (NAP), a derivative of the amino acid penicillamine (B1679230), is a chelating agent investigated for its utility in binding and promoting the excretion of heavy metals from the body. Its mechanism of action is centered around the sulfhydryl group within its structure, which forms stable complexes with various metal ions. These water-soluble complexes are then renally excreted. This document provides detailed application notes and protocols for researchers and drug development professionals exploring the use of this compound in heavy metal chelation studies.
Mechanism of Action
This compound functions as a chelator by forming coordination bonds with heavy metal ions. The primary binding site is the thiol group (-SH), which has a high affinity for metals such as mercury and lead. The acetylation of the amino group in penicillamine potentially modifies its pharmacokinetic properties and tissue distribution compared to its parent compound, D-penicillamine. The resulting metal-NAP complex is a stable, soluble compound that can be efficiently eliminated from the body, primarily through urinary excretion[1][2][3]. This process reduces the body burden of the toxic metal, mitigating its detrimental effects on various organ systems.
Caption: Chelation mechanism of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of this compound in heavy metal chelation.
Table 1: Preclinical Efficacy of this compound in Mercury Chelation (Animal Models)
| Parameter | Dosage | Route of Administration | Effect | Reference |
| Methyl mercury binding to human erythrocytes | 1 mM | In vitro | 50% inhibition | [1] |
| Methyl mercury removal from loaded blood cells | 1 mM | In vitro | 50% removal | [1] |
| Biological half-life of mercury | 3 mmol/kg per day | Oral (p.o.) | Reduction | [1] |
| Liver, kidney, brain, and blood mercury levels | 3 mmol/kg per day | Oral (p.o.) | Decrease | [1] |
| Urinary excretion of mercury | 3 mmol/kg per day | Oral (p.o.) | Increase | [1] |
| Mercuric chloride-induced mortality | 1.6 mmol/kg | Oral (p.o.) | Decrease | [1] |
Table 2: Clinical Observations of this compound in Mercury Poisoning
| Patient Condition | Dosage | Outcome | Reference |
| Chronic inorganic mercury poisoning | 600 mg/day | Mean daily urinary mercury excretion increased from 661 µg to 875 µg in the first 10 days of treatment. | [4] |
| Chronic elemental mercury poisoning | Not specified | Urinary mercury excretion rose from ~2 mg/day to a peak of 8 mg/day. Fecal mercury excretion also increased. Neurologic signs began to improve within days. | [5] |
| Chronic inorganic mercury poisoning | Not specified | Successful treatment with no observed toxic effects. | [6][7] |
Table 3: Comparative Efficacy of Chelating Agents
| Chelating Agent | Efficacy in Mercury Poisoning | Notes | Reference |
| This compound | Associated with chemical or clinical improvement in 88% of reported cases. | Suggested as a treatment of choice for mercury poisoning. | [5] |
| British anti-lewisite (BAL) | Associated with chemical or clinical improvement in 32% of reported cases. | [5] | |
| Calcium ethylene (B1197577) diamine tetra-acetate (EDTA) | Associated with chemical or clinical improvement in 50% of reported cases. | [5] |
Experimental Protocols
The following are generalized protocols based on available literature. Researchers should adapt these protocols to their specific experimental design and animal models, adhering to all relevant institutional and national guidelines for animal welfare.
In Vitro Assessment of Mercury Chelation
Objective: To determine the efficacy of this compound in inhibiting methyl mercury binding to erythrocytes and removing it from loaded cells.
Materials:
-
This compound
-
Methyl mercuric chloride
-
Isolated human erythrocytes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Scintillation counter or atomic absorption spectrophotometer
Protocol:
-
Inhibition of Binding:
-
Prepare a suspension of isolated human erythrocytes in PBS.
-
Pre-incubate the erythrocyte suspension with varying concentrations of this compound (e.g., 0.1 mM to 10 mM) for 30 minutes at 37°C.
-
Add a known concentration of radiolabeled methyl mercuric chloride to the suspension and incubate for 1 hour at 37°C.
-
Centrifuge the suspension to pellet the erythrocytes.
-
Wash the erythrocyte pellet with PBS to remove unbound mercury.
-
Measure the radioactivity or mercury content of the erythrocyte pellet.
-
Calculate the percentage inhibition of methyl mercury binding compared to a control without this compound.
-
-
Removal of Bound Mercury:
-
Load erythrocytes with methyl mercuric chloride by incubating the cell suspension with a known concentration of the mercury compound for 1 hour at 37°C.
-
Wash the loaded erythrocytes to remove unbound mercury.
-
Incubate the mercury-loaded erythrocytes with varying concentrations of this compound for a specified time (e.g., 2 hours) at 37°C.
-
Centrifuge the suspension and measure the mercury content in both the supernatant and the erythrocyte pellet.
-
Calculate the percentage of mercury removed from the erythrocytes.
-
In Vivo Efficacy in a Murine Model of Mercury Poisoning
Objective: To evaluate the effect of this compound on mercury distribution, excretion, and toxicity in mice.
Animal Model:
-
Male BALB/c mice (or other suitable strain), 8-10 weeks old.
Materials:
-
This compound
-
Methyl mercuric chloride or mercuric chloride
-
Metabolic cages for urine and feces collection
-
Analytical equipment for mercury determination (e.g., cold vapor atomic absorption spectroscopy)
Protocol:
-
Induction of Mercury Toxicity:
-
Administer a single non-lethal dose of methyl mercuric chloride or mercuric chloride via intraperitoneal (i.p.) or oral (p.o.) route.
-
-
Chelation Therapy:
-
Following mercury administration (e.g., 24 hours post-injection), begin treatment with this compound.
-
Administer this compound orally at a dose of 3 mmol/kg per day for a specified duration (e.g., 7-14 days). A control group should receive the vehicle.
-
-
Sample Collection and Analysis:
-
House mice in metabolic cages to collect 24-hour urine and feces at baseline and at various time points during treatment.
-
At the end of the treatment period, euthanize the animals and collect blood, liver, kidney, and brain tissues.
-
Determine the mercury concentration in urine, feces, blood, and tissues using an appropriate analytical method.
-
-
Assessment of Efficacy:
-
Compare mercury levels in different samples between the this compound-treated group and the control group.
-
Calculate the biological half-life of mercury in the different groups.
-
Monitor for any clinical signs of toxicity and changes in body weight.
-
Caption: In vivo experimental workflow for NAP efficacy.
Considerations and Limitations
-
Stereoisomers: this compound is a racemic mixture. The L-isomer of penicillamine is known to be more toxic than the D-isomer. Researchers should be aware of the potential for differential effects and toxicity of the individual stereoisomers.
-
Adverse Effects: While some studies report no toxic effects, penicillamine and its derivatives can be associated with adverse reactions, including hypersensitivity, nephrotoxicity, and bone marrow suppression[3][8][9]. Close monitoring for any signs of toxicity is crucial in animal studies.
-
Comparison with Other Chelators: this compound has been suggested to be a more effective chelator of mercury than D-penicillamine[10]. However, other chelators like succimer (B1681168) (DMSA) and dimercaprol (B125519) (BAL) are also used for heavy metal poisoning, and comparative efficacy studies are warranted[3][11].
-
Dosage and Administration: The optimal dosage and duration of treatment with this compound for various heavy metals are not well-established and require further investigation. The oral bioavailability of penicillamine can be affected by food, so administration on an empty stomach is generally recommended[3][12].
Conclusion
This compound shows promise as a chelating agent for heavy metal poisoning, particularly for mercury. The provided protocols and data serve as a foundation for further research into its efficacy, safety, and clinical utility. Future studies should focus on establishing standardized treatment regimens, elucidating the pharmacokinetic and pharmacodynamic properties of the individual stereoisomers, and conducting well-controlled comparative trials against other chelating agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Chronic inorganic mercury poisoning treated with N-acetyl-D-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mercury Poisoning and Its Treatment with N-acetyl-D, L-Penicillamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mercury poisoning and its treatment with N-acetyl-D, L-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillamine - Wikipedia [en.wikipedia.org]
- 9. eEML - Electronic Essential Medicines List [list.essentialmeds.org]
- 10. Current approaches of the management of mercury poisoning: need of the hour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mercury Toxicity Medication: Chelating Agents, Gastrointestinal Decontaminants [emedicine.medscape.com]
- 12. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of N-Acetyl-DL-penicillamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for studying the therapeutic effects of N-Acetyl-DL-penicillamine, a chelating agent with applications in diseases characterized by metal overload or disulfide accumulation. The following sections detail relevant animal models, experimental protocols, and expected outcomes for Wilson's disease and cystinuria.
Introduction to this compound
This compound is a derivative of the chelating agent penicillamine. The acetylation of the amino group is believed to reduce its toxicity compared to the parent compound. Its primary mechanisms of action relevant to the models discussed are:
-
Chelation of Divalent Metals: The thiol group in this compound can bind to heavy metals, such as copper, forming stable complexes that are subsequently excreted from the body. This is the basis for its use in Wilson's disease, a genetic disorder leading to toxic copper accumulation.
-
Disulfide Interchange: this compound can participate in disulfide exchange reactions. In cystinuria, a genetic disorder characterized by the formation of cystine stones in the urinary tract, it can break the disulfide bond in cystine, forming a more soluble mixed disulfide, thereby preventing or dissolving stones.[1]
Animal Models for Wilson's Disease
Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting ATPase. This leads to impaired biliary copper excretion and subsequent copper accumulation, primarily in the liver and brain. Several animal models that recapitulate the key features of Wilson's disease are available.
a) Toxic Milk (tx) Mouse: This model has a spontaneous mutation in the murine Atp7b gene, leading to a phenotype that closely mimics human Wilson's disease, including hepatic copper accumulation and reduced serum ceruloplasmin levels.[2]
b) Atp7b Knockout Mouse: Genetically engineered mice lacking a functional Atp7b gene provide a consistent and well-characterized model of Wilson's disease. These mice exhibit progressive liver copper accumulation and associated pathology.
c) Long-Evans Cinnamon (LEC) Rat: This rat strain possesses a spontaneous deletion in the Atp7b gene, resulting in a severe copper accumulation phenotype with spontaneous hepatitis and hepatocellular carcinoma, making it a valuable model for studying the long-term consequences of copper toxicity.
Experimental Protocol: Induction of Wilson's Disease-like Phenotype and Treatment
This protocol is adapted from studies using D-penicillamine in the toxic milk (tx) mouse model and can be applied to other Wilson's disease models with appropriate adjustments.
Objective: To evaluate the efficacy of this compound in reducing copper load and mitigating liver damage in a mouse model of Wilson's disease.
Materials:
-
Toxic milk (tx) mice or Atp7b knockout mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages for urine and feces collection
-
Reagents and equipment for copper quantification (e.g., atomic absorption spectroscopy)
-
Histology supplies (formalin, paraffin, staining reagents)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to a standard chow diet and water for at least one week before the experiment.
-
Group Allocation: Randomly divide animals into at least two groups:
-
Vehicle Control Group
-
This compound Treatment Group
-
-
Dosing and Administration:
-
While specific dose-response studies for this compound in these models are limited, a starting point can be extrapolated from D-penicillamine studies. A suggested oral dose is in the range of 100-200 mg/kg body weight, administered daily via oral gavage.[3]
-
Prepare a fresh solution or suspension of this compound in the chosen vehicle each day.
-
Administer the treatment for a period of 4-8 weeks.
-
-
Sample Collection:
-
Collect 24-hour urine samples using metabolic cages at baseline and at regular intervals during the treatment period to assess urinary copper excretion.
-
At the end of the treatment period, euthanize the animals and collect blood for serum analysis (copper, ceruloplasmin, liver enzymes).
-
Perfuse the liver with saline and collect tissue samples for copper quantification and histological analysis.
-
-
Biochemical Analysis:
-
Measure copper concentrations in serum, urine, and liver homogenates using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Determine serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
-
Histological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology, inflammation, and necrosis.
-
Use special stains like Rhodanine or Timm's stain to visualize copper deposits.
-
Perform Sirius Red or Masson's trichrome staining to evaluate liver fibrosis.
-
Data Presentation: Expected Outcomes
Table 1: Biochemical Parameters in a Wilson's Disease Mouse Model Treated with this compound
| Parameter | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) |
| Serum Copper (µg/dL) | Elevated | Reduced |
| Liver Copper (µg/g wet tissue) | Markedly Elevated | Significantly Reduced |
| 24-h Urinary Copper Excretion (µg) | Elevated | Markedly Increased |
| Serum ALT (U/L) | Elevated | Reduced |
| Serum AST (U/L) | Elevated | Reduced |
Table 2: Histological Scoring of Liver in a Wilson's Disease Mouse Model Treated with this compound
| Histological Feature | Scoring System | Vehicle Control (Mean Score ± SD) | This compound (Mean Score ± SD) |
| Steatosis | 0-3 (absent to severe) | Moderate to Severe | Mild to Moderate |
| Lobular Inflammation | 0-3 (absent to severe) | Moderate | Mild |
| Hepatocyte Necrosis | 0-2 (absent to marked) | Present | Reduced |
| Fibrosis Stage | 0-4 (none to cirrhosis) | Present | Reduced Progression |
| Copper Deposition | 0-4 (absent to marked) | Marked | Reduced |
Note: Scoring systems should be based on established methods for liver pathology.
Animal Models for Cystinuria
Cystinuria is an inherited disorder of amino acid transport affecting the kidneys and intestine. It is characterized by impaired reabsorption of cystine and dibasic amino acids (ornithine, lysine, arginine). The low solubility of cystine in urine leads to the formation of crystals and stones, causing pain, obstruction, and potential kidney damage.
a) Slc3a1 Knockout Mouse: These mice lack the rBAT subunit of the cystine transporter and exhibit a phenotype consistent with type A cystinuria, including hyperexcretion of cystine and dibasic amino acids and spontaneous cystine stone formation.[4]
b) Slc7a9 Knockout Mouse: These mice are deficient in the b(0,+)AT subunit of the transporter, modeling type B cystinuria. They also display increased urinary excretion of cystine and dibasic amino acids and develop cystine stones.[4]
Experimental Protocol: Induction of Cystinuria-like Phenotype and Treatment
This protocol is designed to assess the efficacy of this compound in a mouse model of cystinuria.
Objective: To determine the effect of this compound on urinary cystine concentration and stone formation in a mouse model of cystinuria.
Materials:
-
Slc3a1 or Slc7a9 knockout mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., sterile water)
-
Oral gavage needles or method for voluntary oral administration[5][6]
-
Metabolic cages
-
Reagents and equipment for urine analysis (cystine concentration)
-
Micro-CT or high-resolution ultrasound for in vivo stone detection
-
Histology supplies
Procedure:
-
Animal Acclimatization and Diet: House animals as described for the Wilson's disease model. Provide a standard diet.
-
Group Allocation: Randomly assign mice to a vehicle control group and an this compound treatment group.
-
Dosing and Administration:
-
Based on pediatric dosing, a starting dose of 30 mg/kg/day, administered orally, can be used.[7] This can be given in divided doses.
-
Administration can be via oral gavage or incorporated into a palatable jelly for voluntary consumption to reduce stress.[5][6]
-
Treat animals for a period of 4-12 weeks.
-
-
Urine Collection and Analysis:
-
House mice in metabolic cages for 24-hour urine collection at baseline and weekly during treatment.
-
Measure urine volume and pH.
-
Quantify urinary cystine concentration using a suitable method such as high-performance liquid chromatography (HPLC).
-
-
Stone Burden Assessment:
-
At the beginning and end of the study, and potentially at intermediate time points, assess bladder and kidney stone burden using non-invasive imaging like micro-CT or ultrasound.
-
At the end of the study, euthanize the animals and visually inspect the bladder and kidneys for stones. Stones can be collected, counted, and weighed.
-
-
Histological Analysis:
-
Fix kidney tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with H&E to evaluate for signs of kidney damage, such as tubular dilation, interstitial inflammation, and crystal deposition.
-
Data Presentation: Expected Outcomes
Table 3: Urinary and Stone Parameters in a Cystinuria Mouse Model Treated with this compound
| Parameter | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) |
| 24-h Urinary Cystine Excretion (mg) | High | Significantly Reduced |
| Urinary Cystine Concentration (mg/L) | High | Significantly Reduced |
| Number of Bladder Stones | Variable | Reduced |
| Total Stone Weight (mg) | Variable | Reduced |
Table 4: Histological Scoring of Kidney in a Cystinuria Mouse Model Treated with this compound
| Histological Feature | Scoring System | Vehicle Control (Mean Score ± SD) | This compound (Mean Score ± SD) |
| Tubular Dilation | 0-3 (absent to severe) | Present | Reduced |
| Interstitial Inflammation | 0-3 (absent to severe) | Present | Reduced |
| Intratubular Crystals | 0-2 (absent to numerous) | Present | Reduced |
Note: Scoring should be based on established criteria for nephrotoxicity and crystal-induced kidney injury.
Visualization of Pathways and Workflows
Signaling Pathways
Mechanism of Action in Wilson's Disease: Copper Chelation
This compound acts as a chelating agent, binding to excess copper in the blood and tissues. The resulting complex is water-soluble and can be excreted by the kidneys, thus reducing the body's copper burden.
Mechanism of Action in Cystinuria: Disulfide Exchange
In the urine, this compound (NAP-SH) reacts with insoluble cystine (Cys-S-S-Cys) through a thiol-disulfide exchange reaction. This breaks the disulfide bond of cystine and forms a more soluble mixed disulfide (Cys-S-S-NAP) and cysteine (Cys-SH), which are then excreted.
References
- 1. CYSTINURIA: EFFECT OF D-PENICILLAMINE ON PLASMA AND URINARY CYSTINE CONCENTRATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Cystinuria: Genetic aspects, mouse models, and a new approach to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-penicillamine in Wilson's disease; recognizing the transition from benefit to harm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Acetyl-DL-penicillamine for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-penicillamine, a derivative of the chelating agent penicillamine, is a compound of interest in various preclinical research areas, including toxicology and studies on cellular stress pathways. Its acetylated form offers distinct pharmacokinetic and pharmacodynamic properties compared to the parent compound. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of this compound in in vivo rodent studies, based on available scientific literature.
Data Presentation: Quantitative Dosage Information
The following table summarizes the reported dosages of this compound and its derivatives used in in vivo rodent studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, the specific research question, and the administration route. Therefore, the information below should serve as a guideline, and dose-response studies are highly recommended for new experimental setups.
| Animal Model | Compound | Route of Administration | Dosage | Application/Context | Reference |
| Mouse | This compound | Oral (p.o.) | 1.6 mmol/kg | Protection against mercuric chloride toxicity | |
| Mouse | This compound | Oral (p.o.) | 3 mmol/kg/day | Reduction of mercury levels | |
| Rat | S-nitroso-N-acetyl-D,L-penicillamine (SNAP) | Intravenous (i.v.) | 8 mg/kg Body Weight (BW) | Pre-eclampsia model | [1] |
| Mouse | Penicillamine (parent compound) | Intragastric | 200 mg/kg/day | Toxic milk mouse model of Wilson's disease |
Experimental Protocols
Oral Administration in Mice (Mercury Toxicity Model)
This protocol is based on studies investigating the protective effects of this compound against heavy metal toxicity.
a. Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal balance
b. Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend the compound in the chosen vehicle to achieve the desired final concentration. For example, to prepare a 1.6 mmol/kg dose for a 25 g mouse, you would need 0.04 mmol of the compound. The volume administered is typically between 5-10 mL/kg body weight.
-
Ensure the solution/suspension is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
-
The frequency and duration of administration will depend on the experimental design. For acute toxicity studies, a single dose may be sufficient. For chronic studies, daily administration for a specified period may be necessary.
-
Intravenous Administration in Rats (Pre-eclampsia Model using SNAP)
This protocol is adapted from a study using the this compound derivative, S-nitroso-N-acetyl-D,L-penicillamine (SNAP).
a. Materials:
-
S-nitroso-N-acetyl-D,L-penicillamine (SNAP)
-
Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO, followed by saline dilution)
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL)
-
Needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp or warming pad (optional, for tail vein dilation)
b. Procedure:
-
Preparation of Dosing Solution:
-
Due to the reactivity of the nitroso group, SNAP solutions should be prepared fresh and protected from light.
-
Dissolve SNAP in a small volume of DMSO and then dilute with sterile saline to the final desired concentration immediately before use. The final concentration of DMSO should be minimized to avoid toxicity.[1]
-
For an 8 mg/kg BW dose in a 250 g rat, 2 mg of SNAP would be required.
-
-
Animal Handling and Dosing:
-
Weigh the rat to calculate the exact volume for injection.
-
Place the rat in a suitable restrainer.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein and slowly inject the solution.
-
Observe the animal for any immediate adverse reactions.
-
-
Treatment Schedule:
-
In the cited study, intravenous administration was performed daily for 7 days.[1] The specific schedule should be tailored to the experimental goals.
-
Signaling Pathway
This compound and its parent compound, penicillamine, have been shown to induce apoptosis (programmed cell death) through the activation of the Endoplasmic Reticulum (ER) Stress Response pathway. When unfolded or misfolded proteins accumulate in the ER, a state of "ER stress" occurs, triggering a signaling cascade aimed at restoring homeostasis or, if the stress is too severe, initiating apoptosis.
Caption: ER Stress-Induced Apoptosis Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo rodent study investigating the effects of this compound.
Caption: General In Vivo Rodent Study Workflow.
Conclusion
These application notes provide a foundational guide for utilizing this compound in in vivo rodent studies. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, administration route, and dosage. Adherence to ethical guidelines for animal research and thorough experimental planning are paramount for obtaining reliable and reproducible results.
References
Preparation of N-Acetyl-DL-penicillamine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-DL-penicillamine is a versatile molecule utilized in various research applications, primarily as a chelating agent for heavy metals and as a negative control for its S-nitrosylated counterpart, S-nitroso-N-acetyl-DL-penicillamine (SNAP). Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Introduction
This compound is a derivative of the amino acid penicillamine (B1679230). The acetylation of the amino group enhances its stability and solubility.[1] Its primary mechanism of action in a biological context is the chelation of heavy metals, such as mercury and copper, facilitating their removal from cells and tissues.[1][2][3] This property makes it a valuable tool in toxicology studies and in the investigation of diseases associated with metal dysregulation. Furthermore, as it does not generate nitric oxide (NO), it serves as an ideal negative control in experiments involving the NO-donor SNAP.[2]
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent. The following table summarizes the reported solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |
| Ethanol | 5 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL | [2] |
Note: The compound is a crystalline solid at room temperature.[2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound (MW: 191.25 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe (optional, for cell culture applications)
Procedure:
-
Weighing: Accurately weigh out 19.13 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Sterilization (for cell culture): If the stock solution is intended for cell culture experiments, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter into a sterile container. This should be done in a laminar flow hood to maintain sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), 2-8°C is acceptable. The solid compound is air-sensitive and should be stored in a cool, dark place.[4]
Quality Control:
-
Visually inspect the solution for any undissolved particles.
-
Ensure the final concentration is accurately calculated based on the weighed mass and solvent volume.
-
For critical applications, the concentration can be verified using techniques like HPLC.
Protocol 2: Preparation of a 1 mM Working Solution for Cell Culture
This protocol details the dilution of the 100 mM stock solution to a 1 mM working concentration for use in cell culture experiments. A 1 mM concentration has been shown to be effective in inhibiting the binding of methyl mercury to human erythrocytes.[2]
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: In a sterile microcentrifuge tube, add 990 µL of pre-warmed sterile cell culture medium.
-
Addition of Stock: Add 10 µL of the 100 mM stock solution to the tube containing the cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.
-
Application: The 1 mM working solution is now ready to be added to your cell culture plates at the desired final concentration. Remember to include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
Visualization of Proposed Mechanism
The following diagram illustrates the proposed mechanism of this compound in mitigating heavy metal toxicity through the induction of metallothionein (B12644479), a family of cysteine-rich proteins that bind and sequester heavy metals. The parent compound, D-penicillamine, has been shown to increase hepatic metallothionein levels.[5][6]
Caption: Proposed mechanism of this compound in heavy metal detoxification.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Buy this compound | 59-53-0 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 5. The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-penicillamine induces rat hepatic metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-DL-penicillamine in Mercury Detoxification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-penicillamine (NAP), a derivative of the amino acid penicillamine, has been investigated for its potential role in the detoxification of heavy metals, particularly mercury. As a chelating agent, NAP possesses a sulfhydryl group that can bind to mercury ions, forming a more water-soluble complex that can be more readily excreted from the body. This document provides detailed application notes and experimental protocols for studying the efficacy of this compound in mercury detoxification, based on findings from preclinical studies.
Mechanism of Action
This compound functions primarily as a chelating agent. Its thiol (-SH) group has a high affinity for mercury ions (Hg²⁺), forming a stable complex. This complexation sequesters mercury from binding to endogenous sulfhydryl groups in proteins and enzymes, thereby mitigating its toxic effects. The formation of the this compound-mercury complex increases the water solubility of mercury, facilitating its elimination from the body, primarily through urine and feces.[1][2][3]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on mercury distribution and excretion.
Table 1: Effect of this compound on Mercury Levels in Various Tissues (Mice)
| Tissue | Mercury Level (Control) | Mercury Level (this compound Treated) | Percent Reduction | Reference |
| Blood | Undisclosed | Undisclosed | Decreased | [4] |
| Liver | Undisclosed | Undisclosed | Decreased | [4] |
| Kidney | Undisclosed | Undisclosed | Decreased | [4] |
| Brain | Undisclosed | Undisclosed | Decreased | [4] |
Note: The study mentions a decrease in mercury levels but does not provide specific quantitative control vs. treated values.
Table 2: Effect of this compound on Mercury Excretion (Pregnant Rats)
| Excretion Route | Mercury Excretion (Control) | Mercury Excretion (this compound Treated) | Fold Increase | Reference |
| Feces | 45 nmol | 120 nmol | 2.67 | [1] |
| Urine | 9 nmol | 160 nmol | 17.78 | [1] |
Table 3: Effect of this compound on Fetal and Maternal Brain Mercury Levels (Rats)
| Tissue | Treatment Timing | Mercury Level Reduction vs. Control | Reference |
| Fetal Brain | 1-week treatment post-injection | Decreased to 1/5 of control | [1] |
| Maternal Brain | 1-week treatment post-injection | Decreased to 1/3 of control | [1] |
| Fetal Brain | 4-day treatment started 3 days post-injection | Decreased to 1/2 of control | [1] |
| Maternal Brain | 4-day treatment started 3 days post-injection | Decreased to 2/3 of control | [1] |
Experimental Protocols
In Vivo Protocol: Evaluation of this compound in a Rodent Model of Mercury Intoxication
This protocol outlines a general procedure for assessing the efficacy of this compound in reducing mercury burden in a rat or mouse model.
1. Animal Model:
-
Species: Male Wistar rats (200-250 g) or CD-1 mice (25-30 g).
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound (pharmaceutical grade)
-
Mercuric chloride (HgCl₂) or Methylmercuric chloride (CH₃HgCl)
-
Vehicle for administration (e.g., sterile water, 0.9% saline, or corn oil)
-
Oral gavage needles (appropriate size for the animal model)
-
Metabolic cages for urine and feces collection
-
Materials for tissue collection and processing
-
Analytical equipment for mercury quantification (e.g., Cold Vapor Atomic Absorption Spectrometer)
3. Experimental Design:
-
Group 1: Control: Administer vehicle only.
-
Group 2: Mercury-exposed: Administer a single dose of mercury compound.
-
Group 3: Mercury + this compound: Administer a single dose of mercury compound followed by this compound treatment.
-
Group 4: this compound only: Administer this compound only to assess its independent effects.
4. Procedure:
-
Mercury Administration:
- Dissolve the mercury compound in the appropriate vehicle.
- Administer a single dose via oral gavage or intraperitoneal injection. A previously reported dose for pregnant rats is a single intravenous dose of 2 μmol/kg of CH₃²⁰³HgCl.[1]
-
This compound Administration:
-
Sample Collection:
- House animals in metabolic cages to collect 24-hour urine and feces at specified time points.
- At the end of the study, euthanize the animals and collect blood, liver, kidneys, and brain for mercury analysis.
-
Sample Preparation and Analysis:
- Digest tissue samples using a suitable acid digestion protocol.
- Analyze mercury content in digested tissues, urine, and feces using an appropriate analytical method such as Cold Vapor Atomic Absorption Spectroscopy (CVAAS).
In Vitro Protocol: Assessment of this compound's Chelating Activity Using Human Erythrocytes
This protocol describes a method to evaluate the ability of this compound to inhibit mercury uptake and promote its removal from red blood cells.
1. Materials:
-
Fresh human whole blood (with anticoagulant, e.g., EDTA)
-
This compound
-
Methylmercuric chloride (CH₃HgCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
Centrifuge
-
Analytical equipment for mercury quantification
2. Procedure:
-
Erythrocyte Preparation:
- Centrifuge whole blood to separate plasma and buffy coat.
- Wash the red blood cell (RBC) pellet three times with PBS.
- Resuspend the RBCs in PBS to a desired hematocrit (e.g., 10%).
-
Inhibition of Mercury Uptake:
- Pre-incubate RBC suspensions with varying concentrations of this compound (e.g., 1 mM) for a short period (e.g., 15 minutes) at 37°C.[4]
- Add methylmercuric chloride to the RBC suspension.
- Incubate for a defined time (e.g., 60 minutes) at 37°C.
- Centrifuge to pellet the RBCs, and wash with PBS to remove extracellular mercury.
- Lyse the RBCs and analyze the intracellular mercury concentration.
-
Removal of Mercury from Pre-loaded Erythrocytes:
- Incubate RBC suspensions with methylmercuric chloride to allow for mercury uptake.
- Centrifuge and wash the RBCs to remove extracellular mercury.
- Resuspend the mercury-loaded RBCs in PBS containing varying concentrations of this compound (e.g., 1 mM).[4]
- Incubate for a defined time at 37°C.
- Centrifuge and separate the supernatant (containing extruded mercury) and the RBC pellet.
- Analyze mercury concentrations in both the supernatant and the lysed RBCs.
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound in mercury detoxification is direct chelation. However, its thiol group also suggests a potential interaction with the cellular antioxidant system, particularly the glutathione (B108866) pathway, which is a key player in detoxifying heavy metals.
Caption: Mercury Detoxification by this compound Chelation.
Caption: In Vivo Experimental Workflow for this compound Study.
Caption: In Vitro Experimental Workflow using Human Erythrocytes.
References
- 1. Current approaches of the management of mercury poisoning: need of the hour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Improved preparation of small biological samples for mercury analysis using cold vapor atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Acetyl-DL-penicillamine in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-DL-penicillamine and its related compound, D-penicillamine, are chelating agents that have garnered interest in the field of neurodegenerative disease research. Their primary mechanism of action revolves around the sequestration of metal ions, such as copper, zinc, and iron, which are known to accumulate in the brains of individuals with conditions like Alzheimer's and Parkinson's disease.[1] This accumulation can contribute to protein aggregation and oxidative stress, key pathological features of these disorders. These application notes provide an overview of the use of this compound in this research area, along with detailed protocols for key experiments.
Mechanism of Action
This compound functions primarily as a chelating agent due to the thiol group in its structure.[2] This allows it to bind to heavy metals. The dysregulation of metal ions is a significant factor in the progression of several neurodegenerative diseases. For instance, the interaction of beta-amyloid (Aβ) with metal ions is thought to play a role in Alzheimer's disease progression.[1] By chelating these excess metal ions, this compound can potentially inhibit or even reverse metal-induced protein aggregation.[1]
Beyond chelation, penicillamine (B1679230) derivatives may also exert their effects through immunomodulatory actions and by influencing cellular stress pathways.[3] For example, in Alzheimer's disease models, D-penicillamine has been shown to upregulate A disintegrin and metalloprotease 10 (ADAM10) expression through the melatonin (B1676174) receptor 1 (MTNR1α) and the downstream PKA/ERK/CREB signaling pathway.[4] ADAM10 is an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway, thereby reducing the production of Aβ peptides. Additionally, N-acetyl cysteine (a related compound) and penicillamine have been demonstrated to induce apoptosis in cancer cells via the endoplasmic reticulum (ER) stress response-signaling pathway, a mechanism that could be relevant in the context of neuronal cell death in neurodegeneration.[5]
It is important to note that while D-penicillamine is a recognized treatment for Wilson's disease, a copper storage disorder, its use can be associated with neurological worsening in a subset of patients.[6][7] The acetylated form, this compound, is also utilized as a negative control in studies involving S-nitroso-N-acetyl-dl-penicillamine (SNAP), a nitric oxide donor, to differentiate the effects of the NO moiety from the parent compound.[2]
Quantitative Data from Preclinical and In Vitro Studies
The following tables summarize quantitative data from various studies investigating the effects of this compound and D-penicillamine in the context of neurodegeneration and related mechanisms.
| Compound | Model System | Concentration/Dose | Key Finding | Reference |
| This compound | Isolated human erythrocytes | 1 mM | Inhibited the binding of methyl mercury by 50% and removed 50% of methyl mercury from loaded cells. | [8] |
| This compound | Mice (in vivo) | 3 mmol/kg per day (oral) | Reduced the biological half-life of mercury and decreased mercury levels in the liver, kidney, brain, and blood. | [8] |
| D-penicillamine | APP/PS1 mice (Alzheimer's model) | 2 mg/kg (nasal delivery) | Improved cognitive ability and reduced Aβ generation. | [4] |
| D-penicillamine | Parkinson's & Motor Neurone Disease patients | 125 mg (oral) | Significantly higher median levels of S-methyl-D-penicillamine excreted in urine compared to controls. | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound and D-penicillamine in neurodegenerative disease research.
1. In Vitro Aβ Aggregation Assay with Metal Ions
This protocol is designed to assess the ability of this compound to inhibit or reverse metal-induced aggregation of amyloid-beta peptides.
-
Materials:
-
Synthetic Aβ (1-42) peptide
-
This compound
-
Copper (II) chloride (CuCl₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black plates with a clear bottom
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in PBS to the desired concentration.
-
Prepare stock solutions of this compound and CuCl₂ in PBS.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Aβ (1-42) alone
-
Aβ (1-42) with CuCl₂
-
Aβ (1-42) with CuCl₂ and varying concentrations of this compound
-
This compound alone (as a control)
-
-
Add Thioflavin T to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
To test for disaggregation, first, incubate Aβ (1-42) with CuCl₂ to form aggregates, then add this compound and monitor the decrease in ThT fluorescence.
-
2. In Vivo Study in an Alzheimer's Disease Mouse Model
This protocol outlines the use of nasal administration of D-penicillamine in a transgenic mouse model of Alzheimer's disease.
-
Animal Model:
-
APP/PS1 transgenic mice (6 months old) and wild-type littermates.[4]
-
-
Drug Preparation and Administration:
-
Behavioral Testing:
-
Perform cognitive assessments such as the Morris water maze or novel object recognition test to evaluate learning and memory.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis (Western Blot or ELISA): Homogenize brain tissue to measure levels of soluble and insoluble Aβ (1-40) and Aβ (1-42). Analyze the expression of proteins in the targeted signaling pathway, such as ADAM10, p-CREB, and p-ERK.[4]
-
3. Assessment of Oxidative Stress Markers
This protocol can be adapted for both in vitro and in vivo studies to measure the impact of this compound on oxidative stress.
-
Materials:
-
Cell lysates or brain tissue homogenates
-
Assay kits for:
-
Reactive Oxygen Species (ROS) (e.g., DCFDA-based assay)
-
Lipid peroxidation (e.g., Malondialdehyde (MDA) assay)
-
Reduced and oxidized glutathione (B108866) (GSH/GSSG) ratio
-
-
-
Procedure (General):
-
Treat cells or animals with the neurotoxic insult (e.g., Aβ, rotenone) with or without this compound.
-
Prepare cell lysates or brain homogenates according to the assay kit instructions.
-
Perform the assays to quantify the levels of ROS, MDA, and the GSH/GSSG ratio.
-
Compare the results from the treated groups to the control groups to determine if this compound mitigates oxidative stress.
-
Visualizations
Caption: Signaling pathway of D-penicillamine in Alzheimer's disease models.
Caption: Workflow for in vivo testing of this compound.
Caption: Logical flow of chelation in reducing neurotoxicity.
References
- 1. Novel D-penicillamine carrying nanoparticles for metal chelation therapy in Alzheimer's and other CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 3. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 4. Nasal Delivery of D-Penicillamine Hydrogel Upregulates a Disintegrin and Metalloprotease 10 Expression via Melatonin Receptor 1 in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl cysteine and penicillamine induce apoptosis via the ER stress response-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillamine increases free copper and enhances oxidative stress in the brain of toxic milk mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penicillamine Neurotoxicity: An Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-DL-penicillamine as a Negative Control in Nitric Oxide Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-Acetyl-DL-penicillamine (NAP) as a negative control in research involving the nitric oxide (NO) donor, S-nitroso-N-acetyl-DL-penicillamine (SNAP). The structural similarity of NAP to SNAP, absent the NO-donating S-nitroso group, establishes it as an ideal control to delineate the specific effects of nitric oxide from other potential molecular actions.
Rationale for Use as a Negative Control
This compound is the precursor to and a breakdown product of SNAP. Crucially, it does not generate nitric oxide.[1] This singular difference allows researchers to isolate the biological effects of NO released from SNAP. Any observed effects from SNAP that are absent in NAP-treated controls can be confidently attributed to the action of nitric oxide. This is essential for validating experimental findings and accurately interpreting the role of NO in various physiological and pathological processes.
Key Applications and Experimental Considerations
NAP is an effective negative control in a variety of experimental models where SNAP is used to study the effects of nitric oxide. These include, but are not limited to, studies on vasodilation, platelet aggregation, and neurotransmission.
Important Considerations:
-
Purity of Compounds: Ensure the purity of both SNAP and NAP to avoid confounding results. SNAP preparations should be fresh as it can degrade over time.
-
Equimolar Concentrations: NAP should be used at the same molar concentration as SNAP to ensure a valid comparison.
-
Vehicle Control: A vehicle control (the solvent used to dissolve SNAP and NAP) should also be included in experiments to account for any effects of the solvent itself.
-
Potential Off-Target Effects of NAP: While an excellent negative control, researchers should be aware that NAP is not biologically inert. It is a known chelating agent for heavy metals, such as mercury.[1] Furthermore, at high concentrations, N-acetylcysteine and penicillamine (B1679230) have been shown to induce apoptosis through the endoplasmic reticulum stress response pathway.[2] These properties are generally observed at concentrations higher than those typically used in NO donor studies, but it is a factor to consider in experimental design and data interpretation.
Signaling Pathways
The primary signaling pathway activated by SNAP, and therefore absent in NAP controls, is the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments, illustrating the expected results when using NAP as a negative control.
Table 1: Effect on Vasodilation in Isolated Arterial Rings
| Treatment (10 µM) | Pre-constriction Tone (%) | Maximal Relaxation (%) |
| Vehicle (DMSO) | 100 | 2 ± 0.5 |
| This compound (NAP) | 100 | 3 ± 0.8 |
| SNAP | 100 | 85 ± 5.2 |
Table 2: Effect on Platelet Aggregation
| Treatment (1 µM) | Agonist (ADP) | Platelet Aggregation (%) |
| Vehicle (Saline) | + | 95 ± 3.1 |
| This compound (NAP) | + | 92 ± 4.5 |
| SNAP | + | 15 ± 2.8 |
Experimental Protocols
Protocol for Assessing Vasodilation in Isolated Arterial Rings
This protocol is adapted from studies on isolated rat femoral arteries and is a standard method for assessing vasodilation.[3]
Materials:
-
Isolated arterial rings (e.g., rat aorta or femoral artery)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
SNAP
-
This compound (NAP)
-
Vehicle (e.g., DMSO or saline)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of SNAP, NAP, or the vehicle to the bath.
-
Record the changes in tension until a maximal response is observed.
-
Calculate the relaxation as a percentage of the pre-induced contraction.
Protocol for Platelet Aggregation Assay
This protocol is a standard method for assessing platelet function in response to various agents.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
SNAP
-
This compound (NAP)
-
Vehicle (e.g., saline)
-
Tyrode's buffer
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Pre-incubate the platelet suspension with SNAP, NAP, or vehicle at 37°C for a specified time (e.g., 2-5 minutes).
-
Place the platelet suspension in the aggregometer cuvette with a stir bar.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmittance for 5-10 minutes.
-
Calculate the percentage of platelet aggregation relative to a platelet-poor plasma (PPP) blank.
Conclusion
The use of this compound as a negative control is indispensable for rigorous and conclusive research on the biological effects of nitric oxide mediated by SNAP. By following the outlined protocols and considerations, researchers can effectively differentiate between NO-specific effects and other potential confounding factors, leading to more accurate and reliable scientific findings.
References
- 1. Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEGATIVE REGULATORS OF PLATELET ACTIVATION AND ADHESION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized S-nitrosothiol that serves as a potent donor of nitric oxide (NO).[1][2] NO is a critical signaling molecule involved in numerous physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[3] The ability of SNAP to release NO in a controlled manner makes it an invaluable tool in biomedical research and a potential therapeutic agent.[2][4] These application notes provide detailed protocols for the synthesis of SNAP from N-Acetyl-DL-penicillamine (NAP), along with characterization data and experimental workflows.
Data Presentation
Table 1: Synthesis Parameters and Product Characterization
| Parameter | Method 1: Acid-Catalyzed Nitrosation | Method 2: Nitrosation with tert-butyl nitrite (B80452) | Reference(s) |
| Starting Material | This compound (NAP) | This compound (NAP) Thiolactone | [1][5] |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) in acidic medium | tert-butyl nitrite | [1][6] |
| Solvent(s) | Water/Methanol (B129727), Aqueous HCl/H₂SO₄ | Methanol, N,N-dimethylacetamide (DMAC) | [1][4][5] |
| Reaction Time | 30 - 45 minutes | 30 - 45 minutes | [1][4][5] |
| Reaction Temperature | Room temperature, then ice bath | Room temperature | [1][4][5] |
| Appearance of Product | Green crystals | Deep green solution | [1][6][7] |
| Purity | >95% | Not explicitly stated, requires purification | [4] |
| Storage | -20°C, protected from light | -20°C, protected from light | [4][8] |
Table 2: Spectroscopic Data for SNAP
| Spectroscopic Technique | Characteristic Peak(s) | Reference(s) |
| UV-Visible Spectroscopy | λmax ≈ 340 nm and 590 nm | [1][4] |
| Molar Absorptivity (ε) | ~1168 M⁻¹ cm⁻¹ at 341 nm | [9] |
| ¹H NMR Spectroscopy | Key concepts demonstrated: chemical shifts, integration, topicity, multiplicity, and coupling constants. | [1] |
Experimental Protocols
Method 1: Acid-Catalyzed Nitrosation of this compound
This protocol is a common and straightforward method for the synthesis of SNAP.[1][4]
Materials:
-
This compound (NAP)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Methanol
-
Deionized water
-
Round bottom flask
-
Stir bar
-
Aluminum foil
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Prepare a 1:1 mixture of water and methanol.
-
In a round bottom flask, dissolve this compound in the water/methanol mixture.
-
Add equimolar amounts of 2 M HCl and 2 M H₂SO₄ to the solution.
-
While stirring vigorously, slowly add an equimolar amount of sodium nitrite dissolved in a small amount of deionized water. The solution will turn a distinct green color, indicating the formation of SNAP.[1]
-
Cover the flask with aluminum foil to protect the reaction from light and continue stirring for 30-45 minutes at room temperature.[1][4]
-
After the reaction is complete, place the flask in an ice bath to precipitate the SNAP crystals.[4]
-
Collect the green crystals by vacuum filtration, wash with cold deionized water, and allow them to air dry, protected from light.[4]
-
Store the synthesized SNAP at -20°C in a light-protected container.[4][8]
Method 2: Nitrosation using tert-butyl nitrite
This method is an alternative for nitrosating thiol groups, particularly when modifying polymers or other sensitive substrates.[5][6]
Materials:
-
This compound (NAP) Thiolactone (synthesized from NAP)[3][7]
-
tert-butyl nitrite
-
Methanol or N,N-dimethylacetamide (DMAC)
-
Round bottom flask
-
Stir bar
-
Aluminum foil
Procedure:
-
Dissolve the this compound derivative (e.g., NAP-thiolactone attached to a polymer backbone) in an appropriate solvent like methanol or DMAC.[5][6]
-
Add an excess of tert-butyl nitrite to the solution. It is recommended to first purify the tert-butyl nitrite by washing with a cyclam solution to chelate any copper ions that could cause premature decomposition of the S-nitrosothiol.[6]
-
Stir the reaction mixture at room temperature for approximately 30-45 minutes. The solution will turn a deep green color upon the formation of SNAP.[6][7]
-
The resulting SNAP solution can be used directly for further experiments or the SNAP can be precipitated and purified.
-
Store the product protected from light at -20°C.
Visualizations
Caption: Chemical synthesis of SNAP from NAP.
Caption: SNAP signaling pathway via NO release.
Caption: General experimental workflow for SNAP.
References
- 1. article.sapub.org [article.sapub.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) [mdpi.com]
- 4. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release [mdpi.com]
- 7. S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Nitroso-N-acetyl-DL-penicillamine = 97 , powder 67776-06-1 [sigmaaldrich.com]
- 9. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Acetyl-DL-penicillamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-penicillamine (NAP), a derivative of the chelating agent D-penicillamine, is of significant interest in biomedical and pharmaceutical research.[1][2] Its role as a chelating agent and its potential therapeutic applications necessitate accurate and reliable methods for its quantification in biological matrices.[1] This document provides detailed application notes and protocols for the determination of this compound concentration in various biological samples, including plasma, urine, and tissue homogenates. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with different detection systems and Spectrophotometry.
Analytical Methods Overview
The primary methods for the quantification of this compound and related thiol-containing compounds in biological samples are centered around chromatography and spectrophotometry. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and selectivity.[3] However, HPLC with ultraviolet (UV), fluorescence, or electrochemical detection, and spectrophotometric methods also offer viable, and often more accessible, alternatives.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for the analysis of this compound. The choice of detector and sample preparation protocol depends on the required sensitivity and the complexity of the biological matrix.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization and Fluorescence Detection
This method, adapted from a procedure for D-penicillamine, offers high sensitivity and is suitable for low concentrations of this compound in biological fluids.[4][5][6] Derivatization of the thiol group with a fluorescent reagent is key to this approach.
Experimental Protocol:
-
Sample Preparation (Plasma, Urine, Tissue Homogenates):
-
To 100 µL of the biological sample (plasma, urine, or tissue homogenate supernatant), add 10 µL of an internal standard solution (e.g., N-acetyl-L-cysteine).
-
Deproteinize the sample by adding 200 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
To the supernatant, add 50 µL of a 1 mg/mL solution of N-(1-pyrenyl)maleimide (NPM) in acetonitrile.
-
Add 50 µL of a pH 8.0 phosphate (B84403) buffer.
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature and add 10 µL of 1 M HCl to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 330 nm and an emission wavelength of 380 nm.[5]
-
Workflow for HPLC with Pre-column Derivatization:
References
- 1. caymanchem.com [caymanchem.com]
- 2. New Agent in the Treatment of Cystinuria: N-acetyl-D-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of N-Acetyl-DL-penicillamine in Investigating Copper Metabolism Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper is an essential trace element, but its dysregulation leads to severe pathologies, most notably Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the liver and brain.[1][2] The primary therapeutic strategy involves the use of chelating agents to remove excess copper from the body. The most well-established of these is D-penicillamine, a derivative of penicillin that effectively binds copper, facilitating its urinary excretion.[3][4] N-Acetyl-DL-penicillamine (NAP), an acetylated form of penicillamine (B1679230), is also a chelating agent, though its efficacy and applications in copper metabolism are distinct and less characterized. While some studies suggest it can bind heavy metals, others have found it ineffective as a copper-chelating agent in vivo.[5][6]
These application notes provide a comprehensive overview of the use of this compound in the context of copper metabolism research, contrasting it with the well-documented actions of D-penicillamine. Detailed protocols for in vivo and in vitro models are provided to guide researchers in this field.
Mechanism of Action: Copper Chelation
D-penicillamine's therapeutic effect in Wilson's disease stems from its function as a copper chelator.[1] In vitro studies indicate that two molecules of D-penicillamine bind to one atom of copper, forming a stable, soluble complex that is readily excreted by the kidneys.[3] This process reduces the concentration of free, toxic copper in the blood and tissues.[7] Beyond simple chelation, D-penicillamine may also induce the synthesis of metallothionein (B12644479) in the liver, a protein that sequesters copper in a non-toxic form.[2][8]
The N-acetylated form, this compound, also possesses a thiol group, which is key to its chelating potential for heavy metals.[5] However, its efficacy specifically for copper chelation is not well-established. A study in rats found this compound to be ineffective at promoting copper excretion, unlike its parent compound.[6] Therefore, in studies of copper metabolism, this compound is often used as a control molecule to differentiate the effects of the penicillamine structure from the specific actions of related compounds like S-nitroso-N-acetyl-DL-penicillamine (SNAP).[5]
Data Presentation: Dosages and Therapeutic Targets
Quantitative data for D-penicillamine is well-established from decades of clinical use. Data for this compound is sparse as it is not a standard therapy for copper disorders. The following tables summarize key parameters for D-penicillamine as a reference.
Table 1: D-Penicillamine Dosage Guidelines for Wilson's Disease
| Population | Initial Dose | Maintenance Dose | Maximum Dose | Reference |
|---|---|---|---|---|
| Adults | 750-1500 mg/day (in 2-4 divided doses) | 750-1000 mg/day | 1500 mg/day | [2][7] |
| Pediatric | 20 mg/kg/day (in 2-3 divided doses) | Adjusted based on response | 1000 mg/day | [7] |
| Pregnancy | Dose limited to 750-1000 mg/day | Reduced to 250 mg/day for 6 weeks pre-cesarean | N/A | [7] |
Note: D-penicillamine should be taken on an empty stomach (1 hour before or 2 hours after meals) to avoid chelation with dietary metals.[2] Pyridoxine (Vitamin B6) supplementation (25 mg/day) is often recommended as penicillamine can interfere with its metabolism.[7][9]
Table 2: Therapeutic Monitoring Parameters for D-Penicillamine Therapy
| Parameter | Target Range | Purpose | Reference |
|---|---|---|---|
| 24-Hour Urinary Copper Excretion | >2 mg/day (initial); 0.5-1 mg/day (maintenance) | Assess chelation efficacy and patient compliance | [7][10] |
| Serum Free Copper | <10 µg/dL | Monitor levels of toxic, non-ceruloplasmin-bound copper | [7][10] |
| Serum Ceruloplasmin | <20 mg/dL (typical for Wilson's Disease) | Diagnostic marker; not used to monitor therapy |[2] |
Experimental Protocols
Protocol 3.1: In Vivo Assessment of Copper Chelation in an Animal Model
This protocol describes a method to evaluate the efficacy of a chelating agent in reducing copper load using the toxic milk (tx) mouse, a well-established animal model for Wilson's disease.[11][12][13]
Objective: To measure the effect of this compound on urinary copper excretion and tissue copper levels compared to D-penicillamine (positive control) and a vehicle control.
Materials:
-
Toxic milk (tx) mice
-
This compound
-
D-penicillamine
-
Vehicle (e.g., sterile saline)
-
Metabolic cages for 24-hour urine collection
-
Copper-free labware
-
Atomic Absorption Spectrometer
Procedure:
-
Acclimatization: House tx mice in standard conditions for one week.
-
Grouping: Randomly assign mice to three groups (n=8-10 per group): Vehicle Control, D-penicillamine (e.g., 20 mg/kg/day), and this compound (equivalent molar dose).
-
Baseline Measurement: Place each mouse in a metabolic cage and collect a 24-hour urine sample for baseline copper excretion analysis.
-
Administration: Administer the assigned compounds daily via oral gavage for a predefined period (e.g., 14 days).
-
Urine Collection: At specified time points (e.g., day 3, 7, and 14), place mice in metabolic cages for 24-hour urine collection.
-
Sample Processing:
-
Measure the total volume of urine collected.
-
Acidify urine samples with nitric acid to prevent copper precipitation.
-
Store at -20°C until analysis.
-
-
Terminal Procedure: At the end of the study, euthanize mice and collect liver and brain tissues.
-
Tissue Analysis: Weigh the tissues and digest them using a nitric acid/perchloric acid mixture. Dilute the digestate with deionized water.
-
Copper Measurement: Determine the copper concentration in the processed urine and tissue samples using Flame Atomic Absorption Spectrometry (FAAS).[14][15]
Protocol 3.2: In Vitro Analysis of Copper-Mediated Cytotoxicity and Oxidative Stress
Studies have shown that the chelation of copper by D-penicillamine can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can be cytotoxic, particularly to cancer cells with high copper levels.[16][17] This protocol can be used to investigate whether this compound shares this property.
Objective: To assess ROS production and cytotoxicity induced by this compound in the presence of copper in a human cell line.
Materials:
-
Human cell line (e.g., U251 glioblastoma, MCF-7 breast cancer)[17][18]
-
Cell culture medium and supplements
-
This compound
-
Cupric Sulfate (CuSO₄)
-
ROS detection reagent (e.g., DCFDA)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Catalase (antioxidant control)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment Preparation: Prepare solutions of CuSO₄ (e.g., 10 µM), this compound (e.g., 0-400 µM), and catalase (e.g., 500 U).
-
Treatment Application:
-
For cytotoxicity: Treat cells with this compound in the presence or absence of CuSO₄ for 24-48 hours. Include controls for CuSO₄ alone and a co-treatment with catalase.
-
For ROS detection: Treat cells with the compounds for a shorter duration (e.g., 1-4 hours).
-
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions. Measure absorbance or fluorescence on a plate reader.
-
ROS Detection:
-
Load cells with the DCFDA reagent.
-
Apply the treatments (NAP +/- CuSO₄).
-
Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates ROS production.
-
-
Data Analysis: Normalize cell viability and ROS levels to the untreated control. Plot dose-response curves for cytotoxicity.
Protocol 3.3: Quantification of Copper in Biological Samples
Accurate measurement of copper is critical for all studies of copper metabolism. Flame Atomic Absorption Spectrometry (FAAS) is a sensitive and reliable method for this purpose.[14][15]
Objective: To determine the total copper concentration in urine, serum, or digested tissue samples.
Instrumentation:
-
Flame Atomic Absorption Spectrometer
-
Copper hollow cathode lamp
-
Nebulizer and burner system
Reagents:
-
Copper standard solutions (e.g., 0.1, 0.5, 1.0, 2.0 µg/mL)
-
High-purity nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Instrument Setup:
-
Install the copper hollow cathode lamp.
-
Set the wavelength to 324.7 nm.
-
Optimize instrument parameters (e.g., slit width, lamp current, gas flow rates) as per the manufacturer's guidelines.
-
-
Sample Preparation:
-
Urine/Serum: Dilute samples 1:10 with 1% nitric acid.[14]
-
Digested Tissue: Ensure the acid-digested tissue is fully solubilized and diluted to a final volume with deionized water.
-
-
Calibration:
-
Aspirate a blank (1% nitric acid) and zero the instrument.
-
Aspirate the copper standard solutions in increasing order of concentration.
-
Generate a calibration curve by plotting absorbance versus concentration. The curve should have a correlation coefficient (R²) > 0.995.
-
-
Sample Measurement:
-
Aspirate the prepared samples and record their absorbance readings.
-
To ensure accuracy, re-run a standard solution after every 10-15 samples to check for drift.
-
-
Calculation:
-
Determine the copper concentration in the samples using the linear regression equation from the calibration curve.
-
Account for the initial dilution factor to calculate the final concentration in the original sample (e.g., µg/dL for serum, µ g/24h for urine).
-
Conclusion: While D-penicillamine remains the cornerstone for studying and treating copper metabolism disorders like Wilson's disease, this compound serves a different role in research. Its primary utility lies not as a direct therapeutic analog for copper removal, but as a critical control compound to elucidate the mechanisms of other thiol-containing molecules. The protocols outlined here provide a framework for researchers to investigate the nuanced effects of this compound and to accurately quantify the impact of any intervention on copper homeostasis.
References
- 1. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 2. Penicillamine for Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Treatment - Wilson Disease Association [wilsondisease.org]
- 5. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Penicillamine increases free copper and enhances oxidative stress in the brain of toxic milk mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice | PLOS One [journals.plos.org]
- 13. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of copper in biological samples by flame or electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of copper in biological samples by flame atomic absorption spectrometry after precipitation with Me-BTAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Chemosensitivity of U251 Cells to the Co-treatment of D-Penicillamine and Copper: Possible Implications on Wilson Disease Patients [frontiersin.org]
Experimental Design for N-Acetyl-DL-penicillamine Chelation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-penicillamine (NAP) is a chelating agent with a demonstrated affinity for heavy metals, positioning it as a compound of interest for therapeutic applications in metal toxicology. As a derivative of the amino acid penicillamine, NAP's therapeutic potential lies in its ability to form stable complexes with toxic metal ions, thereby facilitating their excretion from the body. This document provides detailed application notes and experimental protocols for researchers investigating the chelation properties of this compound. The following sections outline methodologies for quantifying its chelation efficacy, assessing its cytoprotective effects, and elucidating the underlying cellular mechanisms of action.
Data Presentation
Quantitative Analysis of this compound Chelation
The efficacy of a chelating agent is determined by its binding affinity for target metals and its ability to promote their removal from biological systems. The following tables summarize key quantitative parameters for this compound.
Table 1: Metal Binding Affinity of Penicillamine (as a proxy for this compound)
| Metal Ion | Log K1 (1:1 Complex) | Log K2 (1:2 Complex) | Stability Order |
| Lead (Pb²⁺) | - | - | Pb > Cd > Ni > Zn > Co |
| Cadmium (Cd²⁺) | - | - | |
| Nickel (Ni²⁺) | - | - | |
| Zinc (Zn²⁺) | - | - | |
| Cobalt (Co²⁺) | - | - |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Metal | Model | Result | Citation |
| Inhibition of Binding | Methylmercury | Isolated Human Erythrocytes | 50% inhibition at 1 mM NAP | [1] |
| Metal Removal | Methylmercury | Methylmercury-loaded Blood Cells | 50% removal at 1 mM NAP | [1] |
| Reduction in Biological Half-life | Mercury | Mice | Dose-dependent reduction | [1] |
| Decrease in Tissue Metal Levels | Mercury | Mice (Liver, Kidney, Brain, Blood) | Dose-dependent decrease | [1] |
| Increased Urinary Excretion | Mercury | Mice | Dose-dependent increase | [1] |
| Increased Urinary Excretion | Inorganic Mercury | Human Case Study | Mean excretion increased from 661 µ g/day to 875 µ g/day | [2] |
| Increased Fecal Excretion | Elemental Mercury | Human Case Study | Rose from 0.8 to 1.0 mg/day | [3] |
| Mortality Reduction | Mercuric Chloride | Mice | Decreased mortality at 1.6 mmol/kg (oral) | [1] |
Experimental Protocols
Spectrophotometric Determination of Metal Chelation
This protocol utilizes UV-Vis spectrophotometry to determine the stoichiometry and stability constant of this compound-metal complexes. The principle lies in monitoring the change in absorbance of a metal-ligand solution as the molar ratio of the ligand to the metal is varied.
Materials:
-
This compound (NAP)
-
Metal salt solutions (e.g., HgCl₂, Pb(NO₃)₂, CdCl₂, CuSO₄) of known concentration
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of NAP and the metal salt of interest in the chosen buffer.
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions with a constant total molar concentration of metal and NAP, but with varying molar fractions of each.
-
For example, prepare solutions where the mole fraction of NAP ranges from 0 to 1.0.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole fraction of NAP. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
-
-
Molar Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of NAP.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the molar ratio of [NAP]/[Metal]. The point of inflection in the curve indicates the stoichiometry.
-
-
Determination of Stability Constant: The stability constant (K) can be determined from the spectrophotometric data using various computational methods, such as the Benesi-Hildebrand method for 1:1 complexes.
In Vitro Cytotoxicity and Cytoprotection Assays
These assays are crucial for evaluating the potential toxicity of NAP itself and its ability to protect cells from metal-induced damage.
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
Cell culture medium and supplements
-
This compound (NAP)
-
Heavy metal salt solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
To assess NAP toxicity, treat cells with various concentrations of NAP for a specified duration (e.g., 24, 48 hours).
-
To assess cytoprotection, pre-treat cells with various concentrations of NAP for a defined period before exposing them to a toxic concentration of a heavy metal. Alternatively, co-treat cells with NAP and the heavy metal.
-
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 (half-maximal inhibitory concentration) for toxic compounds and assess the protective effect of NAP.
Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage. Increased LDH activity in the supernatant is an indicator of cytotoxicity.
Materials:
-
Cell line and culture reagents
-
NAP and heavy metal solutions
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Animal Models for Chelation Efficacy
Principle: In vivo studies are essential to evaluate the efficacy of NAP in promoting the excretion of heavy metals and reducing their accumulation in target organs.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound (NAP)
-
Heavy metal salt for induction of toxicity (e.g., methylmercuric chloride, lead acetate)
-
Metabolic cages for urine and feces collection
-
Analytical instrument for metal quantification (e.g., Atomic Absorption Spectrometer)
Procedure:
-
Acclimatization and Grouping: Acclimatize animals to the laboratory conditions and divide them into experimental groups (e.g., control, metal-exposed, metal-exposed + NAP treatment).
-
Induction of Metal Toxicity: Administer the heavy metal to the animals through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and duration.
-
NAP Administration: Administer NAP to the treatment groups. The route, dose, and frequency of administration should be optimized based on pharmacokinetic studies.
-
Sample Collection:
-
Urine and Feces: House the animals in metabolic cages to collect 24-hour urine and feces at specified time points.
-
Blood: Collect blood samples via appropriate methods (e.g., tail vein, cardiac puncture).
-
Tissues: At the end of the study, euthanize the animals and collect target organs (e.g., liver, kidneys, brain).
-
-
Metal Quantification:
-
Digest the collected biological samples (urine, feces, blood, tissues) using appropriate acid digestion protocols.
-
Determine the concentration of the heavy metal in the digested samples using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis: Compare the metal concentrations in the different experimental groups to evaluate the effect of NAP on metal excretion and tissue distribution.
Signaling Pathways and Visualizations
This compound's chelation activity can influence cellular signaling pathways involved in oxidative stress and detoxification. The following diagrams, generated using Graphviz (DOT language), illustrate these proposed mechanisms and experimental workflows.
Chelation and Detoxification Pathway
Caption: Proposed mechanism of NAP chelation and cellular response.
Experimental Workflow for In Vitro Cytoprotection
Caption: Workflow for in vitro cytoprotection studies.
Keap1-Nrf2 Signaling Pathway Activation
Caption: Keap1-Nrf2 pathway in response to heavy metal-induced oxidative stress.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the investigation of this compound as a heavy metal chelator. By systematically applying these methodologies, researchers can obtain robust quantitative data on its efficacy and gain insights into its mechanisms of action at the cellular level. Further studies are warranted to establish definitive stability constants for NAP with a broader range of heavy metals and to fully elucidate its impact on specific signaling pathways involved in metal detoxification.
References
Application Notes: The Use of N-Acetyl-DL-penicillamine in Oxidative Stress Assays
Introduction
N-Acetyl-DL-penicillamine (NADLP) is a thiol-containing compound structurally related to the amino acid cysteine. The presence of a free sulfhydryl (-SH) group makes it an active participant in redox reactions, positioning it as a molecule of interest for studying oxidative stress.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. NADLP and its stereoisomers are utilized in research for their ability to scavenge free radicals and chelate metal ions involved in ROS generation.[1] However, its interaction with metals like copper can also lead to the production of ROS, highlighting a complex pro-oxidant potential under specific conditions.[2][3]
These notes provide an overview of the applications of NADLP in common oxidative stress assays and detailed protocols for its evaluation.
Mechanism of Action in Redox Biology
The primary mechanism behind NADLP's antioxidant activity is its thiol group, which can directly interact with reactive oxygen and nitrogen species (ROS/RNS).[1] Additionally, this compound can chelate divalent metal ions such as copper and iron, which are known to catalyze the formation of highly reactive hydroxyl radicals via Fenton and Haber-Weiss reactions.[1] Interestingly, this compound is also frequently used as a control molecule in studies involving its S-nitroso derivative, S-nitroso-N-acetyl-dl-penicillamine (SNAP), a nitric oxide (NO) donor.[1][4] This allows researchers to differentiate the effects of the parent compound from those of the released NO.[1]
Caption: Mechanisms of this compound in oxidative stress.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively documented in readily available literature, studies on the related compound D-penicillamine provide insight into its effects on oxidative stress markers. Researchers should use the following tables as a template for presenting their own experimental findings with NADLP.
Table 1: Effect of Penicillamine (B1679230) Treatment on Oxidative Stress Markers
| Oxidative Stress Marker | Effect of D-penicillamine Treatment | Reference |
|---|---|---|
| Total Peroxides | Decrease | [1] |
| Antioxidant Levels | Increase | [1] |
| Glutathione (GSH) Level | Increase | [5] |
| Total Antioxidant Potential (AOP) | Increase | [5] |
| Glutathione Peroxidase (GPx) | Lowered Activity | [5] |
| Reactive Oxygen Species (ROS) | Decrease (in vitro, induced) |[6] |
Table 2: Template for IC50 Values of this compound in Antioxidant Assays
| Assay | IC50 (µg/mL) | Positive Control | IC50 of Control (µg/mL) |
|---|---|---|---|
| DPPH Radical Scavenging | Insert Calculated Value | Ascorbic Acid | Insert Calculated Value |
| ABTS Radical Scavenging | Insert Calculated Value | Trolox | Insert Calculated Value |
| Cellular Antioxidant Activity | Insert Calculated Value | Quercetin | Insert Calculated Value |
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow DPPH-H form is monitored spectrophotometrically.[7]
Materials:
-
This compound (NADLP)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Ascorbic acid (or other relevant positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in the dark.[7]
-
Preparation of Test Samples: Prepare a stock solution of NADLP in methanol (e.g., 1 mg/mL). From this, create a series of dilutions to achieve a range of final test concentrations.
-
Preparation of Positive Control: Prepare a stock solution of ascorbic acid in methanol and dilute to a working concentration (e.g., 50 µg/mL).[7]
-
Assay Setup (in a 96-well plate):
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7][8]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7] The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) can be determined by plotting the percent inhibition against the NADLP concentration.[7]
Caption: Workflow of the DPPH radical scavenging assay.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
This compound (NADLP)
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS)
-
Trolox (or other relevant positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of NADLP in the same solvent used for the working solution.
-
Assay Setup:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[12] Determine the IC50 value from the concentration-response curve.
Caption: Workflow of the ABTS radical cation decolorization assay.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant result by accounting for cell uptake and metabolism.[13] It uses the probe DCFH-DA, which is deacetylated within cells to DCFH and then oxidized by radicals to the highly fluorescent DCF.[13] Antioxidants can prevent this oxidation.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP or AAPH) radical initiator[13]
-
This compound (NADLP)
-
Quercetin (positive control)
-
Black 96-well microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black 96-well microplate at a density of 6 x 10⁴ cells/well and culture until they reach confluence.[14]
-
Treatment:
-
Remove the culture medium.
-
Treat the cells for 1 hour with 100 µL of medium containing various concentrations of NADLP (or Quercetin for positive control) and 25 µM DCFH-DA.[14]
-
-
Washing: Remove the treatment solution and wash the cells once with 100 µL of PBS to remove extracellular compounds.[13]
-
Radical Initiation: Add 100 µL of 600 µM ABAP solution (in a suitable buffer like HBSS) to each well to induce oxidative stress.[14]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically over 1 hour (e.g., every 5 minutes) with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[13]
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Calculate the CAA value using the formula: CAA unit = 100 – (AUC_sample / AUC_control) x 100
-
The EC50 value (median effective concentration) can be determined from the dose-response curve.
-
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
References
- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 2. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced intracellular delivery of the reactive oxygen species (ROS)-generating copper chelator D-penicillamine via a novel gelatin--D-penicillamine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant effects of penicillamine against in vitro-induced oxidative stress in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nrfhh.com [nrfhh.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-DL-penicillamine Functionalization of Polymers for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with N-Acetyl-DL-penicillamine, and more specifically its S-nitroso derivative (S-nitroso-N-acetyl-D-penicillamine, SNAP), is a key strategy in the development of materials for the controlled release of nitric oxide (NO).[1][2] Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response.[3][4] Its controlled release from polymeric matrices offers significant therapeutic potential for applications such as improving the biocompatibility of medical devices, promoting wound healing, and targeted drug delivery.[2][5]
These application notes provide a comprehensive overview of the methods used to functionalize polymers with N-Acetyl-penicillamine derivatives for controlled NO release. Detailed protocols for key experiments, quantitative data summaries, and visual representations of workflows and signaling pathways are included to facilitate research and development in this area. It is important to note that while the racemic this compound can be used, the literature predominantly focuses on the use of the D-enantiomer (N-Acetyl-D-penicillamine) for these applications.[1][6]
Data Presentation
Table 1: Quantitative Data on Polymer Functionalization with N-Acetyl-D-penicillamine (NAP) Derivatives
| Polymer | Functionalization Method | Precursor/Functional Group | Analyte Quantified | Result | Reference |
| Polyvinyl Chloride (PVC) | Covalent Attachment | PVC-NH₂ | Primary Amine Groups | 0.201 ± 0.013 µmol/mg | [4] |
| Polyvinyl Chloride (PVC) | Covalent Attachment | NAP-PVC | Thiol Groups | 0.153 ± 0.009 µmol/mg | [4] |
| Hyperbranched Polyamidoamine (HPAMAM) Gen 2 | Covalent Attachment | SNAP-HPAMAM | Reactive Primary Amines | 6.40 ± 0.309 sites/molecule | [5] |
| Titanium Dioxide Nanoparticles (TiNP) | Covalent Attachment | TiNP-APTES | Primary Amine Groups | 0.24 ± 0.01 µmol/mg | [7] |
| Titanium Dioxide Nanoparticles (TiNP) | Covalent Attachment | TiNP-NAP | Sulfhydryl Groups | ~0.20 ± 0.01 µmol/mg | [7] |
Table 2: Nitric Oxide (NO) Loading and Release Characteristics
| Polymer/Material | NO Donor | Loading/Encapsulation Efficiency | Release Trigger | Release Profile/Flux | Reference |
| Hyperbranched Polyamidoamine (HPAMAM) Gen 2 | SNAP | ~1.90 ± 0.116 µmol NO/mg | Photoinitiation, Ion-mediated | Controlled release over long periods | [5] |
| Titanium Dioxide Nanoparticles (TiNP) | SNAP | 127.55 ± 4.68 nmol NO/mg | Physiological conditions | Sustained release for up to 20 hours | [7] |
| Fumed Silica (B1680970) (FS) | SNAP | 21-138 nmol NO/mg | Photoinitiation, Cu²⁺, Ascorbate | 0-7.5 x 10⁻¹⁰ mol cm⁻² min⁻¹ (in Polyurethane with Cu²⁺) | [3] |
| Poly(ether-block-amide) (PEBA) | SNAP | Not specified | Spontaneous | Sustained release over days to weeks | [8] |
| Nylon 12 | SNAP | Not specified | Spontaneous | Sustained release for over 5 months | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-D-penicillamine (NAP)-Thiolactone
This protocol describes the synthesis of a key intermediate, NAP-thiolactone, which is used for the covalent attachment of NAP to amine-functionalized polymers.[2][5]
Materials:
-
N-Acetyl-D-penicillamine (NAP)
-
Acetic anhydride (B1165640)
-
Round bottom flask
-
Beaker
-
Ice bath
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve 5 g of N-Acetyl-D-penicillamine in 10 mL of pyridine in a round bottom flask.
-
In a separate beaker, combine 10 mL of acetic anhydride and 10 mL of pyridine.
-
Cool both solutions in an ice bath for 1 hour.
-
Slowly add the acetic anhydride/pyridine solution to the round bottom flask containing the NAP solution.
-
Allow the mixture to stir at room temperature for 24 hours. The solution will typically change to a light red or orange color.
-
Remove the pyridine and other volatile components using a rotary evaporator at 45 °C until the solution stops boiling.
-
The resulting orange, viscous liquid is the NAP-thiolactone.
Protocol 2: Covalent Functionalization of Polyvinyl Chloride (PVC) with SNAP (SNAP-PVC)
This protocol details the amination of PVC followed by covalent attachment of NAP-thiolactone and subsequent nitrosation to form the NO-releasing SNAP-PVC.[4]
Materials:
-
Polyvinyl chloride (PVC)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous N,N-dimethylacetamide (DMAC)
-
NAP-thiolactone (from Protocol 1)
-
Tert-butyl nitrite
-
Deionized water
-
Vacuum filtration setup
Procedure: Part A: Amination of PVC (PVC-NH₂)
-
Suspend 2.5 g of PVC in 50 mL of methanol and 11 mL of triethylamine in a round bottom flask.
-
Heat the solution to 60 °C.
-
Slowly add 15.25 mL of ethylenediamine to the heated solution.
-
Allow the reaction to reflux at 60 °C for a designated time (e.g., 2 hours).
-
Filter the resulting light yellow polymer powder and wash thoroughly with deionized water, methanol, 1 M HCl, and finally deionized water.
-
Dry the aminated PVC (PVC-NH₂) under vacuum.
Part B: Attachment of NAP and Nitrosation
-
Dissolve 200 mg of PVC-NH₂ in 10 mL of anhydrous DMAC.
-
Add the synthesized NAP-thiolactone to the solution and stir. The thiolactone will react with the primary amine groups on the PVC via a ring-opening reaction.
-
After the reaction is complete (can be monitored by FTIR for the disappearance of the thiolactone peak), the polymer is precipitated, washed, and dried.
-
To form the S-nitrosothiol (SNAP), the NAP-functionalized PVC is reacted with a nitrosating agent such as tert-butyl nitrite.
Protocol 3: Measurement of Nitric Oxide Release using Chemiluminescence
This protocol outlines the general procedure for measuring NO release from functionalized polymers using a chemiluminescence NO analyzer.[7][9]
Materials and Equipment:
-
SNAP-functionalized polymer film/material
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chemiluminescence Nitric Oxide Analyzer (NOA)
-
Sample vessel (amber or covered to protect from light for non-photoinitiated studies)
-
Nitrogen (N₂) gas supply
-
For photoinitiated release: Light source (e.g., LED of a specific wavelength)
-
For ion-mediated release: Solution of a catalyst (e.g., copper(II) ions)
Procedure:
-
Place the SNAP-functionalized polymer sample into the sample vessel of the NOA.
-
Add PBS (pH 7.4) to the vessel, ensuring the sample is fully immersed.
-
Maintain the temperature at 37 °C to simulate physiological conditions.
-
Purge the headspace of the sample vessel with a continuous flow of inert N₂ gas. This carries the released NO to the chemiluminescence detector.
-
The NOA will detect the reaction of NO with ozone, generating a signal proportional to the NO concentration.
-
For photoinitiated release: Expose the sample to a light source of a specific wavelength and intensity. The NO release can be controlled by turning the light on and off.
-
For ion-mediated release: Introduce a solution containing metal ions (e.g., Cu²⁺) into the PBS to catalyze the decomposition of SNAP and the release of NO.
-
Record the real-time NO release profile. The total amount of NO released can be calculated by integrating the area under the curve.
Mandatory Visualizations
References
- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, and controlled nitric oxide release from S-nitrosothiol-derivatized fumed silica polymer filler particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-乙酰基-D-青霉胺 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide-releasing semi-crystalline thermoplastic polymers: preparation, characterization and application to devise anti-inflammatory and bactericidal implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-Acetyl-DL-penicillamine Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl-DL-penicillamine (NAP) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and analysis of this compound aqueous solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid degradation of NAP solution at room temperature. | Oxidation of the thiol group to form N-Acetyl-D,L-penicillamine disulfide. | Prepare fresh solutions before use. If storage is necessary, store at 4°C for short-term or -20°C for long-term stability.[1] |
| Precipitate forms in the aqueous solution. | Limited solubility of this compound, especially in certain buffers. | Confirm the solubility of NAP in your specific buffer system. Solubility is reported as 0.12 mg/ml in DMSO:PBS (pH 7.2) (1:7).[2] Consider using co-solvents like DMF or DMSO if compatible with your experiment.[2] |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the analyte in the autosampler or during sample preparation. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Minimize the time between sample preparation and analysis. |
| Discoloration of the solution. | Potential oxidation or interaction with contaminants. | Use high-purity water and reagents. Prepare solutions in glassware that has been thoroughly cleaned to remove any trace metal contaminants. |
| Low recovery of NAP from biological samples. | Binding to proteins or other matrix components. | Optimize your sample extraction procedure. Consider protein precipitation or solid-phase extraction methods. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is the oxidation of its thiol (-SH) group, leading to the formation of a disulfide dimer, N-Acetyl-D,L-penicillamine disulfide.[1][3]
Degradation Pathway of this compound
Caption: Oxidation of this compound to its disulfide dimer.
2. What are the optimal storage conditions for this compound aqueous solutions?
For optimal stability, aqueous solutions of this compound should be stored at low temperatures. Refrigerated storage at 4°C significantly improves stability over room temperature, with degradation limited to 2-5% over two years.[1] For long-term storage, freezing at -20°C is recommended.[2] The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[2]
| Storage Temperature | Observed Degradation | Duration |
| 25°C (Room Temperature) | 8-12% | 6 months[1] |
| 4°C (Refrigerated) | 2-5% | 2 years[1] |
| -20°C (Frozen) | ≥ 4 years (for solid form) | Long-term[2][4] |
3. How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, controlling the pH is crucial. For the related compound D-penicillamine, aqueous solutions are most stable at a pH between 2 and 4.[5] However, for this compound, a pH range of 6-8 is suggested to minimize hydrolytic degradation while maintaining product stability.[1] It is advisable to determine the optimal pH for your specific application empirically.
4. What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing.[6] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time.[6][7] Other useful techniques include:
-
UV-Vis Spectrophotometry: Can be used to monitor reactions or complex formation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify degradation products.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and observing chemical changes.
General Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of this compound solutions.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating reversed-phase HPLC method. Method optimization will be required for specific instrumentation and applications.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid
-
C18 reversed-phase HPLC column (e.g., Poroshell HPH C18)[7]
2. Instrumentation:
-
HPLC system with a pump, autosampler (preferably temperature-controlled), column oven, and a UV or photodiode array (PDA) detector.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (a low UV wavelength, e.g., 210-220 nm, is often a good starting point).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
-
For stability studies, store aliquots of this solution under the desired conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area (time zero).
Note on S-Nitroso-N-acetyl-DL-penicillamine (SNAP):
For researchers working with SNAP, a nitric oxide donor derived from this compound, stability is a critical concern as it readily decomposes to release nitric oxide.
-
Stability: SNAP is sensitive to heat, light, and the presence of metal ions.[4][8] Its stability in solution can range from seconds to hours depending on the conditions.[4]
-
Storage: Store SNAP solutions at -20°C and protect them from light.[8] The use of phosphate (B84403) buffer (pH 7.4) with EDTA is recommended to chelate metal ions that can accelerate decomposition.
-
Analysis: The degradation of SNAP can be monitored using UV-Vis spectrophotometry by observing the decrease in its characteristic absorbance at 340 nm.[8]
References
- 1. Buy this compound | 59-53-0 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]
How to improve N-Acetyl-DL-penicillamine solubility for experiments
Welcome to the Technical Support Center for N-Acetyl-DL-penicillamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a derivative of the amino acid penicillamine. In research, it is primarily used as a chelating agent for heavy metals such as mercury and copper.[1][2] Additionally, it serves as a crucial negative control in studies involving S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a nitric oxide (NO) donor, to differentiate the effects of the parent compound from those of NO.[2] It has also been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress response pathway.
Q2: What are the key solubility characteristics of this compound?
A2: this compound is sparingly soluble in water and aqueous buffers at neutral pH. Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous solutions, the stability of the parent compound, D-penicillamine, is greatest at a pH between 2 and 4, suggesting that adjusting the pH to the acidic range can improve the solubility and stability of this compound as well.[3]
Q3: How should I prepare a stock solution of this compound?
A3: For most applications, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous-based experiments, a stock solution can be prepared in an acidic buffer (pH 2-4) or by carefully adjusting the pH of a water suspension. Detailed protocols are provided in the "Experimental Protocols" section below.
Q4: My this compound solution appears cloudy or has a precipitate. What should I do?
A4: Cloudiness or precipitation can be due to several factors, including exceeding the solubility limit, temperature changes, or pH shifts in the medium. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this issue.
Q5: What is the mechanism of action of this compound?
A5: this compound functions as a chelating agent by binding to heavy metal ions, which can then be removed from a system.[1][2] It also induces apoptosis in certain cancer cell lines by upregulating glucose-regulated protein 78 (GRP78), a key regulator of the ER stress response. This leads to the activation of pro-apoptotic signaling pathways.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | |
| DMSO | ≥ 20 mg/mL | |
| Ethanol | 5% (w/v) | |
| PBS (pH 7.2) | Very low |
Note: The exact solubility in aqueous solutions can be influenced by pH and temperature.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mM stock solution, you will need 19.12 mg.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Stock Solution with pH Adjustment
-
Suspension: Weigh the desired amount of this compound and add it to a sterile conical tube with the required volume of sterile, deionized water.
-
pH Adjustment: While stirring, slowly add small increments of 1 M HCl to the suspension. Monitor the pH continuously with a calibrated pH meter. Continue adding acid until the compound fully dissolves. The target pH will likely be in the 2-4 range.
-
Sterilization: Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the aqueous stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage. It is recommended to prepare fresh aqueous solutions for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The final concentration exceeds the aqueous solubility limit. The rapid change in solvent polarity causes the compound to "crash out". | - Lower the final concentration of this compound. - Perform a serial dilution of the DMSO stock in the aqueous buffer/media. - Add the stock solution dropwise to the pre-warmed (37°C) buffer/media while gently vortexing. |
| Cloudiness or precipitate in aqueous stock solution | The pH of the solution is not optimal for solubility. The concentration is too high for an aqueous solution. | - Adjust the pH to the acidic range (pH 2-4) with dilute HCl. - Prepare a fresh, more dilute stock solution. |
| Inconsistent experimental results | Degradation of the compound in the stock solution. Precipitation in the final experimental solution. | - Use freshly prepared stock solutions or ensure proper storage of aliquots at -20°C. - Before use, visually inspect the final solution for any signs of precipitation. If present, refer to the troubleshooting steps for precipitation. |
Visualizations
Logical Relationships and Workflows
References
Technical Support Center: N-Acetyl-DL-penicillamine Synthesis and Purification
Welcome to the Technical Support Center for the synthesis and purification of N-Acetyl-DL-penicillamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Troubleshooting
Q1: My N-acetylation reaction of DL-penicillamine has a low yield. What are the possible causes and solutions?
A: Low yields in the N-acetylation of DL-penicillamine can stem from several factors. The primary reasons include incomplete reaction, side reactions, and suboptimal reaction conditions.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride) is used to drive the reaction forward.[1]
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Solution: While the reaction is often performed at room temperature or slightly below to enhance selectivity, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures may promote side reactions.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: The most common side reaction is the formation of penicillamine (B1679230) disulfide through oxidation of the thiol group. To minimize this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the acetylation of the thiol group (S-acetylation); however, N-acetylation is generally favored under controlled pH conditions. Maintaining a slightly basic pH can help ensure the amino group is sufficiently nucleophilic for acetylation while minimizing S-acetylation.
-
Q2: I observe the formation of a significant amount of penicillamine disulfide as an impurity. How can I prevent this?
A: Penicillamine disulfide is a common impurity formed by the oxidation of the free thiol group of penicillamine.
-
Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction mixture.
-
Solution: Perform the synthesis and subsequent work-up steps under an inert atmosphere, such as nitrogen or argon. Deoxygenate your solvents before use by bubbling an inert gas through them.
-
-
Control of pH: The rate of thiol oxidation can be pH-dependent.
-
Solution: Maintaining a neutral to slightly acidic pH during the reaction and work-up can help minimize disulfide formation.
-
-
Chelating Agents: Trace metal ions in the reaction mixture can catalyze the oxidation of thiols.
-
Solution: The addition of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and inhibit oxidation.
-
Q3: My final product after synthesis is an oil and fails to crystallize. What should I do?
A: Obtaining an oily product instead of a crystalline solid is a common issue in organic synthesis and is often due to the presence of impurities or residual solvent.
-
Impurities: The presence of unreacted starting materials, byproducts, or even small amounts of solvent can inhibit crystallization.
-
Solution: Attempt to purify the oil using column chromatography to remove impurities. A common solvent system for silica (B1680970) gel chromatography is a mixture of ethyl acetate (B1210297) and hexane.[2] After purification, attempt crystallization again.
-
-
Residual Solvent: Even trace amounts of the reaction solvent can prevent crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.
-
-
Inducing Crystallization: If the product is pure but still oily, several techniques can be used to induce crystallization.
-
Solution:
-
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline this compound, add a single, tiny crystal to the supersaturated solution of your oily product.
-
Solvent System: Try dissolving the oil in a minimal amount of a hot solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble (an anti-solvent) until the solution becomes cloudy. Then, allow it to cool slowly. Common recrystallization solvent systems include ethanol (B145695)/water or n-hexane/acetone.[3]
-
-
Purification Troubleshooting
Q1: I am having difficulty removing unreacted DL-penicillamine from my final product. What is the best purification method?
A: Unreacted DL-penicillamine can often be removed through recrystallization or column chromatography.
-
Recrystallization: This is often the simplest and most effective method for removing small amounts of impurities.
-
Solution: this compound and DL-penicillamine have different solubilities in various solvents. Experiment with different solvent systems to find one that selectively crystallizes your product, leaving the starting material in the mother liquor. A mixture of ethanol and water is often a good starting point.
-
-
Column Chromatography: For more challenging separations, column chromatography is a powerful tool.
-
Solution: Use silica gel as the stationary phase and a solvent system of ethyl acetate and hexane. The polarity of the eluent can be gradually increased to effectively separate the more polar DL-penicillamine from the N-acetylated product.[2]
-
-
Acid Wash: An acidic wash during the work-up can help remove the basic DL-penicillamine.
-
Solution: After the reaction, dissolve the crude product in an organic solvent and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amino group of the unreacted penicillamine, making it more water-soluble and allowing it to be extracted into the aqueous phase.
-
Q2: My purified this compound is discolored (e.g., yellow or brown). How can I decolorize it?
A: Discoloration is usually due to the presence of minor, highly colored impurities.
-
Activated Charcoal: This is a common method for removing colored impurities.
-
Solution: During recrystallization, after dissolving your product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). Swirl the hot solution for a few minutes, and then perform a hot filtration to remove the charcoal. The desired compound should then crystallize from the clear filtrate upon cooling.
-
-
Column Chromatography: As mentioned previously, column chromatography is also effective at removing colored impurities. The colored compounds will often have different retention times on the column compared to your product.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[4] |
| Ethanol | 5 mg/mL[4] |
| Water | 2.1 mg/mL |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL[4] |
Table 2: Analytical Data for this compound and Potential Impurities
| Compound | Key ¹H NMR Chemical Shifts (ppm) in D₂O (Predicted) | Key FTIR Peaks (cm⁻¹) | HPLC Retention Time (Relative) |
| This compound | ~4.5 (CH-N), ~2.0 (CH₃-CO), ~1.5 & ~1.4 (gem-dimethyl)[5] | ~3300-2500 (O-H, carboxylic acid), ~3270 (N-H, amide), ~2550 (S-H, thiol), ~1700 (C=O, carboxylic acid), ~1650 (C=O, amide I)[6] | 1.0 |
| DL-Penicillamine | ~3.8 (CH-N), ~1.6 & ~1.5 (gem-dimethyl) | ~3400-2500 (O-H, carboxylic acid), ~3000 (N-H, amine), ~2550 (S-H, thiol), ~1600 (N-H bend) | ~0.7[7][8] |
| Penicillamine Disulfide | Similar to Penicillamine but lacking S-H proton signal | Similar to Penicillamine but lacking S-H stretch (~2550 cm⁻¹) | Varies, typically elutes later than Penicillamine |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the N-acetylation of DL-penicillamine using acetic anhydride (B1165640).
Materials:
-
DL-Penicillamine
-
Acetic anhydride
-
Glacial acetic acid or other suitable solvent (e.g., water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for work-up and filtration
Procedure:
-
In a round-bottom flask, dissolve DL-penicillamine (1.0 equivalent) in glacial acetic acid or water.
-
Cool the solution in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
If the product precipitates, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization, for example, from an ethanol/water mixture.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Slowly add a hot anti-solvent (e.g., water) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Logical workflow for the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0255055) [hmdb.ca]
- 6. mdpi.com [mdpi.com]
- 7. uspnf.com [uspnf.com]
- 8. uspnf.com [uspnf.com]
Technical Support Center: N-Acetyl-DL-penicillamine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-Acetyl-DL-penicillamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through oxidation. The thiol group (-SH) is the most reactive part of the molecule and is easily oxidized to form a disulfide dimer, N-Acetyl-D,L-penicillamine disulfide. Under strong oxidative conditions, the thiol group can be further oxidized to sulfonic acid. The molecule's stability can also be affected by light, temperature, and pH.
Q2: What is the most common degradation product observed during stability studies?
A2: The most frequently encountered degradation product is N-Acetyl-D,L-penicillamine disulfide, formed by the oxidation of two molecules of this compound.[1][2] This disulfide is often referred to as DNAP or (NAP)2.
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, it is crucial to protect the compound from oxygen, light, and high temperatures. Storing solid this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) is recommended. For solutions, use deoxygenated solvents and prepare them fresh before use. The addition of chelating agents like EDTA can also help by sequestering metal ions that can catalyze oxidation.
Q4: My analytical results show a decrease in the parent compound concentration over time, but I don't see a corresponding increase in the disulfide peak. What could be the reason?
A4: There are several possibilities:
-
Formation of other degradation products: Under specific stress conditions (e.g., strong oxidants), the thiol group might be oxidized beyond the disulfide to sulfinic or sulfonic acids. These highly polar compounds may not be well-retained or resolved on a standard reverse-phase HPLC column.
-
Adsorption: The parent compound or its degradants might be adsorbing to the surfaces of your storage containers or analytical vials. Using silanized glass or polypropylene (B1209903) vials can mitigate this issue.
-
Precipitation: The degradation product might have lower solubility in your sample matrix and could be precipitating out of the solution.
-
Analytical method limitations: Your current HPLC method may not be capable of separating all degradation products from the parent peak or from each other. A re-evaluation and optimization of the analytical method may be necessary.
Troubleshooting Guide for Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of stock solutions | Oxygen in the solvent; exposure to light; presence of catalytic metal ions. | Use freshly deoxygenated solvents (e.g., by sparging with nitrogen or argon). Prepare solutions fresh daily. Store stock solutions in amber vials at -20°C. Add a chelating agent like EDTA (e.g., 100 µM) to the buffer.[3] |
| Inconsistent results in stability studies | Variability in storage conditions; inconsistent sample handling; analytical method variability. | Ensure all samples are stored under identical and well-controlled conditions. Standardize sample preparation procedures. Perform system suitability tests before each analytical run to ensure consistent HPLC performance. |
| Appearance of unknown peaks in chromatograms | Formation of unexpected degradation products; impurities in the starting material; contamination from the solvent or sample matrix. | Conduct forced degradation studies to systematically identify potential degradation products. Analyze a blank (solvent and matrix without the analyte) to rule out contamination. Use high-purity solvents and reagents. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate column chemistry; suboptimal mobile phase composition or pH; column overloading. | Screen different HPLC columns (e.g., C18, C8, phenyl-hexyl). Optimize the mobile phase pH and organic modifier concentration. Reduce the injection volume or sample concentration. |
Degradation Pathways and Prevention Strategies
The primary degradation of this compound involves the oxidation of its thiol group.
Caption: Key degradation pathways and preventative measures for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 80°C for 8 hours.
-
Cool to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a hot air oven at 100°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Caption: Workflow for conducting a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradation product, the disulfide dimer. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| HPLC System | A system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in waterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 212 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
Expected Elution Profile:
-
This compound is expected to elute earlier due to its higher polarity.
-
The disulfide dimer, being more hydrophobic, will have a longer retention time.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
Technical Support Center: Optimizing N-Acetyl-DL-penicillamine Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Acetyl-DL-penicillamine (NAP) in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your research and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound (NAP) on cell viability?
A1: this compound is the N-acetylated form of the chelating agent D-penicillamine. While NAP is often used as a control compound in studies involving S-nitroso-N-acetyl-dl-penicillamine (SNAP), evidence suggests that its parent compound, D-penicillamine, can have a dose-dependent and cell-type specific impact on cell viability.[1][2][3] At lower concentrations, it may have minimal effects, while at higher concentrations, it can induce growth inhibition and apoptosis.[1][2] One study indicated that N-acetyl-D,L-penicillamine itself did not affect cell viability in the context of SNAP-induced cytotoxicity, suggesting its effects may be less pronounced than its parent compound.[4]
Q2: How do I determine the optimal concentration of NAP for my specific cell line?
A2: The optimal concentration of NAP is highly dependent on the cell line and the desired experimental outcome. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model. A typical starting point for D-penicillamine, the parent compound, has been in the range of 0.1 mM to 10 mM.[1][2] We recommend a similar range for initial testing of NAP.
Q3: What are the potential mechanisms of action of NAP that might affect cell viability?
A3: The primary mechanism of action of the parent compound, D-penicillamine, involves its chelating properties and its ability to induce endoplasmic reticulum (ER) stress, leading to apoptosis.[5] Studies have shown that penicillamine (B1679230) can upregulate key markers of the ER stress pathway, including GRP78, ATF6, and CHOP.[6][7][8] This pathway, when activated, can trigger programmed cell death.
Q4: I am observing inconsistent results in my cell viability assays with NAP. What could be the cause?
A4: Inconsistent results can stem from several factors. Ensure the NAP solution is freshly prepared, as thiol compounds can be prone to oxidation. Variability in cell seeding density can also significantly impact results. It is also important to ensure that the final concentration of any solvent (like DMSO) used to dissolve the NAP is consistent and non-toxic across all wells.
Q5: Can I use the same protocol for different cell viability assays when testing NAP?
A5: While the general principles are similar, different cell viability assays (e.g., MTT, XTT, PrestoBlue) have distinct protocols and detection methods. It is essential to follow the specific instructions for the chosen assay kit. For example, the incubation time with the reagent and the method of reading the output (absorbance or fluorescence) will vary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher-than-expected cell viability at high NAP concentrations | 1. NAP degradation. 2. Cell line resistance. 3. Sub-optimal incubation time. | 1. Prepare fresh NAP solutions for each experiment. 2. Test a wider range of concentrations and consider using a different cell line for comparison. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Ensure complete solubilization by thorough mixing and visual inspection before reading the plate. |
| Low signal or poor dynamic range | 1. Low cell number. 2. Insufficient incubation with the viability reagent. 3. Incorrect wavelength or filter settings. | 1. Optimize the initial cell seeding density to ensure a robust signal. 2. Follow the recommended incubation time for the specific assay being used. 3. Double-check the plate reader settings to match the assay's requirements. |
Quantitative Data Summary
The following table summarizes the effective concentrations of D-penicillamine , the parent compound of this compound, on various cell lines as reported in the literature. This data can serve as a starting point for designing dose-response experiments for NAP.
| Cell Line | Treatment Duration | Effective Concentration Range (D-penicillamine) | Observed Effect |
| Rabbit Articular Chondrocytes | Not Specified | 0.5 mM - 5 mM | Dose-dependent growth inhibition and cell cycle arrest in G0/G1 phase.[2] |
| HeLa, L929 (Transformed) | Not Specified | 0.5 mM - 7.5 mM | Growth inhibition and cell cycle arrest in G2/M phase.[3] |
| H9, NC37, HL60 | Not Specified | 0.12 mM - 0.49 mM | Impaired proliferation and viability.[1] |
| Raji, U937 | Not Specified | 0.03 mM - 0.97 mM | No negative influence on proliferation and viability.[1][9] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays
This protocol is essential for ensuring that the cell number is within the linear range of the chosen viability assay.
-
Cell Preparation: Harvest and count cells, then prepare a serial dilution of the cell suspension.
-
Seeding: Seed a 96-well plate with varying cell densities (e.g., from 1,000 to 100,000 cells per well). Include wells with media only as a blank control.
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Perform your chosen cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be within the linear portion of the resulting curve.
Protocol 2: MTT Assay for Cell Viability
This protocol provides a step-by-step guide for assessing cell viability upon treatment with NAP using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
-
NAP Treatment: Prepare a serial dilution of NAP in culture medium and add it to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]
Visual Guides
Signaling Pathway
Caption: D-penicillamine-induced ER stress leading to apoptosis.
Experimental Workflow
References
- 1. Effects of D-penicillamine on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of D-penicillamine on growth and cell cycle kinetics of cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 5. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Endoplasmic Reticulum Stress and Mitochondrial Stress in Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in N-Acetyl-DL-penicillamine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-DL-penicillamine assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a chelating agent and a thiol-containing compound.[1][2][3] In research, it is often used:
-
As a chelating agent for heavy metals like mercury.[1][2][3]
-
As a negative control in experiments involving S-nitroso-N-acetyl-DL-penicillamine (SNAP), a nitric oxide (NO) donor, to distinguish the effects of the NO moiety from the parent compound.[1][2][3]
-
In studies related to drug development and toxicology.
Q2: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C for long-term stability.[3] It is also noted to be air-sensitive and should be stored in a cool, dark place, sometimes under an inert gas.[1]
Q3: What are the key stability considerations for this compound during analysis?
This compound contains a thiol group, which is susceptible to oxidation. This can lead to the formation of disulfides, especially in solution.[4] Its stability is also pH and temperature-dependent, with greater stability generally observed at neutral pH and lower temperatures.[1] During assay development, it is crucial to consider these factors to prevent degradation of the analyte.
Troubleshooting Guide for Inconsistent HPLC Results
Inconsistent results in this compound High-Performance Liquid Chromatography (HPLC) assays can arise from various factors related to the sample, the mobile phase, the column, or the HPLC system itself. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. For a thiol-containing compound like this compound, secondary interactions with the stationary phase are a likely cause.
| Possible Cause | Solution |
| Secondary Interactions with Silanols | The free thiol group and carboxylic acid group of this compound can interact with active silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.[2] Solution: Operate at a lower mobile phase pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[2][5] Using a highly deactivated or "end-capped" column can also minimize these interactions.[2] |
| Column Overload | Injecting too concentrated a sample can saturate the stationary phase. Solution: Dilute the sample and re-inject. If peak shape improves, column overload was the issue. |
| Column Contamination or Degradation | Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape. Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the column is degraded (e.g., from use at high pH), it may need to be replaced.[6] |
| Extra-column Effects | Tubing with a large internal diameter or dead volume in fittings can cause peak broadening and tailing, especially for early-eluting peaks.[7] Solution: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and ensure all fittings are properly connected to minimize dead volume. |
Q: My peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing and is often a sign of column overload or a problem with the column itself.
| Possible Cause | Solution |
| Severe Column Overload | Injecting a very high concentration of the analyte can lead to peak fronting. Solution: Significantly dilute the sample and re-analyze. |
| Column Collapse | A sudden physical change in the column packing, often due to operating outside the recommended pH or temperature range, can cause peak fronting.[8] Solution: Check the column's specifications and ensure the mobile phase pH and temperature are within the recommended limits. The column may need to be replaced. |
Issue 2: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between injections. Why is this happening?
A: Retention time variability can compromise the accuracy of your results. The most common causes are related to the mobile phase, temperature, or the HPLC pump.
| Possible Cause | Solution |
| Mobile Phase Composition Changes | Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the mobile phase composition and affect retention times. Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly.[7] |
| Fluctuations in Column Temperature | Even small changes in column temperature can lead to shifts in retention time.[7] Solution: Use a column oven to maintain a constant and consistent temperature. |
| Inconsistent Flow Rate | A malfunctioning pump or leaks in the system can cause the flow rate to fluctuate. Solution: Check for leaks in the system, particularly around fittings and pump seals. If no leaks are found, the pump may require maintenance. |
| Column Equilibration | Insufficient equilibration time after changing the mobile phase can lead to drifting retention times. Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Flushing with 10-20 column volumes is a good starting point. |
| Mobile Phase pH Instability | For an ionizable compound like this compound, the pH of the mobile phase is critical. Small shifts in pH can significantly alter its ionization state and, consequently, its retention time.[9][10] Solution: Use a buffer in the mobile phase to maintain a stable pH. The buffer should have a pKa within one pH unit of the desired mobile phase pH. |
Issue 3: Variable Peak Areas and Inconsistent Quantification
Q: I am observing significant variability in the peak area of this compound, leading to inconsistent quantification. What could be the cause?
A: Inconsistent peak areas can stem from issues with the injector, sample degradation, or matrix effects.
| Possible Cause | Solution |
| Injector Inaccuracy | A malfunctioning autosampler or inconsistent manual injections can lead to variable injection volumes. Solution: Check the autosampler for air bubbles in the syringe and ensure it is functioning correctly. If injecting manually, use a consistent and validated technique. |
| Sample Degradation | As a thiol, this compound is prone to oxidation, especially in solution at room temperature.[4] Solution: Prepare samples fresh and keep them in an autosampler cooled to 4°C. Consider using an antioxidant in the sample diluent if degradation is severe. |
| Matrix Effects in Biological Samples | Components in biological matrices (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the detector, leading to inaccurate quantification.[11][12] Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[13] |
| Incomplete Derivatization | If a derivatization step is used for detection, incomplete or inconsistent reactions will lead to variable results. Solution: Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature, and pH) to ensure a complete and reproducible reaction. |
Experimental Protocols
Key Experiment: HPLC Quantification of this compound in Biological Samples (with Derivatization)
This protocol is a general guideline based on methods for similar thiol-containing compounds and may require optimization for specific applications.[14][15]
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a structural analog not present in the sample).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization with N-(1-pyrenyl)maleimide (NPM)
-
To the supernatant, add a solution of NPM in a suitable solvent (e.g., acetonitrile). The final concentration of NPM should be in excess to ensure complete reaction with the thiol.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) in the dark to form the fluorescent derivative.
-
Stop the reaction by adding a small amount of an acid (e.g., acetic acid).
3. HPLC-Fluorescence Detection
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of ~340 nm and an emission wavelength of ~380 nm.
-
Quantification: Create a calibration curve using standards of this compound prepared and derivatized in the same manner as the samples.
Visualizations
Caption: Experimental workflow for this compound assay.
Caption: Troubleshooting decision tree for inconsistent assay results.
Caption: Chelation mechanism of this compound.
References
- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Kinetics and Mechanism of Oxidation of N-acetyl-d-penicillamine in Acidified lodate and Aqueous Iodine [scielo.org.za]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. researchgate.net [researchgate.net]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: N-Acetyl-DL-penicillamine Interference with Common Biochemical Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential interference caused by N-Acetyl-DL-penicillamine in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
A1: this compound is a compound containing a free thiol (-SH) group.[1] This thiol group is chemically reactive and can interfere with various biochemical assays through several mechanisms:
-
Reaction with thiol-reactive reagents: Many assays utilize reagents that specifically react with thiols. This compound can compete with the intended target, leading to inaccurate results.[2]
-
Reducing properties: The thiol group can act as a reducing agent, interfering with assays that involve redox reactions, such as those using NAD+/NADH.[3][4]
-
Chelation of metal ions: this compound is a known chelating agent, meaning it can bind to metal ions.[3] If an enzyme in your assay requires a specific metal ion as a cofactor, chelation by this compound can lead to decreased enzyme activity and inaccurate results.
-
Spectrophotometric interference: Although this compound itself does not have strong absorbance in the visible range, its reaction products or its presence at high concentrations might interfere with spectrophotometric readings.[3]
Q2: Which common biochemical assays are potentially affected by this compound?
A2: Based on its chemical properties, this compound may interfere with a range of assays, including but not limited to:
-
Creatinine Kinase (CK) Assays: Particularly those that are coupled to other enzymatic reactions involving thiols.
-
Lactate (B86563) Dehydrogenase (LDH) Assays: Assays relying on the NAD+/NADH redox couple can be affected.
-
Glucose Assays: Especially those based on glucose dehydrogenase.
-
Protein Assays: Assays like the Bicinchoninic Acid (BCA) assay are sensitive to reducing agents. The Coomassie blue (Bradford) assay is generally less affected by reducing agents but can still show some interference.[5][6][7]
-
Thiol Quantification Assays: Assays like the Ellman's test will directly react with this compound.[8]
-
Immunoassays: While less common, high concentrations of drugs can sometimes cause non-specific binding or interference in immunoassays.
Q3: How can I determine if this compound is interfering with my assay?
A3: Several troubleshooting steps can help you identify interference:
-
Run a compound-only control: Add this compound to your assay buffer without the analyte of interest. A significant signal in this control indicates direct interference.
-
Spike and recovery experiment: Add a known amount of your analyte to a sample containing this compound and to a control sample without it. A lower-than-expected recovery in the sample with this compound suggests interference.
-
Serial dilutions: Dilute your sample containing this compound. If the interference is concentration-dependent, you should observe a non-linear relationship between the dilution factor and the measured analyte concentration.
Troubleshooting Guides
Issue 1: Inaccurate Results in Creatinine Kinase (CK) Assays
Question: My creatine (B1669601) kinase activity is lower than expected in samples containing this compound. What could be the cause and how can I fix it?
Answer:
The thiol group in this compound can interfere with CK assays. While direct quantitative data for this compound is limited, studies on a similar thiol compound, N-acetylcysteine (NAC), have shown that it can affect enzymes with critical thiol groups in their structure.
Potential Mechanisms of Interference:
-
Redox Interference: CK assays often involve coupled enzymatic reactions that are sensitive to the redox environment. The reducing potential of the thiol group in this compound can interfere with these reactions.
-
Direct Enzyme Inhibition: While not definitively shown for this compound and CK, some thiol compounds can interact directly with enzymes.
Troubleshooting Workflow:
Troubleshooting workflow for CK assay interference.
Mitigation Strategies:
-
Sample Pre-treatment:
-
Thiol Scavengers: Consider using a thiol-scavenging resin to remove this compound from the sample before the assay. Be sure to validate that the scavenger itself does not interfere with the assay.
-
Precipitation: Protein precipitation can be used to separate the protein of interest from small molecules like this compound. However, this may not be suitable for enzyme activity assays if it denatures the enzyme.
-
-
Alternative Assay: If possible, use a CK assay method that is known to be less susceptible to interference from reducing agents.
Issue 2: Discrepant Results in Lactate Dehydrogenase (LDH) Assays
Question: I am observing unexpected LDH activity in my cell viability assay when using this compound. How can I troubleshoot this?
Answer:
LDH assays are commonly used to assess cytotoxicity and typically measure the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The absorbance of NADH is then measured. This compound can interfere with this NAD+/NADH redox couple.
Potential Mechanisms of Interference:
-
Interference with NAD+/NADH Ratio: As a reducing agent, this compound can potentially reduce NAD+ to NADH non-enzymatically, leading to a false-positive signal.
-
Reaction with Assay Reagents: The thiol group could react with other components of the assay mixture, affecting the stability or activity of the enzymes involved.
Troubleshooting Workflow:
Troubleshooting workflow for LDH assay interference.
Mitigation Strategies:
-
Background Correction: Always include a control with this compound in the cell culture medium without cells. Subtract the absorbance of this control from your experimental samples.
-
Alternative Viability Assays: Consider using a different cytotoxicity assay that is not based on NAD+/NADH redox reactions, such as a tetrazolium salt (e.g., MTT, XTT) reduction assay or a fluorescent assay that measures membrane integrity (e.g., propidium (B1200493) iodide staining).
Issue 3: Inaccurate Glucose Measurements
Question: My glucose readings are inaccurate in samples containing this compound. Why is this happening and what can I do?
Answer:
Glucose assays, particularly those using glucose dehydrogenase, can be susceptible to interference from reducing agents. A study on N-acetylcysteine (NAC) demonstrated that it can cause a positive bias in glucose measurements with a glucose dehydrogenase-linked glucose meter.[9] It is highly probable that this compound will have a similar effect due to its thiol group.
Potential Mechanism of Interference:
-
Direct Reduction: The thiol group of this compound can directly reduce the electron acceptor in the assay, leading to a signal that is falsely interpreted as being generated from glucose oxidation.
Quantitative Data (Based on N-acetylcysteine Interference with a Glucose Dehydrogenase-Linked Meter):
| N-acetylcysteine (NAC) Concentration | Observed Effect on Glucose Measurement |
| > 5 mg/dL (0.31 mmol/L) | Statistically significant positive bias |
Note: This data is for N-acetylcysteine and should be used as an estimate for the potential interference of this compound.
Troubleshooting and Mitigation:
-
Use an Alternative Method: Assays based on glucose oxidase or hexokinase are generally less susceptible to this type of interference.[9] If possible, switch to one of these methods for samples containing this compound.
-
Consult Manufacturer's Information: Check the package insert or technical documentation for your specific glucose assay to see if interference from thiol-containing compounds has been reported.
Issue 4: Interference with Protein Quantification Assays
Question: I am getting inconsistent or inaccurate protein concentrations for samples containing this compound. Which protein assay should I use?
Answer:
Both the Bicinchoninic Acid (BCA) and Coomassie blue (Bradford) protein assays can be affected by this compound, but to different extents.
BCA Assay:
-
Mechanism of Interference: The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein, followed by the detection of Cu⁺ with BCA. Reducing agents like the thiol group in this compound can also reduce Cu²⁺, leading to a significant overestimation of protein concentration.[6] Penicillamine has been specifically mentioned as an interfering substance in the BCA assay.[10]
Bradford Assay:
-
Mechanism of Interference: The Bradford assay is based on the binding of Coomassie brilliant blue dye to proteins. It is generally more resistant to reducing agents than the BCA assay.[7] However, some interference can still occur, potentially due to interactions between the thiol compound and the dye or protein-dye complex.
Comparison of Protein Assays:
| Assay | Principle | Susceptibility to this compound |
| BCA | Cu²⁺ reduction by protein | High . The thiol group directly interferes by reducing Cu²⁺. |
| Bradford | Coomassie dye binding | Low to Moderate . Generally compatible with reducing agents, but high concentrations may cause interference. |
Mitigation Strategies:
-
For BCA Assays:
-
Sample Dilution: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a non-interfering level.
-
Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from the interfering substance.[11] The protein pellet can then be redissolved in a compatible buffer for the assay.
-
-
For Bradford Assays:
-
Use Appropriate Blanks: A sample blank containing this compound at the same concentration as in the samples should be used to correct for any background absorbance.
-
Choose the Bradford Assay: In general, the Bradford assay is a better choice than the BCA assay when samples contain thiol compounds.[7]
-
Experimental Protocols
Protocol 1: Protein Precipitation to Remove this compound for BCA Assay
This protocol is adapted from methods for removing interfering substances from protein samples.[11]
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Microcentrifuge
-
Buffer compatible with BCA assay (e.g., PBS)
Procedure:
-
To your protein sample containing this compound, add an equal volume of 100% TCA.
-
Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone. Vortex briefly.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone.
-
Allow the pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a known volume of a buffer compatible with the BCA assay.
-
Proceed with the BCA protein assay according to the manufacturer's instructions.
Logical Relationship Diagram for Sample Pre-treatment:
Workflow for protein precipitation.
References
- 1. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 4. Interplay between NAD+ and acetyl-CoA metabolism in ischemia-induced mitochondrial pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Increased uniformity in the response of the coomassie blue G protein assay to different proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine Interference with a Glucose Dehydrogenase Linked Glucose Meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Preventing oxidation of N-Acetyl-DL-penicillamine during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of N-Acetyl-DL-penicillamine (NAP) during storage and handling. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your NAP samples.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of potency or inconsistent experimental results. | Oxidation of the thiol group to form disulfide dimers or other oxidized species. | 1. Review your storage conditions. Ensure the product is stored at or below the recommended temperature in a tightly sealed container. 2. Implement an inert gas overlay (e.g., argon or nitrogen) in the storage container. 3. Protect the compound from light exposure. 4. For solutions, use deoxygenated solvents and consider adding a chelating agent like EDTA to remove trace metal ions that can catalyze oxidation. |
| Visible changes in the physical appearance of the solid (e.g., discoloration, clumping). | Degradation due to exposure to moisture, light, or elevated temperatures. | 1. Discard the product if significant changes are observed. 2. Always handle the solid material in a low-humidity environment. 3. Store in a desiccator after opening the original packaging. |
| Precipitate formation in NAP solutions. | Formation of the less soluble disulfide dimer or other degradation products. | 1. Confirm the identity of the precipitate using analytical techniques like HPLC or mass spectrometry. 2. If oxidation is confirmed, prepare fresh solutions using deoxygenated solvents and proper handling techniques. 3. Consider the pH of the solution, as the stability of thiols can be pH-dependent.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container to minimize exposure to air and moisture.[3] For routine laboratory use, storage at 4°C is also acceptable for shorter periods. To further prevent oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[4] The container should be opaque or stored in the dark to protect it from light. One supplier suggests a stability of at least four years when stored at -20°C.[3]
Q2: How can I prevent oxidation of this compound in solution?
A2: To prevent oxidation in solution, several measures should be taken:
-
Use Deoxygenated Solvents: Before preparing your solution, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Work Under an Inert Atmosphere: Prepare the solution in a glovebox or under a continuous stream of an inert gas.
-
Add a Chelating Agent: Trace amounts of metal ions can catalyze thiol oxidation.[5] Including a chelating agent like 0.5 mM Ethylenediaminetetraacetic acid (EDTA) in your buffer can sequester these ions.
-
Control the pH: The rate of thiol oxidation can be pH-dependent. While specific data for NAP is limited, related thiols often show greater stability at a slightly acidic pH.[1][2]
-
Store Frozen: For long-term storage of stock solutions, aliquot and store at -80°C.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway for this compound is the oxidation of its free thiol (-SH) group. This initially leads to the formation of a disulfide dimer, N,N'-diacetyl-DL-penicillamine disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acid derivatives.
Q4: How can I detect and quantify the oxidation of my this compound sample?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to detect and quantify this compound and its degradation products. A reversed-phase HPLC method with UV detection can separate the parent compound from its disulfide dimer and other impurities.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from established protocols for related thiol-containing compounds and is designed to separate this compound from its primary disulfide degradation product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at an initial concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions and for validating a stability-indicating analytical method. The following are general conditions for stressing this compound solutions (prepared at 1 mg/mL in water).
-
Acid Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N NaOH. Incubate at 60°C for 8 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Quantitative Data
The following table presents representative data from a forced degradation study of a related thiol compound, N-acetylcysteine (NAC), which is expected to show a similar degradation profile to this compound. This data illustrates the expected percentage of degradation under different stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Representative) | Primary Degradation Product |
| 0.1N HCl | 24 hours | 60°C | ~15-25% | Disulfide Dimer & other species |
| 0.1N NaOH | 8 hours | 60°C | ~20-30% | Multiple degradation products |
| 3% H₂O₂ | 24 hours | Room Temp | ~5-15% | Disulfide Dimer & oxidized species |
| Heat | 48 hours | 80°C | ~20-30% | Disulfide Dimer |
| Light Exposure | - | - | ~5-10% | Disulfide Dimer |
Note: This data is based on studies of N-acetylcysteine and should be considered illustrative for this compound. Actual degradation rates will vary depending on the specific experimental conditions.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for suspected NAP degradation.
References
- 1. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for assaying D-penicillamine in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 5. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-DL-penicillamine stability under different pH and temperature conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Acetyl-DL-penicillamine. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments, with a focus on stability under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound in solution are oxidation and hydrolysis. The thiol group (-SH) is susceptible to oxidation, leading to the formation of a disulfide dimer, N,N'-diacetyl-DL-cystine. The amide bond can undergo hydrolysis, particularly under strong acidic or basic conditions, which would yield penicillamine (B1679230) and acetic acid.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.[1] In its solid form, it is stable for at least four years under these conditions.[1] Solutions should be freshly prepared for use. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q3: What impact do pH and temperature have on the stability of this compound solutions?
A3: Both pH and temperature significantly affect the stability of this compound solutions. Generally, the degradation rate increases with both increasing temperature and deviation from a neutral pH. At room temperature (25°C), solutions can show 8-12% degradation over six months, which is reduced to 2-5% over two years when stored at 4°C. The primary degradation product under these conditions is the disulfide dimer. Stability is generally greatest at neutral to slightly acidic pH.
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Under forced degradation conditions, the following products can be anticipated:
-
Acidic hydrolysis: Penicillamine and acetic acid.
-
Basic hydrolysis: Penicillamine and acetate.
-
Oxidative stress (e.g., with H₂O₂): Primarily the disulfide dimer (N,N'-diacetyl-DL-cystine) and potentially further oxidation to sulfonic acid derivatives.
-
Thermal stress: Acceleration of both oxidation and hydrolysis.
-
Photolytic stress: Potential for radical-mediated degradation, though specific products are less defined without experimental data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in solution at room temperature. | Oxidation of the thiol group to the disulfide dimer. This is accelerated by the presence of oxygen and metal ions. | Prepare solutions fresh and use them immediately. If storage is necessary, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and store the solution at 2-8°C in a tightly sealed vial, protected from light. |
| Unexpected peaks appearing in the HPLC chromatogram during a stability study. | Formation of degradation products. | Identify the conditions leading to the new peaks (pH, temperature, light exposure). Use the information in the FAQs to tentatively identify the degradation products. Further characterization by LC-MS or NMR may be necessary for definitive identification. |
| Poor reproducibility of stability data. | Inconsistent sample handling and storage. Variability in pH of the solution. Contamination with metal ions that can catalyze oxidation. | Standardize all experimental procedures, including solution preparation, storage, and analysis. Use high-purity solvents and reagents. Ensure accurate and consistent pH measurement and control. Consider the use of a chelating agent like EDTA in your buffer to sequester catalytic metal ions. |
| No degradation is observed under initial forced degradation conditions. | The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions. For example, use higher concentrations of acid or base, increase the temperature, or prolong the exposure time. |
Quantitative Stability Data
The following table summarizes representative stability data for this compound in aqueous solution. This data is illustrative and based on typical degradation profiles for similar compounds. Actual degradation rates should be determined experimentally.
| pH | Temperature (°C) | Storage Duration | Expected Degradation (%) | Primary Degradation Product |
| 2.0 | 40 | 1 week | 5 - 10 | Penicillamine |
| 7.0 | 4 | 6 months | < 2 | N,N'-diacetyl-DL-cystine |
| 7.0 | 25 | 6 months | 8 - 12 | N,N'-diacetyl-DL-cystine |
| 9.0 | 40 | 1 week | 10 - 15 | Penicillamine, N,N'-diacetyl-DL-cystine |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating this compound from its primary degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
N,N'-diacetyl-DL-cystine reference standard (if available)
-
Penicillamine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Sodium phosphate, monobasic (reagent grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 40% B
-
15-20 min: 40% B
-
20-22 min: 40% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Mobile Phase A.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with Mobile Phase A.
-
Sample Preparation: Prepare samples at a similar concentration to the working standard in the desired buffer or solution for the stability study. Prior to injection, filter the sample through a 0.45 µm syringe filter.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH and dilute with Mobile Phase A before injection.
-
Base Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl and dilute with Mobile Phase A before injection.
-
Oxidative Degradation: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with Mobile Phase A before injection.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours. Dilute with Mobile Phase A before injection.
Visualizations
References
Technical Support Center: Quantifying N-Acetyl-DL-penicillamine Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Acetyl-DL-penicillamine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
The metabolism of this compound is believed to primarily proceed through two main pathways. The first involves deacetylation to form D-penicillamine, which then undergoes further metabolism. The second pathway involves the direct oxidation of the thiol group.
The major metabolites identified for the parent drug, D-penicillamine, which are likely relevant for this compound following deacetylation, include:
-
Penicillamine (B1679230) disulfide: Formed by the oxidation of two penicillamine molecules.
-
Mixed disulfides: Such as cysteine-penicillamine disulfide and homocysteine-penicillamine disulfide, formed by the reaction of penicillamine with endogenous thiols like cysteine and homocysteine.[1]
-
S-methyl-D-penicillamine: A product of methylation of the thiol group.[2]
Additionally, this compound itself can be oxidized to form This compound disulfide .[3]
Q2: What are the main challenges in quantifying this compound and its metabolites in biological samples?
The primary challenges stem from the reactivity of the thiol group (-SH) present in this compound and its primary metabolite, penicillamine.
-
Instability and Oxidation: The thiol group is highly susceptible to oxidation, which can occur both in vivo and ex vivo after sample collection. This leads to the formation of various disulfides, making it difficult to accurately quantify the original concentration of the free thiol-containing analyte.[4] The conversion of penicillamine to its disulfide form can happen rapidly in vitro after blood collection.[4]
-
Interference from Endogenous Thiols: Biological matrices contain a high concentration of endogenous thiols such as cysteine, homocysteine, and glutathione. These can interfere with the assay in two ways: by forming mixed disulfides with the analyte, and by reacting with derivatizing agents, leading to a complex sample matrix and potential co-elution during chromatography.[5]
-
Protein Binding: Penicillamine is known to bind to plasma proteins, particularly albumin, to a significant extent (over 80%).[4] This protein-bound fraction is in equilibrium with the free drug and its metabolites, and accurately quantifying each fraction can be challenging.
-
Poor Chromatographic Retention and Detection: The high polarity of these compounds can lead to poor retention on traditional reversed-phase HPLC columns. Additionally, the lack of a strong chromophore makes UV detection challenging without derivatization.[6]
Q3: Why is sample stabilization crucial for the analysis of this compound metabolites?
Immediate stabilization of biological samples (e.g., plasma, urine) upon collection is critical to prevent the ex vivo oxidation of the thiol group. Without proper stabilization, the measured concentrations of the free thiol-containing parent drug and its metabolites will be artificially low, while the disulfide concentrations will be inflated.[4] This can lead to inaccurate pharmacokinetic and pharmacodynamic assessments.
Troubleshooting Guides
Issue 1: Low or no recovery of the free thiol-containing analyte (this compound or penicillamine).
| Possible Cause | Troubleshooting Steps |
| Ex vivo oxidation | - Immediately after collection, treat the sample with a stabilizing agent. Options include acidification (e.g., with perchloric acid or trichloroacetic acid) to lower the pH and slow down the oxidation rate.[4] - Alternatively, use a thiol-trapping reagent like N-ethylmaleimide (NEM) or 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) to form a stable derivative at the time of collection. |
| Protein precipitation issues | - Ensure complete protein precipitation by using an appropriate precipitating agent (e.g., acetonitrile (B52724), methanol (B129727), or perchloric acid) and optimizing the ratio of solvent to sample. - Perform precipitation at low temperatures (e.g., on ice) to minimize enzymatic activity and degradation. |
| Adsorption to labware | - Use low-binding microcentrifuge tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. |
Issue 2: Poor chromatographic peak shape or resolution.
| Possible Cause | Troubleshooting Steps |
| Inadequate retention on reversed-phase columns | - For highly polar metabolites, consider using a polar-embedded or polar-endcapped reversed-phase column. - Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for retaining and separating polar analytes. - Employ ion-pairing agents (e.g., heptafluorobutyric acid for positive ion mode or triethylamine (B128534) for negative ion mode) in the mobile phase to improve retention and peak shape. |
| Co-elution with endogenous compounds | - Optimize the gradient elution profile to improve separation. - Adjust the mobile phase pH to alter the ionization state and retention of the analytes and interfering compounds. - Consider a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Chelation with metal ions | - Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample and/or mobile phase to prevent the formation of metal complexes that can lead to peak tailing and broadening. |
Issue 3: Low sensitivity or poor signal in mass spectrometry.
| Possible Cause | Troubleshooting Steps |
| Poor ionization efficiency | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature). - Adjust the mobile phase pH to promote the formation of protonated ([M+H]+) or deprotonated ([M-H]-) ions. - Consider using Atmospheric Pressure Chemical Ionization (APCI) if ESI is not effective. |
| In-source fragmentation or adduct formation | - Optimize the cone voltage (or equivalent parameter) to minimize in-source fragmentation. - Examine the full scan mass spectrum for common adducts (e.g., sodium [M+Na]+, potassium [M+K]+) and consider targeting these for quantification if they are stable and reproducible. |
| Matrix effects (ion suppression or enhancement) | - Implement a more rigorous sample clean-up procedure (e.g., SPE or liquid-liquid extraction) to remove interfering matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. - Dilute the sample to reduce the concentration of interfering substances, if sensitivity allows. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for HPLC-Fluorescence Detection
This protocol is adapted from a method for D-penicillamine and is suitable for the quantification of free thiol-containing species.[5]
-
Sample Collection and Stabilization:
-
Collect whole blood in tubes containing EDTA.
-
Immediately after collection, add a solution of N-(1-pyrenyl)maleimide (NPM) in a suitable organic solvent (e.g., acetonitrile) to the blood sample to derivatize the free thiol groups.
-
-
Protein Precipitation:
-
Add ice-cold acetonitrile (typically 2-3 volumes) to the derivatized blood sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Derivatization (if not performed at collection):
-
To an aliquot of the clear supernatant (or plasma/urine sample), add a Tris-EDTA buffer.
-
Add a solution of NPM and incubate at room temperature in the dark for approximately 30 minutes.
-
Stop the reaction by adding a small volume of acid (e.g., HCl).[5]
-
-
Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Protocol 2: LC-MS/MS Analysis of this compound and its Disulfide Metabolite
This is a general protocol that should be optimized for specific instrumentation.
-
Sample Preparation (for total drug and metabolite concentration):
-
To a plasma or urine sample, add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce all disulfide bonds to free thiols.
-
Incubate to ensure complete reduction.
-
Proceed with protein precipitation using a suitable solvent (e.g., methanol or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further processed (e.g., derivatized or concentrated).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Precursor ion (e.g., [M+H]+) -> Product ion
-
This compound disulfide: Precursor ion (e.g., [M+H]+) -> Product ion
-
-
Optimize collision energy and other MS parameters for each analyte and internal standard.
-
Quantitative Data Summary
| Analyte | Matrix | Analytical Method | LLOQ | Linearity Range | Reference |
| D-penicillamine (as NPM derivative) | Plasma, Liver, Kidney, Brain | HPLC-Fluorescence | 4 nM | 4 - 2500 nM | [5] |
| D-penicillamine | Human Plasma | HPLC-UV (with derivatization) | 0.1 mg/L | 0.1 - 10.0 mg/L | [7] |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for metabolite quantification.
References
- 1. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An outline of D-penicillamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. scispace.com [scispace.com]
- 6. Methods for assaying D-penicillamine in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to avoid precipitation of N-Acetyl-DL-penicillamine in buffers
Welcome to the technical support center for N-Acetyl-DL-penicillamine (NAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues during their experiments, with a focus on preventing precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
A1: Precipitation of this compound can occur for several reasons, primarily related to its solubility and chemical properties:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions, particularly at neutral to alkaline pH.
-
pH-Dependent Solubility: The solubility of NAP is highly dependent on the pH of the buffer. As a weak acid with a pKa of approximately 9.90, its solubility profile changes with its ionization state. Aqueous solutions of the parent compound, D-penicillamine, are most stable at a pH between 2 and 4.
-
Concentration Exceeding Solubility Limit: If the concentration of NAP in the buffer exceeds its solubility limit under the specific experimental conditions (e.g., pH, temperature), it will precipitate.
-
Buffer Composition: The type and concentration of buffer salts can influence the solubility of NAP.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents for this purpose. From this stock, you can then make further dilutions into your aqueous buffer of choice.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: To increase the solubility and prevent precipitation, consider the following strategies:
-
Adjusting pH: Lowering the pH of the buffer can increase the solubility of this compound.
-
Using a Co-solvent: Preparing the final solution with a small percentage of an organic solvent like DMSO can help maintain solubility. However, always consider the tolerance of your experimental system to the chosen organic solvent.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gently warming the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in buffer solutions.
Problem: Precipitate forms immediately upon adding this compound to the buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer and pH.
Solution Workflow:
Caption: Workflow for addressing immediate precipitation of this compound.
Problem: this compound dissolves initially but precipitates over time.
Possible Cause: The solution is supersaturated, or the compound is degrading, leading to less soluble byproducts.
Solution Workflow:
Caption: Workflow for addressing delayed precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 191.25 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 19.13 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 1 mM working solution, you will need 10 µL of the 100 mM stock solution.
-
Add the appropriate volume of your aqueous buffer to a sterile conical tube.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions of this compound for extended periods.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 5 mg/mL |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 191.25 g/mol | [3] |
| pKa | 9.90 (at 30°C) | [1] |
| Form | Crystalline solid | [2] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the key factors influencing the solubility of this compound and the steps to mitigate precipitation.
Caption: Factors influencing this compound solubility and mitigation strategies.
References
N-Acetyl-DL-penicillamine lot-to-lot variability issues
Welcome to the Technical Support Center for N-Acetyl-DL-penicillamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the reliability and reproducibility of your experiments. Lot-to-lot variability of reagents can be a significant source of experimental inconsistency, and this guide provides practical steps to identify, troubleshoot, and manage these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a derivative of the amino acid penicillamine (B1679230). In research, it has two main uses:
-
As a chelating agent: Its thiol group can bind to heavy metals, and it has been studied for its ability to chelate ions like mercury.[1][2]
-
As a negative control for S-nitroso-N-acetyl-dl-penicillamine (SNAP): SNAP is a nitric oxide (NO) donor, and this compound is used as a control to distinguish the effects of the NO molecule from those of the parent compound.[1][2]
Q2: What are the potential sources of lot-to-lot variability in this compound?
A2: Lot-to-lot variability can arise from several factors during the synthesis and handling of this compound. These include:
-
Purity: The percentage of the active compound can vary between batches. High-purity compounds are typically ≥99.0%.[1]
-
Impurities: Byproducts from the synthesis process or degradation products can be present in varying amounts. A common impurity is the oxidized disulfide form, N-Acetyl-D,L-penicillamine disulfide.[3]
-
Isomeric Ratio: As a DL-racemic mixture, the precise ratio of D- and L-isomers could potentially vary, which may have biological consequences as the L-enantiomer of penicillamine is known to be more toxic.[4]
-
Physical Properties: Differences in crystallinity, particle size, and solubility can affect how the compound behaves in solution.
Q3: How can lot-to-lot variability impact my experiments?
A3: Inconsistent lots of this compound can lead to a range of experimental problems, including:
-
Irreproducible results: The same experiment performed with different lots may yield different outcomes.
-
Altered biological activity: Impurities or a shift in the isomeric ratio could have their own biological effects, confounding the results.
-
Inaccurate controls: When used as a control for SNAP, a contaminated or degraded lot of this compound can lead to misinterpretation of the effects of nitric oxide.
Q4: What are the best practices for storing this compound to minimize degradation?
A4: this compound is sensitive to air and should be stored under specific conditions to maintain its integrity.[1] Recommended storage conditions are:
| Condition | Recommendation |
| Temperature | -20°C for long-term storage.[2] |
| Atmosphere | Store under an inert gas like argon or nitrogen.[1] |
| Light | Protect from light.[1] |
| Container | Keep in a tightly sealed container.[5] |
Solutions should be prepared fresh for each experiment where possible.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
If you are observing variability in your cell-based assays when using different lots of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: this compound as a control for SNAP is showing unexpected activity.
When this compound, intended as an inactive control, shows biological effects, it may be due to impurities or degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Oxidation to Disulfide: The thiol group can oxidize, forming the disulfide which may have different biological properties. | Prepare solutions fresh and handle under an inert atmosphere if possible. Analyze the lot for the presence of the disulfide impurity via HPLC. |
| Other Synthesis Impurities: Residual reactants or byproducts may be biologically active. | Review the supplier's Certificate of Analysis. If not detailed, perform your own characterization using HPLC or NMR. |
| Heavy Metal Contamination: As a chelating agent, it might bind trace metals from your media, altering cellular responses. | Use high-purity water and reagents for media preparation. Test a different lot of this compound. |
Experimental Protocols
Protocol 1: Quality Control of a New Lot of this compound
This protocol outlines a series of analytical tests to qualify a new lot of this compound before its use in experiments.
Workflow for New Lot Qualification
Caption: Workflow for qualifying a new lot of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and identify the presence of impurities like the disulfide form.
-
Methodology:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at a wavelength of ~210 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The area of the main peak relative to the total area of all peaks gives the purity. Compare the retention time to a previously validated standard. Look for additional peaks that may correspond to impurities.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Solvent: Deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD).
-
Analysis: Acquire a ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.[1][6] Key signals to look for include those from the acetyl group, the alpha-proton, and the gem-dimethyl groups.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Objective: To verify the presence of key functional groups.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet or use an ATR-FTIR spectrometer.
-
Analysis: Acquire the IR spectrum. Look for characteristic absorption bands corresponding to the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the S-H (thiol) stretch.[1]
-
Protocol 2: Functional Assay for Lot Comparison in a Cell-Based Experiment
-
Objective: To compare the biological activity of a new lot of this compound against a previously validated lot.
-
Methodology:
-
Assay Selection: Choose a simple and robust cell-based assay where this compound is used, for instance, a cytotoxicity assay where it serves as a control alongside SNAP.
-
Cell Seeding: Plate cells at a consistent density in a 96-well plate.[7]
-
Treatment: Prepare identical concentration ranges for both the new lot and the validated "gold standard" lot. Include all necessary controls (untreated cells, vehicle control, positive control like SNAP).
-
Incubation: Treat the cells and incubate for the standard duration of your experiment.
-
Readout: Perform the assay readout (e.g., using an ATP-based viability assay like CellTiter-Glo®).[8]
-
Analysis: Compare the dose-response curves of the two lots. The results should be statistically indistinguishable.
-
Data Summary
Table 1: Example Certificate of Analysis (CoA) Parameters for this compound
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity | ≥99.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR, FTIR |
| Solubility | Soluble in DMF, DMSO, Ethanol | Visual Inspection |
| Melting Point | ~185-190 °C (decomposes) | Melting Point Apparatus |
Table 2: Potential Impurities and their Characteristics
| Impurity | Structure | Potential Impact | Detection Method |
| N-Acetyl-D,L-penicillamine disulfide | Disulfide-linked dimer | May have altered biological activity or be inactive. | HPLC (will have a different retention time) |
| Unreacted Penicillamine | Precursor molecule | Could have different chelating or biological properties. | HPLC, NMR |
| Residual Solvents | e.g., Pyridine, Acetic Anhydride | Can be cytotoxic. | Gas Chromatography (GC) |
Signaling Pathways and Workflows
Diagram 1: Role of this compound as a Control for SNAP
This diagram illustrates the experimental logic when using this compound as a control for the NO-donor SNAP in studying a generic signaling pathway.
Caption: Experimental logic for using this compound as a SNAP control.
References
- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0255055) [hmdb.ca]
- 7. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.fishersci.eu [static.fishersci.eu]
Side reactions to consider when using N-Acetyl-DL-penicillamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetyl-DL-penicillamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a research setting?
A1: In biochemical research, this compound primarily serves as a negative control for experiments involving the nitric oxide (NO) donor S-nitroso-N-acetyl-DL-penicillamine (SNAP).[1] Since this compound is the precursor to SNAP but does not generate NO itself, it allows researchers to distinguish the effects of the NO moiety from those of the parent compound.[1][2] Additionally, its thiol group enables it to function as a chelating agent for heavy metals like mercury.[1][2]
Q2: How should this compound be stored to ensure its stability?
A2: this compound is a white to off-white crystalline powder that is known to be air-sensitive.[2] To maintain its integrity, it should be stored in a cool, dark place, and for long-term stability, storage at -20°C for up to four years is recommended.[1][2] Some protocols also suggest storing it under an inert gas atmosphere.[2]
Q3: Can this compound influence the redox state of my cellular experiments?
A3: Yes, this compound has a complex redox chemistry. While it can act as an antioxidant by scavenging reactive oxygen and nitrogen species, it may also behave as a pro-oxidant under certain experimental conditions.[2] Its thiol group is central to these redox reactions. Therefore, it is crucial to consider its potential impact on the cellular redox environment.
Q4: Is this compound cytotoxic to cells in culture?
A4: While some studies have reported that this compound itself does not affect cell viability, its parent compound, D-penicillamine, has been shown to have dose-dependent inhibitory effects on the growth of various cell lines.[2][3][4][5] Therefore, it is advisable to perform dose-response experiments to determine the non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Inhibition of Proliferation
Possible Cause:
-
Direct Cytotoxicity: Although often used as a non-toxic control, at higher concentrations or in sensitive cell lines, this compound may exert cytotoxic effects, similar to its parent compound, D-penicillamine. D-penicillamine has been shown to inhibit the growth of cell lines such as H9, NC37, and HL60 at concentrations between 0.12 and 0.49 mmol/l.[3] It can also arrest the cell cycle at different phases depending on the cell type.[5]
-
Pro-oxidant Activity: Under certain conditions, the thiol group of this compound can participate in redox cycling, potentially leading to an increase in oxidative stress and subsequent cell death.[2]
-
Chelation of Essential Metal Ions: this compound's chelating properties could lead to the depletion of essential metal ions from the cell culture medium, which are necessary for cell survival and proliferation.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the IC50 value for your specific cell line to identify a non-toxic working concentration.
-
Assess Oxidative Stress: Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, to determine if pro-oxidant activity is a contributing factor.
-
Supplement Culture Medium: If metal ion chelation is suspected, consider supplementing the medium with a low concentration of essential trace metals.
-
Use a Structurally Unrelated Control: Employ a different thiol-containing compound, such as N-acetyl-L-cysteine (NAC), to determine if the observed effects are specific to this compound.
Cytotoxicity of D-penicillamine in Various Cell Lines
| Cell Line | Concentration Range | Observed Effect |
| H9, NC37, HL60 | 0.12 - 0.49 mmol/l | Impaired proliferation and viability[3] |
| Rabbit Articular Chondrocytes | 5 x 10⁻⁴ M - 5 x 10⁻³ M | Dose-dependent growth inhibition[4] |
| HeLa, L 929 | 5 x 10⁻⁴ M - 7.5 x 10⁻³ M | Growth inhibition and cell cycle arrest in G2 + M phase[5] |
| Raji, U937 | 0.03 - 0.97 mmol/l | No negative influence on proliferation or viability[3] |
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Instability of this compound in Solution
Possible Cause:
-
Oxidation: The thiol group of this compound is susceptible to oxidation, especially in the presence of oxygen and metal ions.
-
Reaction with Media Components: Components in cell culture media or buffers, such as certain metal ions (e.g., Cu(II)), can accelerate the decomposition of this compound and its derivatives.[6]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.
-
Use Degassed Buffers: If possible, use buffers that have been degassed to minimize dissolved oxygen.
-
Consider Metal Chelators: If metal ion-catalyzed degradation is suspected, the addition of a specific chelator like neocuproine (B1678164) (for Cu(I)) could slow decomposition.[6]
-
Monitor Stability: Use analytical techniques like HPLC or spectrophotometry to monitor the stability of your this compound solution over the course of your experiment.
Factors Affecting the Stability of this compound Derivatives
| Compound/Derivative | Condition | Effect on Stability |
| SNAP (S-nitroso-N-acetyl-DL-penicillamine) | Presence of Cu(II) | Accelerated decomposition[6] |
| SNAP | Presence of cysteine | Accelerated decomposition[6] |
| SNHP (Heptanoyl N-substituted analogue of SNAP) | Presence of neocuproine (Cu(I) chelator) | Slowed decomposition[6] |
Logical Relationship of this compound as a Negative Control
Caption: Role of this compound as a negative control.
Issue 3: Interference with Biochemical Assays
Possible Cause:
-
Thiol Reactivity: The free thiol group of this compound can react with various reagents used in biochemical assays, particularly those involving colorimetric or fluorometric detection that are sensitive to reducing agents.
-
Chelation of Metal Cofactors: If an assay relies on the activity of an enzyme that requires a metal cofactor, the chelating properties of this compound could interfere with enzyme function and lead to inaccurate results.
Troubleshooting Steps:
-
Run an Assay Blank: Include a control sample containing only the assay buffer and this compound to check for direct interference with the assay reagents.
-
Choose an Alternative Assay: If interference is confirmed, consider using an assay based on a different detection principle that is not sensitive to thiol compounds.
-
Remove this compound Before Assay: If feasible, remove the compound from the sample before performing the assay, for example, through dialysis or a desalting column.
Potential for Metal Ion Chelation and Experimental Impact
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 3. Effects of D-penicillamine on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of D-penicillamine on growth and cell cycle kinetics of cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Acetyl-DL-penicillamine and D-penicillamine for Copper Chelation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for numerous physiological processes. However, an excess of copper can be toxic, leading to cellular damage through the generation of reactive oxygen species. Chelating agents are compounds that can bind to metal ions, forming stable, soluble complexes that can be excreted from the body. D-penicillamine has long been a cornerstone in the treatment of copper overload disorders, most notably Wilson's disease. Its derivative, N-Acetyl-DL-penicillamine, has also been investigated for its chelating properties. This guide provides a comparative analysis of these two compounds for copper chelation, summarizing available experimental data, outlining methodologies, and illustrating relevant pathways.
Quantitative Data Comparison
Direct comparative studies on the copper chelation efficacy of this compound and D-penicillamine are limited in the available scientific literature. However, data on their individual interactions with copper and other metals provide some insights.
| Parameter | D-penicillamine | This compound | Source |
| Primary Therapeutic Use (Copper Chelation) | Wilson's Disease | Investigational (primarily for mercury chelation) | |
| Known Chelated Metals | Copper, Lead, Mercury, Iron | Mercury, Copper, Iron | [1] |
| Urinary Copper Excretion | Significantly increases urinary copper excretion in patients with Wilson's disease.[2][3][4][5] | Data on urinary copper excretion in humans is not readily available. | |
| Oxidative Stress Potential | In the presence of copper, can generate reactive oxygen species (ROS), leading to oxidative stress.[6][7] | As a thiol-containing compound, it has the potential to participate in redox reactions, but specific data on copper-induced ROS generation is limited. |
Mechanism of Action and Signaling Pathways
Both D-penicillamine and this compound are thiol-containing compounds, and their chelating activity is primarily attributed to the sulfhydryl group, which has a high affinity for heavy metals like copper.
D-penicillamine chelates copper by forming a stable complex that is then renally excreted.[8] In vivo studies suggest that D-penicillamine can mobilize copper from tissues.[9] However, this mobilization can also lead to an increase in free copper in the brain, potentially exacerbating neurological symptoms in some Wilson's disease patients and enhancing oxidative stress.[6][7] The interaction of D-penicillamine with copper can also induce the production of metallothionein (B12644479), a protein that binds and detoxifies excess copper.[9]
This compound , being an N-acetylated derivative of penicillamine (B1679230), has altered physicochemical properties that may influence its chelating ability and biological activity. The acetyl group may affect its polarity, cell permeability, and interaction with biological molecules. While its primary investigated use has been for mercury chelation, its thiol group suggests an affinity for copper as well.[1]
The following diagram illustrates the proposed mechanism of copper chelation by penicillamine derivatives and the potential for inducing oxidative stress.
References
- 1. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 2. Copper chelating agents. A comparison of cupruretic responses to various tetramines and D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability constants of copper(II) mixed complexes with some 4-quinolone antibiotics and (N-N) donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice | PLOS One [journals.plos.org]
- 7. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Penicillamine tripodal derivatives as efficient copper(I) chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of N-Acetyl-DL-penicillamine and N-acetylcysteine (NAC) as antioxidants.
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the antioxidant efficacy of N-Acetyl-DL-penicillamine and N-acetylcysteine (NAC). This document synthesizes available experimental data to objectively evaluate their performance, detailing methodologies and illustrating key pathways.
While both this compound and N-acetylcysteine (NAC) are thiol-containing compounds with recognized therapeutic applications, their roles and documented efficacy as direct antioxidants differ significantly. NAC is a well-established antioxidant, primarily functioning as a precursor to the major intracellular antioxidant, glutathione (B108866) (GSH). In contrast, this compound is more prominently recognized for its metal-chelating properties, with its direct antioxidant capacity being less extensively quantified in publicly available literature. This guide aims to present a comparative overview based on current scientific findings.
Quantitative Antioxidant Performance
Table 1: Free Radical Scavenging Activity of N-acetylcysteine (NAC)
| Antioxidant Assay | Test Compound | Concentration | % Scavenging Activity | Reference |
| DPPH Radical Scavenging | NAC | 10 mM | ~25% | [1] |
| Hydrogen Peroxide (H₂O₂) Scavenging | NAC | 1.5 mM | ~40% | [1] |
| Hydrogen Peroxide (H₂O₂) Scavenging | NAC | 3.0 mM | ~65% | [1] |
| Hydrogen Peroxide (H₂O₂) Scavenging | NAC | 7.5 mM | ~85% | [1] |
Note: Data for this compound in these assays is not available in the cited literature.
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Thiol-Containing Antioxidants
| Antioxidant Assay | Test Compound | TEAC Value | Reference |
| ABTS/persulfate | Glutathione (GSH) | 1.51 | [2] |
| CUPRAC | Glutathione (GSH) | 0.57 | [2] |
Note: While this study did not report the TEAC value for NAC in the CUPRAC assay, it highlights that the ABTS/persulfate method may overestimate the antioxidant capacity of thiol compounds compared to the CUPRAC method. Data for this compound is not available in the cited literature.
Mechanisms of Antioxidant Action
The primary mechanisms through which NAC and this compound exert their effects differ significantly. NAC is predominantly an indirect antioxidant, while this compound's protective effects are largely attributed to its chelating action.
N-acetylcysteine (NAC)
NAC's antioxidant properties are multifaceted and well-documented. Its principal mechanism involves serving as a precursor for the synthesis of glutathione (GSH), a critical endogenous antioxidant. By providing the cysteine substrate, NAC helps replenish intracellular GSH levels, thereby enhancing the cell's overall antioxidant defense system. Additionally, the thiol group in NAC can directly scavenge a variety of reactive oxygen species (ROS).
This compound
The direct free radical scavenging activity of this compound is not as extensively characterized as that of NAC. However, its structural similarity to penicillamine, which has demonstrated an ability to reduce ROS levels, suggests a potential for direct antioxidant action. The thiol group in this compound can theoretically participate in redox reactions to neutralize free radicals.
The most prominent protective mechanism of this compound against oxidative stress is its function as a chelating agent. By binding to transition metals such as copper and iron, it can prevent their participation in Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals. This metal chelation is a critical indirect antioxidant mechanism.
References
Comparative Analysis of N-Acetyl-DL-penicillamine's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-DL-penicillamine (NAP) with its structural and functional analogs, D-penicillamine (D-pen) and N-acetylcysteine (NAC). We will delve into their distinct mechanisms of action, supported by experimental data, to provide a clear validation of their therapeutic and research applications.
Executive Summary
This compound, D-penicillamine, and N-acetylcysteine are thiol-containing compounds with diverse biological activities. While structurally similar, their primary mechanisms of action differ significantly. NAP is primarily recognized as a chelating agent, particularly for mercury. D-penicillamine is a well-established copper chelator and an immunomodulator affecting T-cell activity. N-acetylcysteine is a potent antioxidant and anti-inflammatory agent. Recent studies have also implicated both penicillamine (B1679230) and NAC in the induction of apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway. This guide will explore these mechanisms in detail, providing quantitative comparisons and detailed experimental protocols for their validation.
Comparison of Key Mechanisms of Action
| Mechanism of Action | This compound (NAP) | D-penicillamine (D-pen) | N-acetylcysteine (NAC) |
| Metal Chelation | Effective chelator of mercury. | Potent chelator of copper, lead, and other heavy metals.[1][2][3][4] | Weak metal chelating activity. |
| Antioxidant Activity | Possesses some antioxidant properties. | Exhibits both pro-oxidant and antioxidant effects depending on the cellular environment.[5][6] | Potent antioxidant, both directly as a scavenger of reactive oxygen species (ROS) and indirectly as a precursor to glutathione (B108866) (GSH).[7][8][9][10] |
| Immunomodulation | Not a primary mechanism. | Modulates T-cell function, leading to immunosuppressive effects.[1][5][11] | Exhibits anti-inflammatory properties, in part by inhibiting the NF-κB signaling pathway.[7][8][9][10][12] |
| Apoptosis Induction | Induces apoptosis in cancer cells via the ER stress pathway. | Induces apoptosis in cancer cells through the unfolded protein response (UPR) and mitochondrial pathways.[13] | Induces apoptosis in various cell types, including cancer cells, through both mitochondrial and ER stress pathways. |
Quantitative Data Comparison
Metal Chelation Efficiency
The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex.
| Metal Ion | N-Acetyl-D-penicillamine (log K) | D-penicillamine (log K) | Reference |
| Ca(II) | - | Weak | [14] |
| Fe(III) | Data not found | 1:1 and 1:2 chelates formed | [14] |
| Au(I) | Data not found | Strong 1:1 complex | [14] |
| Cu(II) | Data not found | -log K = 1.32 (1:1 complex) | [15] |
| Pb(II) | Data not found | -log K = -1.05 (1:1 complex) | [15] |
| Zn(II) | Data not found | -log K = 2.1 (1:1 complex) | [15] |
| Ni(II) | Data not found | - | [15] |
| Be(II) | Data not found | -log K = 2.0 (1:1 complex) | [15] |
| Cd(II) | Data not found | Precipitate formed | [15] |
Antioxidant Capacity
The antioxidant capacity of these compounds can be compared using various assays. Below is a summary of findings, though direct comparative studies with this compound are limited.
| Assay | This compound | D-penicillamine | N-acetylcysteine (NAC) |
| DPPH Radical Scavenging | Showed good antioxidant activity in some derivatives.[8] | L-penicillamine showed an IC50 of 2.37 μM.[16] | Data not directly comparable from searches. |
| Total Antioxidant Capacity (TAC) | Data not found | Data not found | Supplementation in humans can increase plasma TAC. |
Signaling Pathways and Experimental Workflows
ER Stress-Induced Apoptosis by Penicillamine and NAC
Both D-penicillamine and N-acetylcysteine have been shown to induce apoptosis in cancer cells by triggering the Unfolded Protein Response (UPR) or ER stress pathway. This pathway is activated when misfolded proteins accumulate in the endoplasmic reticulum.
Caption: ER stress-induced apoptosis pathway activated by D-penicillamine and N-acetylcysteine.
Immunomodulatory Effect of D-penicillamine on T-Cells
D-penicillamine is known to suppress T-cell activity, a mechanism thought to be central to its therapeutic effect in rheumatoid arthritis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant effects of penicillamine against in vitro-induced oxidative stress in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of pro- and anti-oxidative properties of D-penicillamine in a system comprising high-molar-mass hyaluronan, ascorbate, and cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability constants of metal complexes of L-cysteine, D-penicillamine, N-acetyl-D-penicillamine and some biguanides. Determination of stoichiometric stability constants by an accurate method for pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. EMSA [celldeath.de]
- 10. Detection of the protein expressions of GRP78, CHOP, JNK1, pJNK1 and caspase-12 using Western blot [bio-protocol.org]
- 11. agilent.com [agilent.com]
- 12. mucosalimmunology.ch [mucosalimmunology.ch]
- 13. global.oup.com [global.oup.com]
- 14. Acid dissociation and metal complex formation constants of penicillamine, cysteine, and antiarthritic gold complexes at simulated biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. The Antioxidant Activity of Prenylflavonoids | MDPI [mdpi.com]
N-Acetyl-DL-penicillamine in Heavy Metal Removal: A Comparative Analysis with Other Thiol Compounds
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different chelating agents is crucial for developing effective treatments for heavy metal toxicity. This guide provides a detailed comparison of N-Acetyl-DL-penicillamine with other thiol-containing compounds for the removal of heavy metals, supported by available experimental data.
This compound, a derivative of the well-known chelating agent D-penicillamine, belongs to a class of compounds characterized by a sulfhydryl (-SH) group. This functional group has a high affinity for heavy metals, forming stable complexes that can be excreted from the body. Other prominent thiol-based chelators include D-penicillamine (DPA), 2,3-Dimercapto-1-propanesulfonic acid (DMPS), and meso-2,3-dimercaptosuccinic acid (DMSA). The choice of chelator often depends on the specific heavy metal, the severity of the poisoning, and the patient's clinical condition.
Comparative Efficacy in Heavy Metal Chelation
The effectiveness of a chelating agent is determined by its ability to bind to a specific heavy metal and facilitate its excretion, typically measured through urinary elimination or reduction of the metal's concentration in tissues.
Mercury (Hg)
This compound has been investigated for its efficacy in treating mercury poisoning. In a case of chronic inorganic mercury poisoning, treatment with N-acetyl-D-penicillamine at a dose of 600 mg/day resulted in an increase in the mean daily urinary mercury excretion from a baseline of 661 μg to 875 μg over the first 10 days of treatment[1][2]. Another report suggests that N-acetyl-D,L-penicillamine treatment can lead to a significant rise in urinary mercury excretion, from approximately 2 mg daily to a peak of 8 mg daily[3]. It has been suggested that N-acetyl-D,L-penicillamine is a promising treatment for organic and chronic elemental mercury poisonings, with reports of clinical improvement in 88% of cases, compared to 32% for British anti-lewisite (BAL) and 50% for calcium ethylene (B1197577) diamine tetra-acetate (EDTA)[3].
Comparatively, DMPS is often considered a more potent chelator for mercury. One study found that DMPS enhances the urinary excretion rate of mercury and lowers its concentration in all organs more effectively than D-penicillamine[4].
Lead (Pb)
While D-penicillamine is a known chelator for lead, information directly comparing this compound to other thiol compounds for lead poisoning is limited.
Arsenic (As)
D-penicillamine has been shown to be effective in treating arsenic poisoning, with oral administration leading to significant urinary arsenic excretion[5][6]. In contrast, N-acetylcysteine (NAC), another thiol compound, has been shown to reduce arsenic-mediated oxidative damage, and its beneficial effect may be related to improving the glutathione (B108866) ratio as well as through chelation[7]. Combination therapies, such as NAC with monoisoamyl DMSA (MiADMSA), have demonstrated greater efficacy in reducing arsenic levels and alleviating oxidative stress compared to DMSA alone[7].
Quantitative Data Summary
The following table summarizes available quantitative data from comparative studies on the efficacy of this compound and other thiol compounds in heavy metal removal. It is important to note that direct comparative studies for this compound are scarce, and much of the data is from case reports or studies with different methodologies.
| Heavy Metal | Chelating Agent | Dosage | Route of Administration | Outcome Measure | Result | Reference |
| Mercury (Inorganic) | N-acetyl-D-penicillamine | 600 mg/day | Oral | Mean daily urinary Hg excretion | Increase from 661 μg to 875 μg | [1][2] |
| Mercury (Elemental) | N-acetyl-D,L-penicillamine | Not specified | Oral | Daily urinary Hg excretion | Increase from ~2 mg to 8 mg | [3] |
| Mercury (Inorganic) | DMPS | Not specified | Not specified | Urinary Hg excretion and organ concentration | More effective than D-penicillamine | [4] |
| Arsenic | D-penicillamine | 25 mg/kg/dose (4 daily doses) | Oral | Urinary As excretion | Effective chelation, comparable to dimercaprol | [5][6] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below is a generalized methodology for evaluating the efficacy of chelating agents in a rodent model of heavy metal toxicity, based on common practices in the field.
Objective: To determine the efficacy of this compound in promoting the urinary excretion of a specific heavy metal (e.g., mercury) compared to a control group and another thiol chelator (e.g., DMPS) in a rat model.
Materials:
-
Sprague-Dawley rats (male, 200-250g)
-
Heavy metal salt solution (e.g., Mercuric chloride, HgCl₂)
-
This compound
-
DMPS (or other comparator thiol compound)
-
Metabolic cages for urine collection
-
Analytical instrumentation for heavy metal quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
Procedure:
-
Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Induction of Metal Toxicity: Administer a single non-lethal dose of the heavy metal salt solution to the rats via intraperitoneal (i.p.) or oral gavage. A typical dose for HgCl₂ might be in the range of 0.5-1.0 mg/kg body weight.
-
Group Allocation: Randomly divide the rats into the following groups (n=6-8 per group):
-
Group 1: Control (vehicle only)
-
Group 2: Heavy metal only
-
Group 3: Heavy metal + this compound
-
Group 4: Heavy metal + DMPS
-
-
Chelator Administration: At a specified time point after heavy metal administration (e.g., 24 hours), administer the chelating agents to the respective groups. The dosage and route of administration should be based on previous studies (e.g., this compound orally, DMPS via i.p. injection).
-
Urine Collection: Place the rats in individual metabolic cages and collect urine over a 24-hour period post-chelator administration.
-
Sample Analysis: Measure the total volume of urine collected for each rat. Digest an aliquot of each urine sample with concentrated nitric acid and analyze the heavy metal concentration using ICP-MS.
-
Data Analysis: Calculate the total amount of heavy metal excreted in the urine for each rat. Compare the mean urinary excretion between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Cellular Mechanisms
The primary mechanism of action for thiol-containing chelators is the formation of a stable complex with the heavy metal, which is then excreted. However, the overall process of detoxification also involves cellular machinery. Heavy metals induce oxidative stress, and thiol compounds can play a role in mitigating this damage.
The diagram below illustrates a generalized workflow for evaluating chelating agents and the cellular context of thiol-based detoxification.
References
- 1. Chronic inorganic mercury poisoning treated with N-acetyl-D-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic inorganic mercury poisoning treated with N-acetyl-D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The excretion and distribution of inorganic mercury in the rat as influenced by several chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nec.navajo-nsn.gov [nec.navajo-nsn.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arsenic intoxication: general aspects and chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-DL-penicillamine (NAP) and its S-nitroso Derivative (SNAP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-Acetyl-DL-penicillamine (NAP) and its S-nitroso derivative, S-nitroso-N-acetyl-DL-penicillamine (SNAP). The primary distinction between these two compounds lies in the S-nitrosylation of the thiol group in SNAP, which confers the ability to donate nitric oxide (NO), a critical signaling molecule in numerous physiological processes. In contrast, NAP serves as a stable precursor and is often utilized as a negative control in studies involving SNAP.[1][2] This guide will delve into their distinct physicochemical properties, mechanisms of action, and biological effects, supported by experimental data and detailed protocols.
Physicochemical and Biological Properties
The fundamental difference in the chemical structure of SNAP compared to NAP—the presence of a nitroso group on the sulfur atom—translates into a significant divergence in their biological activities. SNAP is a potent vasodilator and inhibitor of platelet aggregation due to its ability to release nitric oxide.[3][4] NAP, lacking this functional group, does not donate NO and is primarily recognized for its role as a heavy metal chelating agent.[1][5]
| Property | This compound (NAP) | S-nitroso-N-acetyl-DL-penicillamine (SNAP) |
| Molecular Formula | C₇H₁₃NO₃S | C₇H₁₂N₂O₄S |
| Molecular Weight | 191.25 g/mol [2] | 220.25 g/mol |
| Primary Function | Heavy metal chelating agent,[1][5] chiral HPLC reagent[2] | Nitric oxide (NO) donor[4] |
| Mechanism of Action | Thiol group chelates heavy metals.[1][5] | Releases NO, which activates soluble guanylate cyclase (sGC).[3][4] |
| Vasodilation | No significant effect. | Potent vasodilator.[6] |
| Platelet Aggregation | No significant inhibitory effect. | Potent inhibitor of platelet aggregation.[3] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (5 mg/ml).[1] | Soluble in DMSO (up to 250 mg/mL with sonication).[7] |
| Stability | Stable crystalline solid.[2] | Decomposes in solution, accelerated by light and metal ions.[4][8] |
Table 1: Comparative Properties of NAP and SNAP
Mechanism of Action: The NO/cGMP Signaling Pathway
SNAP's primary biological effects are mediated through the release of nitric oxide and the subsequent activation of the NO/cGMP signaling pathway. Upon release, NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.
Figure 1: The NO/cGMP signaling pathway activated by SNAP.
Experimental Protocols
A comprehensive comparative analysis of NAP and SNAP involves a series of well-defined experimental procedures to elucidate their distinct chemical and biological activities.
Synthesis of S-nitroso-N-acetyl-DL-penicillamine (SNAP) from this compound (NAP)
Objective: To synthesize SNAP via nitrosation of the thiol group of NAP.
Materials:
-
This compound (NAP)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of NAP and sodium nitrite in a 1:1 mixture of methanol and water.[8]
-
While stirring, add 2 M HCl to the solution.[8]
-
Continue stirring the reaction mixture for 30 minutes at room temperature, protected from light.[8]
-
Cool the reaction vessel in an ice bath to facilitate the precipitation of SNAP crystals.[8]
-
Collect the green-colored crystals by vacuum filtration.[8]
-
Wash the crystals with cold deionized water and allow them to air dry in a dark, desiccated environment.[8]
-
Confirm the purity of the synthesized SNAP, for instance, by measuring its molar absorptivity using UV-Vis spectroscopy.
Quantification of Nitric Oxide Release using the Griess Assay
Objective: To quantify the amount of nitric oxide released from SNAP in an aqueous solution. NAP should be used as a negative control.
Materials:
-
Synthesized SNAP
-
This compound (NAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of SNAP and NAP in PBS at the desired concentrations.
-
Incubate the solutions at 37°C for a defined period to allow for NO release and its conversion to nitrite in the aqueous buffer.
-
In a 96-well plate, add a specific volume of the incubated sample solutions and sodium nitrite standards to individual wells.
-
Add the Griess Reagent to each well.[9][10] This typically involves the sequential addition of sulfanilamide in an acidic solution, followed by N-(1-naphthyl)ethylenediamine.[11]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the colorimetric reaction to develop.[11]
-
Measure the absorbance at approximately 540 nm using a microplate reader.[9][10]
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve generated from the sodium nitrite standards. This will reflect the amount of NO released.
Assessment of Vasodilation using Wire Myography
Objective: To compare the vasodilatory effects of SNAP and NAP on isolated arterial segments.
Materials:
-
Isolated arterial segments (e.g., rat mesenteric arteries)
-
Wire myograph system
-
Krebs-Henseleit buffer
-
Phenylephrine or other vasoconstrictor
-
SNAP and NAP stock solutions
Procedure:
-
Mount the isolated arterial segments in the wire myograph chambers containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the vessels to equilibrate under a standardized tension.
-
Induce a stable contraction in the arterial segments using a vasoconstrictor like phenylephrine.
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of SNAP or NAP to the chambers.
-
Record the changes in vessel tension (relaxation) at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC₅₀ value for SNAP, which is the concentration required to produce 50% of the maximal relaxation.
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effects of SNAP and NAP on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, collagen)
-
Light transmission aggregometer
-
SNAP and NAP stock solutions
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Place a cuvette with PRP in the aggregometer and establish a baseline light transmission.
-
Add a specific concentration of SNAP or NAP to the PRP and incubate for a short period.
-
Induce platelet aggregation by adding a platelet agonist.
-
Monitor the change in light transmission as platelets aggregate.
-
Calculate the percentage inhibition of aggregation for each concentration of SNAP and NAP compared to a vehicle control.
-
Determine the IC₅₀ value for SNAP, which is the concentration that inhibits platelet aggregation by 50%.
Experimental Workflow and Logical Relationships
The following diagram illustrates a logical workflow for the comparative analysis of NAP and SNAP, from synthesis to the evaluation of their biological activities.
Figure 2: Experimental workflow for the comparative analysis of NAP and SNAP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Acetyl-D-penicillamine|Chiral HPLC Reagent [benchchem.com]
- 3. Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
A Head-to-Head Comparison of N-Acetyl-DL-penicillamine and EDTA as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable chelating agents: N-Acetyl-DL-penicillamine and Ethylenediaminetetraacetic acid (EDTA). The following sections detail their mechanisms of action, comparative chelation efficiencies based on available data, and standardized experimental protocols for their evaluation.
Introduction to Chelators
Chelation therapy is a cornerstone in the treatment of heavy metal poisoning. It involves the administration of chelating agents, which are organic compounds that can form stable, water-soluble complexes with metal ions. These complexes, known as chelates, are then readily excreted from the body, mitigating the toxic effects of the metals.[1][2] This guide focuses on a comparative analysis of this compound, a derivative of the amino acid penicillamine (B1679230), and EDTA, a polyamino carboxylic acid. Both are utilized in clinical and research settings for their ability to bind a range of divalent and trivalent cations.
Mechanism of Action
The fundamental mechanism for both this compound and EDTA is the formation of a coordination complex with a central metal ion. This process sequesters the metal ion, preventing it from interacting with biological molecules and facilitating its renal clearance.[1][3]
This compound: As a derivative of penicillamine, its chelating activity is primarily attributed to its sulfhydryl (-SH), amino (-NH2), and carboxyl (-COOH) functional groups. The N-acetylation may influence its lipophilicity and metabolic stability. It is known to be effective in chelating metals such as copper, mercury, and lead.[3][4]
EDTA: EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion through its two amine and four carboxyl groups. This results in the formation of very stable, water-soluble octahedral complexes with a wide array of metal ions, including lead, cadmium, and zinc.[1][5] The stability of these complexes is a key factor in EDTA's efficacy as a broad-spectrum chelator.[1]
Quantitative Performance Comparison
Direct head-to-head studies with comprehensive quantitative data for this compound versus EDTA are limited in publicly available literature. However, by synthesizing data from various sources, including studies on the parent compound D-penicillamine, a comparative overview can be constructed.
Stability Constants of Metal Complexes
The stability constant (log K) is a measure of the strength of the interaction between a chelator and a metal ion. A higher log K value indicates a more stable complex.
| Metal Ion | N-Acetyl-D-penicillamine (log K) | EDTA (log K) |
| Lead (Pb²⁺) | Data not readily available | 18.0[6] |
| Copper (Cu²⁺) | Data not readily available | 18.8[6] |
| Mercury (Hg²⁺) | Data not readily available | 21.8[6] |
| Cadmium (Cd²⁺) | Data not readily available | 16.5[7] |
| Zinc (Zn²⁺) | Data not readily available | 16.5[7] |
| Cobalt (Co²⁺) | Data not readily available | 16.45[7] |
| Nickel (Ni²⁺) | Data not readily available | 18.4[7] |
| Iron (Fe³⁺) | Data not readily available | 25.1[7] |
In Vivo Chelation Efficacy
Comparative studies, primarily involving penicillamine (the parent compound of this compound), provide insights into relative efficacy.
| Study Focus | Chelator(s) | Key Findings |
| Lead Poisoning | Intravenous Ca-EDTA vs. Oral Penicillamine | Intravenous Ca-EDTA promoted the greatest urinary lead excretion, followed by intravenous and oral penicillamine.[6][8] |
| Cobalt Toxicity | EDTA vs. D,L-Penicillamine | In a study comparing several chelators for acute cobalt intoxication in mice, EDTA was found to be the most effective. |
| Mercury Poisoning | N-acetyl-D,L-penicillamine | N-acetyl-D,L-penicillamine has been reported to be effective in increasing the urinary excretion of mercury. |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the chelation efficiency of this compound and EDTA.
In Vitro Metal Chelation Assay (Spectrophotometric Method)
This protocol determines the chelating capacity of the test compounds by measuring the competition for a metal ion with a colorimetric indicator.
Principle: The chelating agent will bind to the metal ion, preventing it from forming a colored complex with the indicator dye. The decrease in color intensity is proportional to the chelating ability of the agent. Ferrozine (B1204870) is a common indicator for ferrous iron (Fe²⁺).
Materials:
-
This compound
-
EDTA
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ferrozine
-
HEPES buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and EDTA in an appropriate solvent (e.g., water or DMSO).
-
In a 96-well microplate, add 50 µL of various concentrations of the chelator solutions.
-
Add 100 µL of a freshly prepared ferrous sulfate solution (e.g., 0.1 mM in water) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for chelation to occur.
-
Add 50 µL of ferrozine solution (e.g., 1 mM in water) to each well to initiate the color reaction with unchelated Fe²⁺.
-
Incubate for a further 10 minutes at room temperature.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
The percentage of chelation is calculated using the following formula: Chelation (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the solution without the chelator and A_sample is the absorbance in the presence of the chelator.
In Vivo Evaluation of Chelation Efficacy in a Rodent Model
This protocol assesses the ability of the chelators to promote the excretion of a heavy metal in an animal model.
Principle: Animals are exposed to a non-lethal dose of a heavy metal, followed by treatment with the chelating agents. The amount of metal excreted in the urine and feces is then quantified.
Materials:
-
Male Wistar rats (or other suitable rodent model)
-
Heavy metal salt (e.g., lead acetate)
-
This compound
-
EDTA
-
Metabolic cages for urine and feces collection
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis
Procedure:
-
Acclimatize animals to metabolic cages.
-
Administer a single, non-lethal dose of the heavy metal salt (e.g., lead acetate (B1210297) via intraperitoneal injection).
-
Divide the animals into three groups: control (vehicle only), this compound treated, and EDTA treated.
-
Administer the chelating agents at equimolar doses at a specified time post-metal exposure (e.g., 1 hour). The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
Collect urine and feces over a 24-hour period.
-
Digest the collected urine and feces samples using appropriate acid digestion protocols.
-
Quantify the concentration of the heavy metal in the digested samples using ICP-MS or AAS.
-
Compare the total amount of metal excreted by the treated groups to the control group to determine the efficacy of the chelators.
Visualizations
Chelation Mechanism
Caption: General mechanism of metal chelation and excretion.
In Vitro Chelation Assay Workflow
Caption: Workflow for the in vitro spectrophotometric chelation assay.
Conclusion
Both this compound and EDTA are effective chelating agents, though their efficacy can vary depending on the target metal ion and the route of administration. Based on the available data, intravenous EDTA appears to be a more potent agent for lead chelation than oral penicillamine.[6][8] However, the N-acetyl derivative of penicillamine may offer different pharmacokinetic properties and efficacy, particularly for metals like mercury. A direct, comprehensive head-to-head study is warranted to fully elucidate the comparative performance of this compound and EDTA. The experimental protocols provided in this guide offer a standardized framework for conducting such a comparative analysis. Researchers are encouraged to consider the specific metal of interest, potential side effects, and the desired route of administration when selecting a chelating agent for further investigation.
References
- 1. Stability constants of metal complexes of L-cysteine, D-penicillamine, N-acetyl-D-penicillamine and some biguanides. Determination of stoichiometric stability constants by an accurate method for pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of acute lead intoxication. A quantitative comparison of a number of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Treatment of lead poisoning. A comparison between the effects of sodium calciumedetate and penicillamine administered orally and intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 7. Chronic industrial exposure to lead in 63 subjects. II. Evaluation of chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
A Comparative In Vivo Toxicity Analysis: N-Acetyl-DL-penicillamine versus D-penicillamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo toxicity profiles of N-Acetyl-DL-penicillamine and its parent compound, D-penicillamine. The information is compiled from publicly available data to assist researchers in evaluating these compounds for further study and development. While direct comparative in vivo toxicity studies are limited, this guide summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes a key signaling pathway implicated in the toxicity of penicillamine (B1679230) and related compounds.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the acute oral toxicity of this compound and D-penicillamine in rodent models. It is important to note the limitations of the available data: information for this compound is primarily from studies evaluating its efficacy against heavy metal poisoning, not its intrinsic toxicity. Furthermore, the reported lethal doses for D-penicillamine show significant variability.
| Compound | Species | Parameter | Dose | Observations |
| This compound | Mouse | Effective Dose | 1.6 mmol/kg (oral) | Decreased mortality induced by mercuric chloride. |
| Mouse | Effective Dose | 3 mmol/kg/day (oral) | Reduced the biological half-life of mercury and increased its urinary excretion. | |
| D-penicillamine | Mouse | Approximate Lethal Dose (ALD) | 52664 ± 1230 mg/kg | |
| Rat | Lethal Dose | > 10,000 mg/kg (oral) | Some mortality observed at this dose. | |
| Mouse | Developmental Toxicity | 2000 mg/kg/day (gestation) | Caused neonatal mortality without morphological defects.[1] |
Experimental Protocols
The following is a representative experimental protocol for an acute oral toxicity study based on the OECD 423 guideline. This method is designed to classify a substance for its acute toxicity and determine an approximate lethal dose.
Objective: To determine the acute oral toxicity of a test substance (this compound or D-penicillamine) in a rodent model.
Guideline: OECD Guideline for the Testing of Chemicals, No. 423 "Acute Oral Toxicity – Acute Toxic Class Method".[2][3][4][5][6]
Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley) or Mouse (e.g., CD-1).
-
Sex: Typically, young adult, healthy, non-pregnant females are used as they are often slightly more sensitive.[7]
-
Number of Animals: A stepwise procedure using 3 animals per step.
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
Dosing Procedure:
-
Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before administration of the test substance. Water is not withheld.
-
Vehicle: The test substance is dissolved or suspended in a suitable vehicle, typically water or a 0.5% carboxymethyl cellulose (B213188) solution.
-
Administration: The test substance is administered as a single oral dose via gavage. The volume administered is generally kept constant by adjusting the concentration of the test substance.
-
Dose Levels: The study begins with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the dose for the next step (higher or lower).
Observations:
-
Clinical Signs: Animals are observed for clinical signs of toxicity immediately after dosing, and periodically for the first 24 hours, with special attention during the first 4 hours. Observations are then made daily for a total of 14 days. Signs to be monitored include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.
-
Mortality: The number of animals that die during the observation period is recorded.
Pathology:
-
All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy. Any macroscopic pathological changes are recorded.
Data Analysis:
-
The toxicity of the substance is classified based on the mortality observed at specific dose levels as defined in the OECD 423 guideline. An approximate lethal dose (LD50) can be estimated.
Signaling Pathway
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
Both N-acetyl-cysteine (a structurally similar compound to this compound) and D-penicillamine have been shown to induce apoptosis in certain cell types through the endoplasmic reticulum (ER) stress response pathway.[8] ER stress occurs when the folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.
The following diagram illustrates the key pathways of ER stress-induced apoptosis.
Caption: ER Stress-Induced Apoptosis Pathway.
This guide provides a foundational overview for researchers. Due to the limited direct comparative data, further in vivo studies are warranted to fully elucidate the differential toxicity profiles of this compound and D-penicillamine.
References
- 1. A comparative study of in vitro and in vivo interaction of D-penicillamine and triethylenetetramine with copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. dep.nj.gov [dep.nj.gov]
- 7. fda.gov [fda.gov]
- 8. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for N-Acetyl-DL-penicillamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl-DL-penicillamine is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods adaptable for this purpose. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide leverages validated methods for the parent compound, D-penicillamine, to offer a foundational comparison. The presented data, therefore, serves as a strong starting point for the development and validation of methods for this compound.
The primary analytical techniques suitable for the quantification of this compound, based on methods validated for D-penicillamine, include High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE). Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of different analytical methods based on studies conducted on D-penicillamine. These parameters are critical in selecting the most appropriate method for a specific application.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry (NBD-CL) | Capillary Electrophoresis |
| Linearity Range | 0.1 - 10.0 mg/L[1] | 1 - 15 µg/mL[2] | 8.56 - 1710 µg/mL[3] |
| Limit of Detection (LOD) | 1 µmol/L[1] | 0.11 µg/mL[2] | 1.41 - 2.58 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.1 mg/L[1] | 0.38 µg/mL[2] | Not explicitly stated, but linearity range suggests a higher value than LOD. |
| Accuracy (% Recovery) | > 60% (Extraction Recovery)[1] | 99.4% - 100.1%[2] | 93.1% - 105%[3] |
| Precision (%RSD) | < 6% (Intra- and Inter-day)[1] | < 2% (Method Robustness)[2] | Not explicitly stated in terms of %RSD for precision. |
| Selectivity/Specificity | High | Moderate to High (dependent on chromophore) | High (especially for chiral separations)[3][4] |
| Throughput | Moderate | High | Moderate |
| Instrumentation Cost | Moderate to High | Low | High |
| Derivatization | Often required for enhanced detection[1] | Required (forms a colored adduct)[2] | Can be used with or without derivatization[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the compared methods, adapted from studies on D-penicillamine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a good balance of sensitivity and selectivity and is a widely used technique in pharmaceutical analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., Shimadzu VP-ODS C18, 150 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A mixture of methanol (B129727) and a buffer solution (e.g., 0.05 M sodium acetate) is commonly used. The exact ratio should be optimized for the best separation of this compound. For D-penicillamine, a ratio of 12:88 (methanol:buffer) has been reported.[1]
-
Flow Rate: Typically set at 1.0 mL/min.[1]
-
Detection Wavelength: The wavelength for UV detection will depend on the chromophoric properties of the derivatizing agent used. For D-penicillamine derivatized with 5,5′-dithiobis(2-nitrobenzoic acid), a detection wavelength of 320 nm has been used.[1]
-
Sample Preparation:
-
Plasma samples are typically deproteinized using an acid like perchloric acid.[1]
-
For enhanced UV detection, a pre-column derivatization step is often necessary. A common derivatizing agent for thiols is 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).
-
The supernatant after centrifugation is injected into the HPLC system.
-
UV-Vis Spectrophotometry
This method is simple, cost-effective, and suitable for routine quality control analysis, although it may lack the selectivity of chromatographic methods.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cells.
-
Reagents: A chromogenic reagent is required to form a colored adduct with the analyte. 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL) is a suitable reagent for this purpose.[2] A buffer solution is needed to maintain the optimal pH for the reaction (e.g., borate (B1201080) buffer at pH 10.5).[2]
-
Procedure:
-
An aliquot of the sample solution containing this compound is mixed with the buffer solution.
-
The NBD-CL reagent is added, and the reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 minutes at 25°C).[2]
-
The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (λmax), which for the D-penicillamine-NBD-CL adduct is 468 nm.[2]
-
A calibration curve is constructed by plotting the absorbance versus the concentration of standard solutions.
-
Capillary Electrophoresis (CE)
CE is a powerful technique that offers high separation efficiency and is particularly well-suited for the analysis of chiral compounds.
Methodology:
-
Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.
-
Capillary: A fused-silica capillary of appropriate length and internal diameter.
-
Background Electrolyte (BGE): The composition of the BGE is critical for achieving good separation. A simple phosphate (B84403) buffer at a low pH (e.g., 50 mM phosphate at pH 2.5) can be used for the analysis of underivatized penicillamine (B1679230) and its disulfide.[4]
-
Chiral Separations: For the separation of enantiomers (D and L forms), a chiral selector such as beta-cyclodextrin (B164692) is added to the BGE.[3][4]
-
Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.
-
Detection: Detection is typically performed using UV absorbance at a low wavelength (e.g., 200 nm) for underivatized analytes.[4]
-
Sample Preparation: Samples are typically dissolved in the BGE or a compatible solvent and introduced into the capillary by hydrodynamic or electrokinetic injection.
Visualizing the Workflow
The cross-validation of analytical methods follows a structured workflow to ensure the reliability and consistency of the results.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. sciepub.com [sciepub.com]
- 3. Separation and determination of chiral composition in penicillamine tablets by capillary electrophoresis in a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical study of penicillamine in pharmaceuticals by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Copper Chelators in Wilson's Disease Models: A Focus on Penicillamine Derivatives and Trientine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the efficacy of N-Acetyl-DL-penicillamine and trientine in preclinical models of Wilson's disease. Due to a scarcity of direct comparative studies involving this compound, this guide leverages available data on the closely related compound, D-penicillamine, to draw indirect comparisons with trientine.
Wilson's disease is a genetic disorder characterized by excessive copper accumulation, primarily in the liver and brain, leading to severe organ damage. The mainstay of treatment involves lifelong therapy with chelating agents to remove excess copper from the body. This guide delves into the preclinical evidence for two key chelators, providing a framework for understanding their mechanisms and comparative effectiveness in animal models that mimic human Wilson's disease.
Quantitative Efficacy of D-Penicillamine and Trientine in Animal Models
The following table summarizes quantitative data from preclinical studies evaluating the efficacy of D-penicillamine and trientine in reducing copper levels in established animal models of Wilson's disease, such as the Long-Evans Cinnamon (LEC) rat and the toxic milk mouse. It is crucial to note that these studies were not direct head-to-head comparisons of this compound and trientine; the data for the penicillamine (B1679230) class is derived from studies on D-penicillamine.
| Parameter | Animal Model | Treatment | Dosage | Duration | Results | Reference |
| Hepatic Copper Concentration | Long-Evans Cinnamon (LEC) rats | Trientine | Not specified | 6 weeks | Reduction of hepatic copper levels.[1] | [1] |
| Toxic milk (tx) mice | D-Penicillamine | Not specified | 3, 10, and 14 days | Declined protein-bound copper concentrations in the brain.[2][3][4] | [2][3][4] | |
| Urinary Copper Excretion | Long-Evans Cinnamon (LEC) rats | Trientine | Not specified | 6 and 13 weeks | Acceleration of urinary excretion of copper.[1] | [1] |
| High-copper supplemented sheep | D-Penicillamine | 28 mg/kg body weight (single oral application) | 24 hours | 10-fold increase in renal copper excretion. | ||
| Brain Copper & Oxidative Stress | Toxic milk (tx) mice | D-Penicillamine | Not specified | 3, 10, and 14 days | Elevated free copper concentrations in the brain, leading to enhanced oxidative stress.[2][3][4] | [2][3][4] |
Experimental Protocols
Understanding the methodologies behind these findings is critical for their interpretation. Below are summaries of the experimental protocols from key studies.
Study of Trientine in Long-Evans Cinnamon (LEC) Rats[1]
-
Animal Model: Long-Evans Cinnamon (LEC) rats, a well-established model for Wilson's disease that exhibits hereditary hepatitis and abnormal copper accumulation.
-
Treatment Administration: Trientine dihydrochloride (B599025) was administered to LEC rats at 6 and 13 weeks of age.
-
Efficacy Assessment: The de-coppering effect was evaluated by measuring urinary excretion of copper and hepatic copper levels.
Study of D-Penicillamine in Toxic Milk (tx) Mice[2][3][4]
-
Animal Model: Toxic milk (tx) mice, another animal model for Wilson's disease with a mutation in the Atp7b gene.
-
Treatment Administration: D-penicillamine was administered to tx mice for 3, 10, and 14 days.
-
Efficacy Assessment: The effects on copper metabolism were investigated by measuring free and protein-bound copper concentrations in the serum, cortex, and basal ganglia. Oxidative stress markers were also assessed.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and a typical experimental workflow.
Discussion and Future Directions
The available preclinical data suggests that both D-penicillamine and trientine are effective in promoting the excretion of copper in animal models of Wilson's disease.[1] Trientine has been shown to reduce hepatic copper levels.[1] Conversely, studies on D-penicillamine in the toxic milk mouse model raise concerns about a potential increase in free copper in the brain, which could exacerbate neurological symptoms through oxidative stress.[2][3][4]
A significant gap in the literature is the lack of direct comparative studies between this compound and trientine in Wilson's disease animal models. Future research should focus on head-to-head comparisons of these and other chelating agents in well-characterized animal models. Such studies should include comprehensive assessments of copper levels in various organs, particularly the brain, alongside markers of oxidative stress and liver function. This will be crucial for a more definitive evaluation of their relative efficacy and safety profiles, ultimately guiding the development of improved therapeutic strategies for Wilson's disease.
References
- 1. Comparison of disposition behavior and de-coppering effect of triethylenetetramine in animal model for Wilson's disease (Long-Evans Cinnamon rat) with normal Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice | PLOS One [journals.plos.org]
- 3. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillamine increases free copper and enhances oxidative stress in the brain of toxic milk mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark: N-Acetyl-DL-penicillamine Versus Novel Chelating Agents in Heavy Metal Detoxification
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chelating agent N-Acetyl-DL-penicillamine against a new generation of chelators. Supported by experimental data, this report details the efficacy, toxicity, and underlying mechanisms of these compounds in the context of heavy metal detoxification.
Introduction
Heavy metal toxicity remains a significant global health concern, necessitating the development of effective and safe chelating agents. For decades, compounds like this compound have been utilized for their ability to bind to toxic metal ions, facilitating their excretion from the body. However, the quest for agents with improved efficacy, greater specificity, and lower toxicity profiles has led to the emergence of novel chelators. This guide benchmarks the performance of this compound against several of these newer compounds, including N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), Tetrasodium glutamate (B1630785) diacetate (GLDA), Methylglycine diacetic acid (MGDA), and [S,S]-ethylenediaminedisuccinic acid (EDDS), providing a comprehensive overview for researchers in the field.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the efficacy and toxicity of this compound and the selected novel chelating agents.
Table 1: In Vitro Chelation Efficacy
| Chelating Agent | Target Metal | Chelation Capacity (%) | Method |
| This compound | Mercury (Hg) | ~50% inhibition of binding to erythrocytes at 1 mM | Erythrocyte Binding Assay |
| NBMI | Mercury (Hg) | 86% inhibition of PLD activation at 50 µM | PLD Activation Assay[1] |
| GLDA | Cadmium (Cd) | ~89% extraction from industrial sludge | Sludge Extraction Assay[2] |
| Nickel (Ni) | ~82% extraction from industrial sludge | Sludge Extraction Assay[2] | |
| Copper (Cu) | ~84% extraction from industrial sludge | Sludge Extraction Assay[2] | |
| Lead (Pb) | >44% reduction in soil | Soil Leaching Assay[3] | |
| MGDA | Not Directly Compared | Comparable efficacy to EDTA | Literature Review[4] |
| EDDS | Not Directly Compared | Superior performance to EDTA | Literature Review[4] |
Table 2: In Vivo Detoxification Efficacy
| Chelating Agent | Animal Model | Heavy Metal | Treatment Protocol | Efficacy |
| This compound | Mice | Methylmercury | 3 mmol/kg per day (p.o.) | Reduced biological half-life of mercury; decreased liver, kidney, brain, and blood mercury levels |
| NBMI | Ecuadorian Gold Miners | Mercury (Hg) | 1.7 mg/kg/day for 14 days | Significant decrease in urinary and plasma Hg concentrations[5] |
| GLDA | Not Available | - | - | - |
| MGDA | Not Available | - | - | - |
| EDDS | Not Available | - | - | - |
Table 3: Cytotoxicity Profile
| Chelating Agent | Cell Line | IC50 Value | Assay |
| This compound | Data not readily available | - | - |
| NBMI | Mouse Aortic Endothelial Cells | Not cytotoxic at concentrations effective for chelation | PLD Activation/Cytotoxicity Assay[1] |
| GLDA | Data not readily available | - | - |
| MGDA | Data not readily available | - | - |
| EDDS | Data not readily available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Metal Chelation Capacity: The Ferrozine (B1204870) Assay
This assay quantitatively measures the ability of a compound to chelate ferrous iron (Fe²⁺), serving as a model for metal chelation.
Materials:
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ferrozine
-
Test chelating agent (e.g., this compound, NBMI, etc.)
-
EDTA (positive control)
-
Assay Buffer (e.g., HEPES or acetate (B1210297) buffer at a specific pH)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test chelating agent and a series of dilutions.
-
Prepare a fresh solution of ferrous sulfate in deionized water.
-
Prepare a solution of ferrozine in deionized water.
-
Prepare a series of EDTA dilutions to generate a standard curve.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add a specific volume of the test chelator dilutions or EDTA standards.
-
Add the ferrous sulfate solution to all wells except the blank.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for chelation to occur.
-
Add the ferrozine solution to all wells. The ferrozine will react with any unchelated Fe²⁺ to form a colored complex.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at 562 nm using a microplate reader.
-
-
Calculation:
-
The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without chelator) and A_sample is the absorbance in the presence of the chelating agent.[3]
-
In Vitro Cytotoxicity Assessment: The MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and, conversely, cytotoxicity of a compound.[6]
Materials:
-
Target cell line (e.g., HepG2, SH-SY5Y)
-
Cell culture medium and supplements
-
Test chelating agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test chelating agent.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the chelator. Include a vehicle control (medium with the solvent used to dissolve the chelator).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.
-
In Vivo Heavy Metal Detoxification in a Rodent Model
This protocol provides a general framework for evaluating the in vivo efficacy of a chelating agent in a rodent model of heavy metal toxicity.
Materials:
-
Rodents (e.g., Wistar rats or C57BL/6 mice)
-
Heavy metal salt for induction of toxicity (e.g., lead acetate, mercuric chloride)
-
Test chelating agent
-
Metabolic cages for urine and feces collection
-
Analytical equipment for metal quantification (e.g., ICP-MS)
Protocol:
-
Acclimatization and Toxicity Induction:
-
Acclimatize the animals for at least one week.
-
Induce heavy metal toxicity by administering a specific dose of the heavy metal salt via oral gavage or intraperitoneal injection for a defined period.
-
-
Chelation Therapy:
-
Divide the animals into groups: a control group (no treatment), a heavy metal-exposed group (vehicle treatment), and heavy metal-exposed groups treated with different doses of the chelating agent.
-
Administer the chelating agent (e.g., orally or via injection) for a specified duration.
-
-
Sample Collection and Analysis:
-
During the treatment period, house the animals in metabolic cages to collect 24-hour urine and feces samples at various time points.
-
At the end of the study, collect blood and tissue samples (e.g., liver, kidneys, brain).
-
Analyze the concentration of the heavy metal in the collected samples using an appropriate analytical technique like ICP-MS.
-
-
Evaluation of Efficacy:
-
Efficacy is determined by the extent to which the chelating agent increases the excretion of the heavy metal in urine and feces and reduces the metal burden in blood and target organs compared to the untreated group.[7]
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the benchmarking of these chelating agents.
Caption: Heavy metal-induced oxidative stress pathway.
Caption: Keap1-Nrf2 antioxidant response pathway.
Caption: In vivo experimental workflow for chelator efficacy.
Conclusion
The landscape of chelation therapy is evolving, with novel agents demonstrating considerable promise in overcoming some of the limitations of traditional chelators. While this compound remains a relevant compound, particularly for mercury detoxification, newer agents like NBMI and the "green" chelators GLDA, MGDA, and EDDS are showing competitive, and in some cases, superior performance in terms of efficacy and environmental impact. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued evaluation and development of next-generation chelating agents for the treatment of heavy metal toxicity. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these compounds against a broader range of heavy metals.
References
- 1. Novel Lipid-Soluble Thiol-Redox Antioxidant and Heavy Metal Chelator, N,N′-bis(2-Mercaptoethyl)Isophthalamide (NBMI) and Phospholipase D-Specific Inhibitor, 5-Fluoro-2-Indolyl Des-Chlorohalopemide (FIPI) Attenuate Mercury-Induced Lipid Signaling Leading to Protection Against Cytotoxicity in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective removal of heavy metals from industrial sludge with the aid of a biodegradable chelating ligand GLDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reductions in plasma and urine mercury concentrations following N,N′bis-(2-mercaptoethyl) isophthalamide (NBMI) therapy: a post hoc analysis of data from a randomized human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The Scientific Basis for Chelation: Animal Studies and Lead Chelation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Neuroprotective Effects of N-Acetyl-DL-penicillamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of N-Acetyl-DL-penicillamine and alternative compounds, supported by experimental data from published findings. Due to the limited direct quantitative data on the neuroprotective effects of this compound, this guide utilizes data from its close structural analog, D-penicillamine, as a proxy to illustrate its potential mechanisms and efficacy. This information is compared with established neuroprotective agents, N-acetylcysteine (NAC) and Edaravone, to offer a comprehensive overview for researchers seeking to replicate or build upon these findings.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from preclinical studies, offering a comparison of the neuroprotective effects of D-penicillamine (as a proxy for this compound), N-acetylcysteine, and Edaravone on key markers of neuronal damage and oxidative stress.
Table 1: Effect on Neuronal Viability and Damage
| Compound | Model | Assay | Outcome Measure | Result | Citation |
| D-penicillamine | Kainic acid-induced seizures in mice | Nissl Staining | Number of viable neurons in the hippocampus | Significantly increased neuronal survival compared to the kainic acid-treated group. | [1][2] |
| N-acetylcysteine (NAC) | Traumatic Brain Injury (TBI) in rats | Histopathology | Number of non-degenerating neurons | Significantly higher number of healthy neurons compared to the trauma-alone group. | |
| N-acetylcysteine (NAC) | Traumatic Brain Injury with delayed hypoxemia in mice | Histopathology | Neuronal loss in the hippocampal CA3 region | Reduced neuronal loss compared to vehicle control.[3] | [3] |
| Edaravone | Traumatic Brain Injury (TBI) in rats | Nissl Staining | Number of neurons in the hippocampal CA3 area | Significantly increased neuronal number compared to the vehicle group. |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Model | Marker | Measurement | Result | Citation |
| D-penicillamine | Glutamate-induced ferroptosis in HT22 neuronal cells | Lipid Peroxidation (LPO) | Cellular LPO levels | Significantly decreased LPO levels. | [1] |
| N-acetylcysteine (NAC) | Traumatic Brain Injury (TBI) in rats | Malondialdehyde (MDA) | Tissue MDA levels | Significantly decreased elevated MDA levels. | |
| N-acetylcysteine (NAC) | Traumatic Brain Injury (TBI) in rats | Superoxide Dismutase (SOD) | Tissue SOD activity | Significantly increased reduced SOD activity. | |
| N-acetylcysteine (NAC) | Traumatic Brain Injury (TBI) in rats | Glutathione Peroxidase (GPx) | Tissue GPx activity | Significantly increased reduced GPx activity. | |
| Edaravone | Traumatic Brain Injury (TBI) in rats | Malondialdehyde (MDA) | Tissue MDA levels | Notably attenuated TBI-induced increase in MDA formation.[4] | [4] |
| Edaravone | Traumatic Brain Injury (TBI) in rats | Superoxide Dismutase (SOD) | Tissue SOD activity | Increased SOD activity compared to the vehicle group.[4] | [4] |
| Edaravone | Traumatic Brain Injury (TBI) in rats | Nitric Oxide (NO) | Tissue NO levels | Decreased formation of NO compared to the vehicle group.[4] | [4] |
| Edaravone | Traumatic Brain Injury (TBI) in rats | inducible Nitric Oxide Synthase (iNOS) | Tissue iNOS activity | Reduced iNOS activity compared to the vehicle group.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.
In Vitro Neuronal Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to test the neuroprotective effects of compounds against various insults like glutamate-induced excitotoxicity.
Objective: To quantify the protective effect of a test compound on neuronal viability following an excitotoxic challenge.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., HT22)
-
96-well cell culture plates
-
Complete culture medium
-
Test compound (e.g., this compound)
-
Excitotoxic agent (e.g., Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neurons in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a predetermined duration (e.g., 1-2 hours) before inducing toxicity.
-
Induction of Excitotoxicity: Add the excitotoxic agent (e.g., glutamate (B1630785) at a final concentration of 5 mM) to the wells (except for the control wells) and incubate for the desired period (e.g., 24 hours).
-
MTT Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, non-toxin-exposed cells).
In Vivo Neuroprotection Study in a Rat Model of Traumatic Brain Injury (TBI)
This protocol outlines a general workflow for evaluating the neuroprotective efficacy of a compound in an animal model of TBI.
Objective: To assess the ability of a test compound to reduce neuronal damage and oxidative stress following TBI in rats.
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
-
TBI induction method (e.g., weight-drop model)
Experimental Groups:
-
Sham-operated control
-
TBI + Vehicle
-
TBI + Test Compound (e.g., N-acetylcysteine or Edaravone at a specific dose)
Procedure:
-
TBI Induction: Induce TBI in anesthetized rats using a standardized method. Sham-operated animals undergo the same surgical procedure without the impact.
-
Compound Administration: Administer the test compound or vehicle at a specific time point post-injury (e.g., 30 minutes) via a defined route (e.g., intraperitoneal or intravenous injection).
-
Behavioral Assessment (Optional): At various time points post-injury, perform behavioral tests (e.g., Morris water maze, neurological severity score) to assess functional recovery.
-
Tissue Collection and Preparation: At the end of the experimental period (e.g., 24 hours or 7 days), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.
-
Histological Analysis:
-
Nissl Staining: To assess neuronal survival and morphology in specific brain regions (e.g., hippocampus).
-
Immunohistochemistry: To detect markers of apoptosis (e.g., TUNEL) or neuroinflammation.
-
-
Biochemical Analysis:
-
Oxidative Stress Markers: Measure levels of MDA, SOD, and GPx in brain homogenates using commercially available assay kits.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in neuroprotection and a general experimental workflow.
Caption: A typical workflow for in vivo neuroprotection studies in animal models.
Caption: D-Penicillamine may protect neurons by inhibiting lipid peroxidation, a key event in ferroptosis.
Caption: NAC and Edaravone mitigate oxidative stress through multiple mechanisms.
References
- 1. D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine reduces brain injury after delayed hypoxemia following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of N-Acetyl-DL-penicillamine and Zinc Salts in Experimental Models of Copper Overload
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetyl-DL-penicillamine and zinc salts in the context of experimental models of copper overload. The information presented is collated from various preclinical studies to assist researchers in understanding the efficacy, mechanisms of action, and experimental considerations for these two therapeutic agents.
Mechanisms of Action
This compound and zinc salts employ distinct mechanisms to mitigate copper toxicity.
This compound: As a chelating agent, this compound, and its close analog D-penicillamine, directly bind to excess copper in the body. The thiol group within its structure forms a stable complex with copper ions, facilitating their mobilization from tissues and subsequent excretion, primarily through urine.[1][2] This process of chelation effectively reduces the concentration of free copper in the bloodstream and tissues, thereby alleviating its toxic effects.[1][3]
Zinc Salts: Zinc salts, such as zinc sulfate (B86663) and zinc acetate (B1210297), work primarily by inhibiting the intestinal absorption of copper.[4][5] When administered, zinc induces the synthesis of metallothionein (B12644479), a cysteine-rich protein, in the intestinal mucosal cells.[4][6][7] Metallothionein has a higher binding affinity for copper than for zinc.[4][7] Consequently, dietary copper is sequestered within the intestinal cells by binding to metallothionein and is subsequently eliminated from the body through the natural shedding of these cells.[4] This mechanism effectively creates a barrier against copper absorption.
Comparative Efficacy in Experimental Models
Preclinical studies in various animal models of copper overload have demonstrated the efficacy of both this compound (or D-penicillamine) and zinc salts in reducing copper burden and mitigating associated pathologies. The following tables summarize quantitative data from these studies.
Table 1: Effect on Tissue Copper Concentrations
| Animal Model | Treatment | Duration | Liver Copper | Kidney Copper | Brain Copper | Reference(s) |
| Copper-loaded Rats | D-penicillamine | 6 weeks | Significantly reduced | Unchanged | Unchanged | [8] |
| Copper-loaded Rats | Zinc Acetate | 5 days | No significant change | No significant change | No significant change | [9] |
| LEC Rats (Wilson's Disease Model) | Zinc-supplemented diet | 14 weeks | Reduced | Not Reported | Not Reported | [10] |
| Toxic Milk Mice (Wilson's Disease Model) | D-penicillamine | 14 days | Protein-bound copper decreased | Not Reported | Free copper increased, Protein-bound copper decreased | [11][12] |
Table 2: Effect on Markers of Oxidative Stress
| Animal Model | Treatment | Duration | Malondialdehyde (MDA) - Liver | Glutathione (GSH) - Liver | Superoxide Dismutase (SOD) - Liver | Reference(s) |
| Copper-overloaded Rats | N-acetylcysteine | 2 weeks | Decreased | Increased | Increased | [13][14] |
| Copper-overloaded Rats | - | 90 days | Increased | Decreased | Not Reported | [15] |
| Copper-overloaded Mice | - | 42 days | Increased | Decreased | Decreased | [16][17] |
| Toxic Milk Mice (Wilson's Disease Model) | D-penicillamine | 14 days | Increased | GSH/GSSG ratio decreased | Not Reported | [11][12] |
Table 3: Effect on Liver Function Markers
| Animal Model | Treatment | Duration | Serum ALT | Serum AST | Reference(s) |
| Rats with CCl4-induced liver injury | - | - | Increased | Increased | [18] |
| Rats with Cyanamide-induced liver injury | - | 13 weeks | Increased | Increased | [19] |
Note: Data on liver function markers for this compound and zinc salts in copper overload models is limited in the reviewed literature. The provided references indicate the general response of these markers to liver injury.
Experimental Protocols
Induction of Copper Overload
A common method for inducing copper overload in rodents is through the administration of copper sulfate (CuSO₄) in their drinking water or via oral gavage.
-
Animal Model: Wistar or Sprague-Dawley rats are frequently used.
-
Copper Administration:
-
Drinking Water: Copper sulfate is dissolved in distilled water at concentrations ranging from 100 mg/L to 1 g/L.[15][20] The duration of administration typically ranges from 4 to 12 weeks.
-
Oral Gavage: A solution of copper sulfate is administered directly into the stomach. Doses can range from 100 to 200 mg/kg body weight per day for up to 90 days.[15]
-
-
Monitoring: The progression of copper overload can be monitored by measuring copper levels in the liver, kidney, and brain, as well as by assessing markers of oxidative stress and liver function.[15][16][17]
Treatment Administration
-
This compound / D-penicillamine:
-
Route: Typically administered orally via gavage or mixed in the diet.
-
Dosage: In a rat study, D-penicillamine was given at a dose of 0.5 mmol/kg/day.[9]
-
-
Zinc Salts (Zinc Sulfate / Zinc Acetate):
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
Caption: this compound chelates excess copper, forming a complex that is excreted via the kidneys.
Caption: Zinc salts induce metallothionein in intestinal cells, which binds dietary copper and prevents its absorption.
Experimental Workflow Diagram
Caption: A general workflow for comparing this compound and zinc salts in a copper overload model.
Conclusion
Both this compound and zinc salts have demonstrated efficacy in experimental models of copper overload, albeit through different mechanisms. This compound acts as a systemic chelator, promoting the excretion of already absorbed copper, while zinc salts prevent the initial absorption of dietary copper. The choice of agent in an experimental setting may depend on the specific research question, the desired therapeutic strategy (i.e., removal of existing copper stores versus prevention of further accumulation), and the animal model being used. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative performance across a range of clinically relevant endpoints.
References
- 1. D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dissolution of copper-rich granules in hepatic lysosomes by D-penicillamine prevents the development of fulminant hepatitis in Long-Evans cinnamon rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Metallothionein--aspects related to copper and zinc metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal metallothionein and the mutual antagonism between copper and zinc in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concurrent administration of D-penicillamine and zinc has no advantages over the use of either single agent on copper excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous hepatic copper accumulation in Long-Evans Cinnamon rats with hereditary hepatitis. A model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Deadly excess copper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationship of antioxidant and oxidative stress markers in different organs following copper toxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative study on the sensitivity of several serum enzymes in detecting hepatic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of cyanamide on transaminases and other serum proteins in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Copper and Resveratrol Attenuates Serum Catalase, Glutathione Peroxidase, and Element Values in Rats with DMBA-Induced Mammary Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the metabolic fate of N-Acetyl-DL-penicillamine and D-penicillamine.
This guide provides a comparative analysis of the metabolic fate of N-Acetyl-DL-penicillamine and D-penicillamine, intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data. A significant knowledge gap exists in the scientific literature regarding the detailed metabolic profile of this compound, limiting a direct, comprehensive comparison with the well-characterized D-penicillamine.
Introduction
D-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1] Its metabolic fate has been extensively studied. This compound, a derivative of D-penicillamine, is also known for its chelating properties, particularly for heavy metals like mercury.[2] However, its journey through the body has been less thoroughly investigated. This guide summarizes the current understanding of the metabolism of both compounds.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of D-penicillamine (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | 40 - 70% | [1][3] |
| Peak Plasma Concentration (250 mg dose) | 1 - 2 mg/L | [1] |
| Time to Peak Plasma Concentration | 1 - 3 hours | [1] |
| Plasma Protein Binding | >80% (primarily albumin) | [1][3][4] |
| Elimination Half-Life | 1.7 - 7 hours (biphasic) | [1] |
| Urinary Excretion (24 hours) | 21.2 ± 2.3% | [5][6] |
| Fecal Excretion | Corresponds mainly to the non-absorbed fraction | [7] |
Table 2: Pharmacokinetic Parameters of D-penicillamine (Intravenous Administration)
| Parameter | Value | Reference |
| Elimination Half-Life | 62.7 ± 5.3 min | [5][6] |
| Plasma Clearance | 560.7 ± 42.8 ml/min | [5][6] |
| Volume of Distribution | 57.0 ± 9.3 L | [5][6] |
| Urinary Excretion (24 hours) | 42.1 ± 6.2% | [5][6] |
Metabolic Pathways
D-penicillamine
The metabolism of D-penicillamine is multifaceted, involving the formation of various disulfide compounds and methylation. The primary metabolic pathways include:
-
Disulfide Formation: D-penicillamine readily forms disulfide bonds, both with itself to form penicillamine (B1679230) disulfide and with other endogenous thiols like cysteine and homocysteine to form mixed disulfides.[7]
-
S-methylation: A small portion of D-penicillamine is metabolized in the liver to S-methyl-D-penicillamine.[7]
-
N-acetylation: Some evidence suggests that N-acetylation can be a metabolic route for D-penicillamine, which would result in the formation of N-acetyl-D-penicillamine.[3]
The major metabolites of D-penicillamine found in urine are penicillamine disulfide and cysteine-penicillamine disulfide.[7]
This compound
Detailed studies on the metabolic pathways of this compound are scarce. It is known to be an effective chelating agent, and its primary mechanism of action in this context involves its thiol group.[2] In mice, oral administration of this compound has been shown to increase the urinary excretion of mercury.[2] While it is plausible that it undergoes disulfide exchanges similar to D-penicillamine, the influence of the acetyl group on its biotransformation is not well-documented.
Visualizing the Metabolic Pathways
The following diagrams illustrate the known metabolic pathway of D-penicillamine and a proposed, yet unconfirmed, pathway for this compound.
References
- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective | MDPI [mdpi.com]
- 4. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Antioxidant Capacity of N-Acetyl-DL-penicillamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of N-Acetyl-DL-penicillamine against other well-established antioxidant compounds. The following sections detail the available experimental data, outline relevant experimental protocols, and visualize potential signaling pathways involved in its antioxidant activity.
Comparative Antioxidant Capacity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to neutralize free radicals. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox equivalents (TE), a standard antioxidant.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| This compound | Not Reported | Not Reported | Not Reported |
| N-Acetylcysteine (NAC) | >1000 | ~150 | ~0.9 |
| Glutathione (reduced) | ~150 | ~10 | ~1.2 |
| Ascorbic Acid (Vitamin C) | ~25 | ~5 | ~1.0 |
| Trolox | ~40 | ~15 | 1.0 (by definition) |
Note: The presented values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
1. DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Test compound and reference standards (e.g., Ascorbic Acid)
-
-
Procedure:
-
Prepare various concentrations of the test compound and standards in methanol.
-
In a 96-well plate, add 100 µL of each concentration to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS (7 mM) aqueous solution
-
Potassium persulfate (2.45 mM) aqueous solution
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Test compound and reference standards (e.g., Trolox)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standards.
-
Add a small volume (e.g., 10 µL) of the antioxidant solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents:
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compound and reference standards (e.g., Trolox)
-
-
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
In a black 96-well plate, add the fluorescein solution to each well.
-
Add the test compound, standards, or a blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for a pre-incubation period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The results are expressed as Trolox equivalents by comparing the net AUC of the sample to a Trolox standard curve.
-
Visualizing Methodologies and Signaling Pathways
Experimental Workflow: A Generalized Antioxidant Capacity Assay
The following diagram illustrates a typical workflow for an in vitro antioxidant capacity assay, such as the DPPH or ABTS method.
A generalized workflow for in vitro antioxidant capacity assays.
Hypothesized Signaling Pathway for this compound: The Endoplasmic Reticulum (ER) Stress Response
Based on studies of the structurally similar compounds N-acetylcysteine (NAC) and penicillamine, this compound may exert some of its cellular effects through the induction of the ER stress pathway. This pathway is a cellular response to the accumulation of unfolded or misfolded proteins in the ER.
Comparative Analysis of N-Acetyl-DL-penicillamine: Efficacy in Chelation Therapy and as a Nitric Oxide Donor
For Immediate Release
A comprehensive statistical analysis of comparative data on N-Acetyl-DL-penicillamine (NAP) reveals its significant potential in heavy metal chelation, particularly for mercury poisoning, and as a stable, controllable nitric oxide (NO) donor in the form of S-nitroso-N-acetyl-dl-penicillamine (SNAP). This guide provides researchers, scientists, and drug development professionals with a comparative overview of NAP's performance against its alternatives, supported by experimental data and detailed methodologies.
This compound in Heavy Metal Chelation
This compound has demonstrated notable efficacy as a chelating agent, a molecule that binds to heavy metal ions, facilitating their removal from the body. Its performance has been compared with several other chelating agents in the context of mercury poisoning.
Comparative Efficacy in Mercury Poisoning
Studies have shown that this compound can be more effective in treating mercury poisoning than other established chelating agents. In one study, treatment with this compound was associated with clinical improvement in 88% of reported cases of mercury poisoning, a significantly higher success rate compared to British anti-lewisite (BAL) at 32% and calcium ethylene (B1197577) diamine tetra-acetate (CaEDTA) at 50%.[1][2] Another study highlighted that N-acetyl-d, l, penicillamine (B1679230) (NAP) is an analog of D-penicillamine and is considered a more effective chelator of mercury.[3]
While direct comparisons with all chelators are not available, a study comparing D-penicillamine (a closely related compound) with N-acetylcysteine (NAC) for mercury poisoning found no significant difference in their chelating capacity. However, D-penicillamine was associated with a significantly higher frequency of adverse effects (50%) compared to NAC (11%).
In animal models, the efficacy of this compound has been compared to 2,3-dimercaptosuccinic acid (DMSA). One study in mice found that DMSA was more effective than this compound in mobilizing mercury from the brain.[1]
Table 1: Comparison of Chelating Agents for Mercury Poisoning
| Chelating Agent | Efficacy/Key Findings | Adverse Effects |
| This compound | Associated with clinical improvement in 88% of mercury poisoning cases.[1][2] More effective than BAL and CaEDTA.[1][2] | Generally well-tolerated. |
| D-penicillamine | Similar chelating capacity to NAC for mercury. | Higher incidence of adverse effects (50%) compared to NAC.[4] |
| N-acetylcysteine (NAC) | Similar chelating capacity to D-penicillamine for mercury. | Lower incidence of adverse effects (11%) compared to D-penicillamine.[4] |
| British anti-lewisite (BAL) | Associated with clinical improvement in 32% of mercury poisoning cases.[1][2] | Known for significant side effects. |
| Calcium EDTA (CaEDTA) | Associated with clinical improvement in 50% of mercury poisoning cases.[1][2] | Can cause depletion of essential minerals. |
| Dimercaptosuccinic acid (DMSA) | Considered superior to penicillamine due to fewer adverse effects.[5] More effective than this compound in mobilizing mercury from the brain in mice.[1] | Fewer adverse effects than D-penicillamine.[5] |
Experimental Protocols: Heavy Metal Chelation
In Vivo Mercury Chelation in a Mouse Model
This protocol is based on studies evaluating the efficacy of chelating agents in reducing mercury levels in animal models.
-
Animal Model: Male albino mice are typically used.
-
Induction of Mercury Toxicity: Mice are administered a single intraperitoneal injection of methyl mercuric chloride (e.g., 5 mg/kg body weight).
-
Chelation Therapy: Several days after mercury administration (e.g., 4 days), treatment with the chelating agent is initiated. This compound can be administered orally (e.g., via gavage) at a specific dose (e.g., 1 mmol SH/kg per day) for a defined period (e.g., 8 days).
-
Sample Collection and Analysis: At the end of the treatment period, animals are euthanized, and tissues (e.g., brain, liver, kidneys) and blood are collected. Mercury levels in the samples are determined using techniques like atomic absorption spectrophotometry.
-
Data Analysis: The reduction in mercury levels in different tissues is compared between the treated and control (untreated) groups to determine the efficacy of the chelating agent.
Diagram 1: Experimental Workflow for In Vivo Mercury Chelation Study
Caption: Workflow for evaluating in vivo mercury chelation efficacy.
S-nitroso-N-acetyl-dl-penicillamine (SNAP) as a Nitric Oxide Donor
This compound is a precursor to S-nitroso-N-acetyl-dl-penicillamine (SNAP), a widely studied S-nitrosothiol that functions as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.
Comparative Performance of SNAP and its Analogues
The stability and biological activity of SNAP have been compared to its analogues, where modifications to the N-acetyl group influence its properties.
-
Stability: In one study, S-nitroso-N-formyl-DL-penicillamine (SNFP) and S-nitroso-DL-penicillamine (SNPL) were compared to SNAP. Spectrophotometric analysis revealed that the stability of these compounds in solution varies.[6] Another study on N-substituted analogues found that S-nitrosovaleryl-penicillamine (SNVP) was the most stable in solution.[7]
-
Nitric Oxide Release: The release of NO from these compounds can occur spontaneously or be catalyzed. At concentrations sufficient to inhibit platelet function (0.01-3 microM), NO release was detected from SNPL but not from SNAP or SNFP, suggesting different mechanisms of NO liberation.[6]
-
Vasodilator Effects: SNAP and its N-substituted analogues (SNPP, SNVP, SNHP) cause concentration-dependent vasodilation. The potency, as indicated by pD2 values, was not significantly different among these compounds in endothelium-intact arteries. However, in endothelium-denuded vessels, the effects of SNVP and SNHP were more sustained, suggesting that increased lipophilicity may lead to retention in the tissue and prolonged NO release.[7]
Comparison with Other Nitric Oxide Donors
SNAP's performance as an NO donor has also been evaluated against other commonly used agents like sodium nitroprusside (SNP) and nitroglycerin.
-
Nitric Oxide Release and Cytotoxicity: Under hypoxic conditions, both SNAP and SNP release increased amounts of NO, leading to enhanced cytotoxicity in endothelial cells. In a 15-minute hypoxic incubation, NO concentrations from SNAP increased from 74 µM to 136 µM, while SNP increased from 28 µM to 66 µM.[8][9]
-
Mechanism of Action: Studies suggest that SNAP and SNP induce apoptosis through different mechanisms. SNAP's toxicity is attenuated by an NO scavenger, indicating a direct role of NO. In contrast, SNP's toxicity is reduced by an iron chelator, suggesting the involvement of iron and potentially hydrogen peroxide in its effects.[10]
-
Platelet Aggregation Inhibition: SNAP and its analogues are potent inhibitors of platelet aggregation.[6] When compared to nitroglycerin, the antiplatelet effect of nitroglycerin is markedly potentiated by N-acetylcysteine, which is believed to facilitate the formation of an S-nitrosothiol adduct. The synthetic S-nitroso-N-acetylcysteine has a very potent inhibitory effect on platelet aggregation, with an IC50 of 6 nM.[11][12]
Table 2: Comparison of Nitric Oxide Donors
| NO Donor | NO Release Characteristics | Key Biological Effects |
| SNAP | Stable, NO release can be triggered. Increased release under hypoxia.[8][9] | Potent inhibitor of platelet aggregation.[6] Causes vasodilation.[7] |
| SNAP Analogues (SNFP, SNPL, SNVP, SNHP) | Varying stability and NO release mechanisms.[6][7] | Potent inhibitors of platelet aggregation.[6] Vasodilatory effects with varying duration.[7] |
| Sodium Nitroprusside (SNP) | Increased NO release under hypoxia.[8][9] Toxicity may involve iron and H2O2.[10] | Causes vasodilation. Cytotoxic to endothelial cells.[8][9] |
| Nitroglycerin | Requires metabolic activation, effect potentiated by N-acetylcysteine.[11][12] | Inhibits platelet aggregation, with an IC50 of approximately 1.4 x 10-6 M for reversal of aggregation.[13] |
Experimental Protocols: Platelet Aggregation Inhibition Assay
Light Transmission Aggregometry (LTA)
This is a standard in vitro method to assess platelet function.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Assay Procedure: A sample of PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.
-
Addition of Agonist: A platelet agonist (e.g., ADP, collagen) is added to induce aggregation. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Inhibition Assay: To test the effect of an inhibitor like SNAP, the PRP is pre-incubated with the compound before the addition of the agonist. The degree of inhibition is measured by the reduction in the aggregation response compared to a control (without the inhibitor).
-
Data Analysis: The results are typically expressed as the concentration of the inhibitor that causes 50% inhibition of aggregation (IC50).
Diagram 2: Signaling Pathway of NO-mediated Platelet Inhibition
Caption: NO released from SNAP activates sGC, leading to platelet inhibition.
Conclusion
The compiled data indicates that this compound is a valuable compound with distinct advantages in specific applications. As a chelating agent, it shows promise for mercury detoxification, with a favorable safety profile compared to some older drugs. In the form of SNAP, it serves as a versatile and controllable source of nitric oxide, with potential therapeutic applications in conditions requiring vasodilation and inhibition of platelet aggregation. Further research, particularly direct comparative studies with newer chelating agents for a broader range of heavy metals and head-to-head comparisons of SNAP with other NO donors under standardized conditions, will be crucial to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Experiments with different antidotes in acute poisoning by different mercury compounds | Semantic Scholar [semanticscholar.org]
- 3. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of two heavy metal chelators for treatment of lead toxicosis in cockatiels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical efficacy and safety of chelation treatment with typical penicillamine in cross combination with DMPS repeatedly for Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arsenic intoxication: general aspects and chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetylcysteine potentiates inhibition of platelet aggregation by nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiplatelet effects of nitroglycerin in healthy subjects and in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Acetyl-DL-penicillamine: A Procedural Guide
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are as crucial as the experimental work itself. N-Acetyl-DL-penicillamine, a compound utilized in various research applications, requires careful handling from acquisition to disposal to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including nitrile gloves, safety goggles, and a lab coat, to prevent skin and eye contact.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, avoid raising dust. Carefully sweep the solid material into a designated and labeled waste container. The spill area should then be cleaned with a damp cloth to remove any remaining particles.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Collect all waste this compound, including expired reagents, unused experimental quantities, and contaminated materials (e.g., weighing boats, pipette tips), in a dedicated and clearly labeled waste container.
-
The container should be made of a compatible material and have a secure lid to prevent accidental spills or releases.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified to avoid potentially hazardous reactions.
-
-
Consult Institutional Guidelines:
-
Refer to your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal.[2] They will provide guidance on the proper labeling, storage, and pickup of hazardous waste.
-
-
Engage a Licensed Waste Disposal Service:
-
The most recommended method for the final disposal of this compound is to contact a licensed professional waste disposal service.[3] These services are equipped to handle and transport chemical waste in accordance with all regulatory requirements.
-
-
Incineration as a Preferred Disposal Method:
-
For organic compounds like this compound, incineration in a licensed hazardous waste facility is a common and effective disposal method.[2] Some safety data sheets suggest dissolving or mixing the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This process should only be carried out by qualified professionals in a permitted facility.
-
-
Landfill Disposal (If Permitted):
-
Disposal in an engineered landfill approved for hazardous waste may be an option, but this is highly dependent on local regulations and the specific classification of the waste.[4] Always confirm with your EHS department or waste disposal contractor if this is a permissible route.
-
-
Documentation:
-
Maintain accurate records of the disposed chemical, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for making decisions regarding the proper disposal of this compound.
References
Personal protective equipment for handling N-Acetyl-DL-penicillamine
Essential Safety and Handling Guide for N-Acetyl-DL-penicillamine
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] It can also cause skin, eye, and respiratory irritation.[3][4]
GHS Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[3]
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1][2]
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P501: Dispose of contents/container in accordance with local/regional/national regulations.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][3] |
| Hand Protection | Chemical-resistant gloves. Examples of suitable materials include Butyl rubber, Neoprene, and Nitrile/butadiene rubber.[3] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator compliant with European Standard EN 149 is required.[5] |
| Body Protection | A laboratory coat or impervious clothing should be worn to prevent skin contact.[2][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][6] The work area, such as a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Handle this compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][2] Clean all equipment and the work area to prevent cross-contamination.
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]
-
Keep the container away from heat and sources of ignition.[5][7]
-
Store separately from incompatible materials such as strong oxidizing agents.[5][7]
Disposal Plan
-
Dispose of this compound and its container in accordance with all applicable local, regional, and national regulations.[1][2]
-
Do not allow the chemical to enter drains, sewers, or water courses.[1]
-
Chemical waste should be handled as hazardous waste and disposed of through a licensed waste disposal contractor.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a poison control center or doctor.[1] Rinse the mouth with water. Do NOT induce vomiting.[2][4] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.[2][4] |
| On Skin | Remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, get medical advice.[7] |
| In Eyes | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7] |
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₇H₁₃NO₃S |
| Molecular Weight | 191.2 g/mol |
| Appearance | Solid |
| CAS Number | 59-53-0[1][2] |
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
